Roemerine
Description
Structure
2D Structure
Properties
IUPAC Name |
(12R)-11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14,16,18-hexaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2/c1-19-7-6-12-9-15-18(21-10-20-15)17-13-5-3-2-4-11(13)8-14(19)16(12)17/h2-5,9,14H,6-8,10H2,1H3/t14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCTYWRARKVGOBK-CQSZACIVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC3=C(C4=C2C1CC5=CC=CC=C54)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=CC3=C(C4=C2[C@H]1CC5=CC=CC=C54)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701031685 | |
| Record name | Roemerine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701031685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
548-08-3 | |
| Record name | (-)-Roemerine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=548-08-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Roemerine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000548083 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Roemerine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701031685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Roemerine: A Technical Guide to its Natural Sources and Extraction
For Researchers, Scientists, and Drug Development Professionals
Abstract
Roemerine, an aporphine alkaloid, has garnered significant interest within the scientific community due to its diverse pharmacological activities. This technical guide provides an in-depth overview of the natural sources of this compound, detailing its presence in various plant families. Furthermore, this document outlines comprehensive methodologies for its extraction, isolation, and purification, supported by quantitative data and detailed experimental protocols. Finally, a proposed signaling pathway for its neurotrophic effects is visualized to aid in understanding its mechanism of action.
Natural Sources of this compound
This compound is predominantly found in plants belonging to the Papaveraceae, Annonaceae, Lauraceae, and Nelumbonaceae families. The concentration of this compound can vary significantly between different species, plant parts, and geographical locations.
Papaveraceae Family
The Papaveraceae family, commonly known as the poppy family, is a rich source of various alkaloids, including this compound. Several species of the Papaver genus have been identified to contain this compound. Notably, studies have highlighted Papaver decaisnei as a particularly abundant source, with its roots showing a high concentration of this compound[1][2]. Other Papaver species have also been reported to contain this compound, although in varying amounts[3].
Annonaceae Family
The Annonaceae family, or the custard apple family, is another significant source of aporphine alkaloids. This compound has been identified in various species of the Annona genus. For instance, it has been detected in the leaves of Annona squamosa (sugar apple)[4][5].
Lauraceae Family
Within the Lauraceae family, which includes laurels, cinnamon, and avocado, the Litsea genus is a known producer of this compound. While many studies on Litsea species focus on their essential oil content, the presence of alkaloids, including this compound, has been documented[6][7][8][9].
Nelumbonaceae Family
The sacred lotus, Nelumbo nucifera, is another notable source of this compound. The leaves of this aquatic plant have been found to contain a variety of alkaloids, with this compound being one of the prominent ones successfully isolated and quantified[10].
Quantitative Data on this compound Content and Extraction Yields
The following table summarizes the available quantitative data on this compound content in various natural sources and the yields obtained through different extraction and purification methods. It is important to note that direct comparisons should be made with caution due to variations in analytical methods, plant material, and extraction protocols.
| Plant Species | Plant Part | Extraction Method | This compound Content/Yield | Purity | Reference |
| Papaver decaisnei | Roots | Methanol Extraction & GC-MS Analysis | 70.44% of total methanolic extract | Not specified | [1][2] |
| Nelumbo nucifera | Leaves | Crude Extract Purification via HSCCC | 2.7 mg from 100 mg of crude extract | 97.4% | |
| Nelumbo nucifera | Leaves | Crude Extract Purification via pH-zone-refining CCC | 26.6 mg from 500 mg of crude extract | 96% | |
| Papaver glaucum & P. decaisnei | Aerial Parts | Methanol Percolation & Preparative TLC | 6 mg of this compound isolated from P. decaisnei | Not specified | [11][12] |
Experimental Protocols
This section provides detailed methodologies for the extraction, isolation, and purification of this compound, compiled from various cited studies.
General Alkaloid Extraction from Plant Material (Acid-Base Partitioning)
This protocol is a standard method for the initial extraction of total alkaloids from plant material.
3.1.1. Materials and Reagents:
-
Dried and powdered plant material (e.g., roots of Papaver decaisnei)
-
Methanol (MeOH)
-
Hydrochloric acid (HCl), 2% solution
-
Ammonium hydroxide (NH₄OH), 25% solution
-
Chloroform (CHCl₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Separatory funnel
-
Filter paper
3.1.2. Procedure:
-
Maceration/Percolation: Macerate or percolate the dried, powdered plant material with methanol at room temperature for an extended period (e.g., 24-48 hours) to ensure exhaustive extraction.
-
Concentration: Filter the methanolic extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Acidification: Dissolve the crude extract in a 2% aqueous HCl solution. This step protonates the alkaloids, rendering them soluble in the aqueous phase.
-
Defatting: Extract the acidic solution with a nonpolar solvent like chloroform to remove fats, waxes, and other non-alkaloidal lipophilic compounds. Discard the organic layer.
-
Basification: Adjust the pH of the aqueous layer to approximately 9-10 by adding ammonium hydroxide. This deprotonates the alkaloids, making them insoluble in water and soluble in organic solvents.
-
Extraction of Free Alkaloids: Extract the basified aqueous solution multiple times with chloroform. The free alkaloids will partition into the organic layer.
-
Drying and Concentration: Combine the chloroform extracts, dry them over anhydrous sodium sulfate, and then evaporate the solvent to dryness under reduced pressure to yield the total crude alkaloid extract.
Isolation and Purification by Preparative Thin-Layer Chromatography (Prep-TLC)
This method is suitable for the separation of individual alkaloids from the crude extract.
3.2.1. Materials and Reagents:
-
Crude alkaloid extract
-
Preparative TLC plates (e.g., Silica gel 60 F₂₅₄)
-
Developing solvent system (e.g., Chloroform:Methanol:Ammonia, 95:5:0.5 v/v/v)
-
TLC development chamber
-
UV lamp (254 nm and 366 nm)
-
Scraping tool (e.g., spatula)
-
Elution solvent (e.g., a mixture of chloroform and methanol)
-
Filter funnel with cotton or fritted glass
3.2.2. Procedure:
-
Sample Application: Dissolve the crude alkaloid extract in a minimal amount of a suitable solvent (e.g., chloroform/methanol mixture) and apply it as a narrow band onto the baseline of the preparative TLC plate.
-
Development: Place the plate in a TLC chamber pre-saturated with the developing solvent system and allow the chromatogram to develop until the solvent front reaches near the top of the plate.
-
Visualization: After drying the plate, visualize the separated bands under a UV lamp. This compound, being an aporphine alkaloid, should be UV active.
-
Scraping: Carefully scrape the silica gel band corresponding to the Rf value of this compound.
-
Elution: Pack the scraped silica into a small column or funnel and elute the alkaloid with a polar solvent mixture (e.g., chloroform:methanol 9:1).
-
Concentration: Collect the eluate and evaporate the solvent to obtain the purified this compound.
Purification by High-Speed Counter-Current Chromatography (HSCCC)
HSCCC is an advanced liquid-liquid chromatography technique for the preparative separation of natural products.
3.3.1. Materials and Reagents:
-
Crude alkaloid extract from Nelumbo nucifera
-
Two-phase solvent system: n-hexane-ethyl acetate-methanol-water (e.g., 6:4:5:5 v/v/v/v)
-
HSCCC instrument
-
Fraction collector
-
HPLC for purity analysis
3.3.2. Procedure:
-
Solvent System Preparation: Prepare the two-phase solvent system by thoroughly mixing the solvents in a separatory funnel and allowing the layers to separate.
-
HSCCC System Preparation: Fill the HSCCC column with the stationary phase (upper or lower phase, depending on the method) and then pump the mobile phase through the column at a specific flow rate while the column is rotating at a set speed.
-
Sample Injection: Dissolve the crude extract in a mixture of the upper and lower phases and inject it into the system.
-
Elution and Fraction Collection: Continue pumping the mobile phase and collect the fractions at regular intervals using a fraction collector.
-
Analysis: Analyze the collected fractions by analytical HPLC to identify those containing pure this compound.
-
Pooling and Concentration: Combine the pure fractions and evaporate the solvent to obtain purified this compound.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate a key experimental workflow and a proposed signaling pathway for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. jocpr.com [jocpr.com]
- 4. doc-developpement-durable.org [doc-developpement-durable.org]
- 5. researchgate.net [researchgate.net]
- 6. Chemical Composition of Essential Oils of Litsea cubeba Harvested from Its Distribution Areas in China - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemistry of the Main Component of Essential Oil of Litsea cubeba and Its Derivatives [scirp.org]
- 8. Chemical composition of essential oils of Litsea cubeba harvested from its distribution areas in China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. maxapress.com [maxapress.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. d-nb.info [d-nb.info]
- 12. Alkaloid profiling and antimicrobial activities of Papaver glaucum and P. decaisnei - PMC [pmc.ncbi.nlm.nih.gov]
Roemerine: A Comprehensive Technical Guide to its Chemical Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Roemerine is a naturally occurring aporphine alkaloid found in various plant species, including those of the Papaver and Nelumbo genera.[1][2][3] It has garnered significant interest within the scientific community due to its diverse pharmacological activities, which include antifungal, antibacterial, and neuroactive properties.[1][4][5][6] This technical guide provides an in-depth overview of the chemical structure of this compound, its physicochemical and spectroscopic properties, and a detailed examination of its chemical synthesis. The information is presented to support ongoing research and development efforts centered on this promising bioactive compound.
Chemical Structure and Properties of this compound
This compound is characterized by a tetracyclic aporphine core structure. The specific stereochemistry of naturally occurring (-)-roemerine is (R).[1][7]
Chemical Structure:
Figure 1: 2D Chemical Structure of this compound
Table 1: Chemical Identifiers and Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₈H₁₇NO₂ | [1][7][8] |
| Molecular Weight | 279.33 g/mol | [7][8] |
| IUPAC Name | (6aR)-7-methyl-5,6,6a,7-tetrahydro-4H-[4][7]dioxolo[4,5-g]benzo[de]quinoline | [1][7] |
| CAS Registry Number | 548-08-3 | [1][7] |
| Appearance | Pale yellow solid | [9] |
| Melting Point | 130–132 °C | [9] |
| Solubility | Soluble in Chloroform | [3] |
| InChI | InChI=1S/C18H17NO2/c1-19-7-6-12-9-15-18(21-10-20-15)17-13-5-3-2-4-11(13)8-14(19)16(12)17/h2-5,9,14H,6-8,10H2,1H3/t14-/m1/s1 | [7][8] |
| InChIKey | JCTYWRARKVGOBK-CQSZACIVSA-N | [7][8] |
| SMILES | CN1CCC2=CC3=C(C4=C2[C@H]1CC5=CC=CC=C54)OCO3 | [1][8] |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Key Observations | Reference(s) |
| ¹H NMR | The proton NMR spectrum is characterized by signals corresponding to the aromatic protons, the methylenedioxy protons, the N-methyl group, and the aliphatic protons of the tetracyclic system. The specific chemical shifts and coupling constants are essential for structural confirmation. | [10] |
| ¹³C NMR | The carbon NMR spectrum shows distinct signals for the aromatic carbons, the methylenedioxy carbon, the N-methyl carbon, and the aliphatic carbons of the aporphine core. | [8] |
| Mass Spectrometry (MS) | The mass spectrum typically shows a prominent molecular ion peak [M]+ or protonated molecule [M+H]+ at m/z 279 or 280, respectively. Fragmentation patterns can provide further structural information. | [8] |
| Infrared (IR) Spectroscopy | The IR spectrum exhibits characteristic absorption bands for C-H stretching of aromatic and aliphatic groups, C=C stretching of the aromatic rings, and C-O stretching of the methylenedioxy group. | [11][12] |
| UV-Vis Spectroscopy | The UV spectrum in methanol typically shows absorption maxima around 230 and 272 nm. | [3] |
Synthesis of this compound
The total synthesis of this compound and its enantiomers has been accomplished through various strategies. A common approach involves the construction of a 1-benzyl-1,2,3,4-tetrahydroisoquinoline intermediate, followed by cyclization to form the aporphine core. One established method is the Bischler-Napieralski reaction followed by a Pschorr cyclization. More recent methods also employ palladium-catalyzed intramolecular coupling reactions.
Below is a generalized workflow for the synthesis of this compound.
References
- 1. medkoo.com [medkoo.com]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Neuroactivity of the naturally occurring aporphine alkaloid, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Proteomics Evidence for the Activity of the Putative Antibacterial Plant Alkaloid (-)-Roemerine: Mainstreaming Omics-Guided Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. (+)-Roemerine [webbook.nist.gov]
- 8. This compound | C18H17NO2 | CID 119204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. lehigh.edu [lehigh.edu]
- 12. youtube.com [youtube.com]
The Biosynthesis of Roemerine: A Technical Guide for Researchers
An In-depth Examination of the Enzymatic Machinery and Regulatory Networks Leading to a Promising Aporphine Alkaloid
Introduction
Roemerine is a naturally occurring aporphine alkaloid found in various plant species, including those of the Papaveraceae family. It has garnered significant interest within the scientific and drug development communities due to its diverse pharmacological activities, including potential neuroprotective and anticancer properties. Understanding the biosynthetic pathway of this compound is crucial for its sustainable production through metabolic engineering and for the discovery of novel enzymatic tools for synthetic biology. This technical guide provides a comprehensive overview of the current knowledge on the biosynthesis of this compound, from its primary precursors to the final intricate molecular structure. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this complex metabolic route.
The Core Biosynthetic Pathway of this compound
The biosynthesis of this compound is a specialized branch of the larger benzylisoquinoline alkaloid (BIA) pathway, a prominent class of plant secondary metabolites. The journey to this compound begins with the amino acid L-tyrosine and proceeds through a series of enzymatic transformations to the central BIA intermediate, (S)-reticuline. From this critical branch point, the pathway diverges towards the formation of the characteristic aporphine scaffold of this compound.
The key steps in the biosynthesis of this compound are:
-
Formation of the Aporphine Core: The biosynthesis of the aporphine ring system is initiated by the intramolecular C-C phenol coupling of (S)-reticuline. This reaction is catalyzed by a specific type of cytochrome P450 enzyme, a corytuberine synthase (CYP80G2). This enzymatic step is crucial as it forms the characteristic tetracyclic core structure of aporphine alkaloids. The product of this reaction is (S)-corytuberine.[1][2]
-
Formation of the Methylenedioxy Bridge: A defining structural feature of this compound is the presence of a methylenedioxy bridge. This functional group is formed from an ortho-diphenolic group through the catalytic action of another class of cytochrome P450 enzymes belonging to the CYP719 family. While the specific CYP719 enzyme responsible for this transformation in the this compound pathway has not been definitively identified, studies on related alkaloids strongly suggest the involvement of a CYP719A homolog. This enzyme would catalyze the conversion of a precursor like (S)-corytuberine to form the methylenedioxy bridge.
-
N-methylation: The final step in the biosynthesis of many alkaloids is the methylation of the nitrogen atom. While the exact timing of this step in this compound biosynthesis is not fully elucidated, it is likely catalyzed by an N-methyltransferase.
Visualizing the Biosynthesis Pathway of this compound
The following diagram illustrates the proposed biosynthetic pathway from the key intermediate (S)-reticuline to this compound.
Figure 1. Proposed biosynthetic pathway of this compound from L-Tyrosine.
Key Enzymes in this compound Biosynthesis
While not all enzymes in the this compound pathway have been definitively characterized, research on related aporphine alkaloids provides a strong indication of the enzyme families involved.
| Enzyme Class | Proposed Function in this compound Biosynthesis | Gene Family/Example | Substrate | Product |
| Corytuberine Synthase | Intramolecular C-C phenol coupling to form the aporphine core. | CYP80G2 | (S)-Reticuline | (S)-Corytuberine |
| Cytochrome P450 | Formation of the methylenedioxy bridge from an ortho-diphenolic group. | CYP719 Family | (S)-Corytuberine (putative) | Putative Intermediate |
| N-Methyltransferase | Methylation of the nitrogen atom in the aporphine core. | NMTs | Putative Intermediate | This compound |
Regulation of this compound Biosynthesis
The biosynthesis of benzylisoquinoline alkaloids, including this compound, is tightly regulated at the transcriptional level. This regulation allows the plant to control the production of these specialized metabolites in response to developmental cues and environmental stresses.
Key regulatory elements include:
-
Transcription Factors (TFs): Members of the WRKY family of transcription factors have been shown to play a pivotal role in regulating the expression of BIA biosynthetic genes.[1][3] These TFs bind to specific motifs in the promoters of pathway genes, thereby activating their transcription.
-
Hormonal Control: The plant hormone jasmonic acid (JA) and its derivatives (jasmonates) are key signaling molecules that can induce the expression of BIA biosynthetic genes.[4] Environmental stresses, such as wounding or pathogen attack, often lead to an increase in jasmonate levels, which in turn upregulates alkaloid production as a defense mechanism.
The interplay between WRKY transcription factors and the jasmonate signaling pathway forms a complex regulatory network that fine-tunes the biosynthesis of this compound and other related alkaloids.
Figure 2. Simplified model of the transcriptional regulation of this compound biosynthesis.
Experimental Protocols
Elucidating the biosynthetic pathway of this compound requires a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are generalized protocols for key experiments.
Protocol 1: Heterologous Expression and Functional Characterization of a Candidate Cytochrome P450 Enzyme (e.g., CYP80G2) in Saccharomyces cerevisiae
This protocol describes the general workflow for expressing a plant-derived cytochrome P450 enzyme in yeast to confirm its catalytic activity.
Figure 3. Workflow for heterologous expression and functional characterization of a candidate P450.
Detailed Methodologies:
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from a plant species known to produce this compound using a commercial kit or a standard protocol. First-strand cDNA is synthesized from the total RNA using a reverse transcriptase.
-
Gene Amplification and Cloning: The full-length open reading frame of the candidate cytochrome P450 gene is amplified from the cDNA using gene-specific primers. The PCR product is then cloned into a yeast expression vector, such as pYES-DEST52, which allows for galactose-inducible expression.
-
Yeast Transformation and Culture: The resulting plasmid is transformed into a suitable S. cerevisiae strain (e.g., WAT11) that also expresses a cytochrome P450 reductase, which is necessary for the activity of the plant P450. Transformed yeast cells are grown in selective media.
-
Protein Expression: Protein expression is induced by transferring the yeast cells to a medium containing galactose.
-
Microsome Isolation: Yeast cells are harvested, and microsomes containing the expressed P450 enzyme are isolated by differential centrifugation.
-
Enzyme Assay: The enzyme assay is performed by incubating the isolated microsomes with the putative substrate (e.g., (S)-reticuline), a source of reducing equivalents (NADPH), and an NADPH-regenerating system in a suitable buffer.
-
Product Analysis: The reaction is quenched, and the products are extracted with an organic solvent (e.g., ethyl acetate). The extracted products are then analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to identify the formation of the expected product (e.g., (S)-corytuberine).
Protocol 2: Extraction and Quantification of this compound and its Precursors from Plant Material by HPLC
This protocol provides a general method for the extraction and quantitative analysis of alkaloids from plant tissues.
Detailed Methodologies:
-
Sample Preparation: Fresh or dried plant material is ground to a fine powder.
-
Extraction: The powdered plant material is extracted with a suitable solvent, typically methanol or ethanol, often with the addition of a small amount of acid (e.g., 0.1% formic acid) to improve alkaloid solubility. Extraction can be performed by maceration, sonication, or Soxhlet extraction.
-
Sample Cleanup (Optional): Depending on the complexity of the plant matrix, a solid-phase extraction (SPE) step may be necessary to remove interfering compounds.
-
HPLC Analysis: The crude or partially purified extract is analyzed by High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, such as a Diode Array Detector (DAD) or a Mass Spectrometer (MS).
-
Column: A C18 reverse-phase column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of acetonitrile and water, both containing a small amount of acid (e.g., 0.1% formic acid), is typically employed.
-
Detection: The DAD is set to monitor at the UV absorbance maximum of the alkaloids of interest (for aporphine alkaloids, typically around 280 nm and 305 nm). MS detection provides higher specificity and sensitivity.
-
-
Quantification: The concentration of this compound and its precursors is determined by comparing the peak areas in the sample chromatogram to a calibration curve generated using authentic standards.
Conclusion and Future Perspectives
The biosynthesis of this compound represents a fascinating example of the chemical ingenuity of plants. While the core pathway from (S)-reticuline through an aporphine intermediate is reasonably well-established, significant gaps in our knowledge remain. Future research should focus on the definitive identification and characterization of all the enzymes involved in the pathway, particularly the specific CYP719 enzyme responsible for methylenedioxy bridge formation and the N-methyltransferase. A thorough understanding of the kinetic parameters of these enzymes will be essential for successful metabolic engineering efforts. Furthermore, unraveling the specific regulatory networks that control the flux through the aporphine branch of the BIA pathway will provide valuable tools for enhancing the production of this compound in both plant and microbial systems. The continued exploration of the this compound biosynthetic pathway holds great promise for the sustainable production of this valuable alkaloid and for the discovery of novel biocatalysts for chemical synthesis.
References
- 1. Coregulation of Biosynthetic Genes and Transcription Factors for Aporphine-Type Alkaloid Production in Wounded Lotus Provides Insight into the Biosynthetic Pathway of Nuciferine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. semanticscholar.org [semanticscholar.org]
- 4. WRKY Transcription Factors (TFs) as Key Regulators of Plant Resilience to Environmental Stresses: Current Perspective [mdpi.com]
An In-depth Technical Guide to the Physical and Chemical Properties of Roemerine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Roemerine is a naturally occurring aporphine alkaloid found in various plant species, including those from the Papaver, Annona, and Nelumbo genera.[1][2][3] As an isoquinoline alkaloid, it possesses a characteristic tetracyclic ring structure.[1] this compound has garnered significant interest within the scientific community due to its diverse and potent biological activities. These include, but are not limited to, antibacterial, antifungal, antiprotozoal, and anticancer properties.[2][4][5] Furthermore, it has been shown to reverse multidrug resistance in cancer cells and exhibits neuroactive effects, making it a promising lead compound for drug discovery and development.[2][6][7]
This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of this compound, with a focus on quantitative data, experimental methodologies, and the signaling pathways it modulates.
Physical and Chemical Properties
The fundamental physicochemical properties of this compound are summarized below. These characteristics are crucial for its handling, formulation, and pharmacokinetic profiling.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₈H₁₇NO₂ | [1][6][8] |
| Molecular Weight | 279.33 g/mol | [1][8][9] |
| CAS Number | 548-08-3 | [1][2][8] |
| Appearance | Solid powder | [9] |
| Melting Point | 102-103 °C | [6] |
| Boiling Point | 424.0 ± 34.0 °C (Predicted) | [6] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [2][4][9] |
| Water Solubility (logS) | -5.09 (Calculated) | [10] |
| Octanol/Water Partition Coefficient (logP) | 3.167 (Crippen Calculated) | [10] |
| Stability | Store dry and dark. Stable for >3 years at -20°C. | [9] |
Spectral Data
Spectroscopic data is essential for the identification and structural elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The following ¹H and ¹³C NMR data were recorded in CDCl₃ at 400 MHz and 100 MHz, respectively.[11]
| ¹H NMR Data | ¹³C NMR Data |
| Chemical Shift (δ) ppm | Assignment |
| 8.06 (1H, d, J=8.0 Hz) | H-11 |
| 7.22-7.34 (3H, m) | H-8, 9, 10 |
| 6.56 (1H, s) | H-3 |
| 6.06 (1H, s) | –CH₂O– |
| 5.93 (1H, s) | –CH₂O– |
| 2.56 (3H, s) | N–CH₃ |
| 2.44 (1H, s) | H-6a |
Mass Spectrometry (MS)
-
Electrospray Ionization (ESI-MS): Shows a prominent protonated molecular ion peak [M+H]⁺ at m/z 280.[11]
-
GC-MS: The mass spectrum exhibits a molecular ion peak at m/z 279, with other significant fragments observed.[1]
UV-Visible Spectroscopy
-
λmax: 230, 272 nm.[2]
Experimental Protocols
Isolation and Purification by HSCCC
High-Speed Counter-Current Chromatography (HSCCC) is an effective liquid-liquid chromatography technique for separating and purifying natural products like this compound from crude plant extracts.[11]
Methodology:
-
Sample Preparation: A crude alkaloid extract is obtained from the plant material (e.g., leaves of Nelumbo nucifera) via solvent extraction (e.g., methanol), followed by acid-base partitioning to enrich the alkaloid fraction.[3][11]
-
Solvent System Selection: A two-phase solvent system is selected. A reported effective system is composed of n-hexane-ethyl acetate-methanol-acetonitrile-water at a volume ratio of (5:3:3:2.5:5).[11] The phases are thoroughly mixed and allowed to separate before use.
-
HSCCC Operation:
-
The coiled column of the HSCCC instrument is filled entirely with the stationary phase (the more polar lower phase in this system).
-
The apparatus is then rotated at a high speed (e.g., 800-1000 rpm).
-
The mobile phase (the less polar upper phase) is pumped through the column at a specific flow rate (e.g., 1.5-2.0 mL/min).
-
Once hydrodynamic equilibrium is reached, the crude sample, dissolved in a small volume of the biphasic solvent system, is injected.
-
-
Fraction Collection & Analysis: The effluent from the column outlet is continuously monitored with a UV detector (e.g., at 254 nm). Fractions are collected based on the resulting chromatogram. The purity of this compound in the collected fractions is then assessed by HPLC.
References
- 1. This compound | C18H17NO2 | CID 119204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. This compound | CAS:548-08-3 | Manufacturer ChemFaces [chemfaces.com]
- 5. Potent Activities of this compound against Candida albicans and the Underlying Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. researchgate.net [researchgate.net]
- 8. (+)-Roemerine [webbook.nist.gov]
- 9. medkoo.com [medkoo.com]
- 10. (+)-Roemerine (CAS 548-08-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 11. mdpi.com [mdpi.com]
The Pharmacological Profile of Roemerine: A Technical Guide
An In-depth Examination of the Pharmacological Properties, Mechanisms of Action, and Therapeutic Potential of the Aporphine Alkaloid Roemerine.
Introduction
This compound, a naturally occurring aporphine alkaloid, has emerged as a compound of significant interest to the scientific community due to its diverse and potent pharmacological activities. Isolated from various plant species, including those from the Papaveraceae and Annonaceae families, this compound has demonstrated a broad spectrum of effects, including anticancer, antimicrobial, and neuroprotective properties. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, with a focus on its mechanisms of action, quantitative data from key studies, and detailed experimental protocols to aid researchers in the fields of pharmacology, drug discovery, and medicinal chemistry.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data reported for this compound across various pharmacological assays.
Table 1: Anticancer Activity of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| SGC-7901 | Human Gastric Cancer | 3.02 | [1] |
| HT-29 | Human Colon Cancer | 4.58 | [1] |
| MGC-803 | Human Gastric Cancer | 2.26 | [1] |
| DU145 | Human Prostate Cancer | Varies | [2] |
| LNCaP | Human Prostate Cancer | Varies | [2] |
| PC-3 | Human Prostate Cancer | Varies | [2] |
| 22RV1 | Human Prostate Cancer | Varies | [2] |
Table 2: Antimicrobial Activity of this compound
| Organism | Activity | Value (µg/mL) | Reference |
| Staphylococcus aureus (MRSA & MSSA) | MIC | 32 - 64 | [1] |
| Staphylococcus aureus (MRSA & MSSA) | MBC | 1-2 fold higher than MIC | [1] |
| Candida albicans | Biofilm Inhibition (in Spider & Lee's medium) | 1 | [3][4] |
Table 3: Receptor Binding Affinity of (R)-Roemerine
| Receptor | Activity | pKb | Reference |
| 5-HT2A | Antagonist | 7.8 - 7.9 | [5][6] |
| 5-HT2C | Antagonist | 7.8 - 7.9 | [5][6] |
Table 4: Pharmacokinetic Parameters of this compound in Rats (Oral Administration)
| Parameter | Value | Unit | Reference |
| tmax | 0.22 ± 0.08 | h | [7] |
| t1/2 | 1.59 ± 0.46 | h | [7] |
| CL | 4.44 ± 0.42 | L/h/kg | [7] |
| Vd | 10.16 ± 2.95 | µg/L | [7] |
| Oral Bioavailability | 84 | % | [7] |
Mechanisms of Action and Signaling Pathways
This compound exerts its diverse pharmacological effects through multiple mechanisms of action.
Antifungal Activity against Candida albicans
This compound inhibits the formation of Candida albicans biofilms and the yeast-to-hyphae transition, a critical virulence factor.[3][4] This effect is believed to be mediated through the cAMP signaling pathway.[3][4] this compound treatment leads to the downregulation of EFG1, a key transcription factor in the cAMP pathway, and the upregulation of hypha-specific genes.[4]
Antibacterial Activity against Staphylococcus aureus
The primary antibacterial mechanism of this compound against Staphylococcus aureus, including methicillin-resistant strains (MRSA), is the disruption of cell membrane permeability.[1][8] This leads to the leakage of intracellular components and ultimately, bacterial cell death.
Neuroprotective and Antidepressant-like Effects
This compound exhibits neuroprotective effects by modulating serotonergic and glutamatergic systems.[9][10] It acts as an antagonist at 5-HT2A and 5-HT2C receptors.[5][6] Furthermore, this compound has been shown to increase the expression of Brain-Derived Neurotrophic Factor (BDNF) in neuronal cells, which is a key molecule involved in neuronal survival, growth, and plasticity.[9][10]
Anticancer Activity
This compound has demonstrated cytotoxic effects against a range of cancer cell lines.[1][2] Its anticancer mechanism involves the inhibition of cell proliferation and migration, and the induction of apoptosis.[2]
Detailed Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
-
Bacterial Strains and Culture Conditions: Staphylococcus aureus strains (including MRSA) are cultured in Mueller-Hinton Broth (MHB) at 37°C.
-
MIC Assay: A microdilution method is employed. Serial twofold dilutions of this compound are prepared in a 96-well microtiter plate. Bacterial suspensions are adjusted to a final concentration of 5 x 10^5 CFU/mL and added to each well. The plate is incubated at 37°C for 24 hours. The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
MBC Assay: Aliquots from the wells showing no visible growth in the MIC assay are plated onto Mueller-Hinton Agar (MHA) plates. The plates are incubated at 37°C for 24 hours. The MBC is defined as the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
Bacterial Cell Membrane Permeability Assay
-
Bacterial Preparation: S. aureus is grown to the mid-logarithmic phase, harvested by centrifugation, and washed with PBS. The bacterial suspension is adjusted to an OD600 of 0.5.
-
Fluorescent Dye Staining: The bacterial suspension is incubated with a membrane-impermeant fluorescent dye, such as SYTOX Green, which only fluoresces upon binding to intracellular nucleic acids.
-
This compound Treatment: this compound is added to the bacterial suspension at various concentrations (e.g., 1x, 2x, and 4x MIC).
-
Fluorescence Measurement: The fluorescence intensity is monitored over time using a fluorescence spectrophotometer. An increase in fluorescence indicates membrane damage. A positive control (e.g., a known membrane-disrupting agent) and a negative control (untreated cells) are included.
Candida albicans Biofilm and Hyphal Formation Assays
-
Biofilm Formation Assay: C. albicans is cultured in a suitable medium (e.g., Spider or Lee's medium) in a 96-well plate. This compound is added at various concentrations. The plate is incubated at 37°C for a specified period (e.g., 24 hours) to allow biofilm formation. The biofilm is then quantified using methods such as the XTT reduction assay or crystal violet staining.
-
Hyphal Formation Assay: C. albicans yeast cells are incubated in a hypha-inducing medium (e.g., RPMI-1640) in the presence of varying concentrations of this compound. After incubation at 37°C, the morphology of the cells is observed under a microscope to assess the inhibition of yeast-to-hyphae transition.
Cancer Cell Proliferation and Migration Assays
-
Cell Lines and Culture: Human prostate cancer cell lines (DU145, LNCaP, PC-3, 22RV1) are maintained in appropriate culture media supplemented with fetal bovine serum and antibiotics.
-
Proliferation Assay (MTT Assay): Cells are seeded in 96-well plates and treated with various concentrations of this compound for different time points. MTT reagent is then added, and the resulting formazan crystals are dissolved in a suitable solvent. The absorbance is measured at a specific wavelength to determine cell viability.
-
Migration Assay (Wound Healing Assay): A confluent monolayer of cells is scratched to create a "wound." The cells are then treated with this compound. The closure of the wound is monitored and photographed at different time points to assess cell migration.
Assessment of BDNF Expression in SH-SY5Y Cells
-
Cell Culture and Differentiation: Human neuroblastoma SH-SY5Y cells are cultured in a suitable medium. Differentiation into a neuronal phenotype can be induced by treatment with retinoic acid (RA) followed by brain-derived neurotrophic factor (BDNF).
-
This compound Treatment: Differentiated SH-SY5Y cells are treated with this compound at a specific concentration (e.g., 10 µM) for a designated period (e.g., 48 hours).
-
BDNF Quantification: The intracellular levels of BDNF protein are measured using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
Pharmacokinetic Study in Rats using LC-MS/MS
-
Animal Dosing: Male Sprague-Dawley rats are administered this compound orally or intravenously.
-
Sample Collection: Blood samples are collected at predetermined time points post-dosing. Plasma is separated by centrifugation.
-
Sample Preparation: Plasma samples are subjected to protein precipitation with an organic solvent (e.g., acetonitrile) containing an internal standard.
-
LC-MS/MS Analysis: The supernatant is injected into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. Chromatographic separation is achieved on a C18 column with a suitable mobile phase gradient. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect and quantify this compound and the internal standard.
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters.
Conclusion
This compound is a promising natural product with a multifaceted pharmacological profile. Its demonstrated efficacy in preclinical models of cancer, infectious diseases, and neurological disorders warrants further investigation. The detailed quantitative data and experimental protocols provided in this guide are intended to facilitate future research and development of this compound as a potential therapeutic agent. A thorough understanding of its mechanisms of action and signaling pathways will be crucial in unlocking its full clinical potential.
References
- 1. This compound Improves the Survival Rate of Septicemic BALB/c Mice by Increasing the Cell Membrane Permeability of Staphylococcus aureus | PLOS One [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. Potent Activities of this compound against Candida albicans and the Underlying Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and evaluation of nuciferine and this compound enantiomers as 5-HT2 and α1 receptor antagonists - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Plasma pharmacokinetics and tissue distribution study of this compound in rats by liquid chromatography with tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound Improves the Survival Rate of Septicemic BALB/c Mice by Increasing the Cell Membrane Permeability of Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neuroactivity of the naturally occurring aporphine alkaloid, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Roemerine: A Technical Guide to its Biological Activity Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Roemerine, an aporphine alkaloid found in plants of the Papaveraceae family, has emerged as a compound of significant interest in biomedical research. Its diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects, position it as a promising candidate for further drug development. This technical guide provides an in-depth overview of the biological activity screening of this compound, detailing its mechanisms of action, experimental protocols for its evaluation, and the signaling pathways it modulates. The information is presented to facilitate further research and development of this compound-based therapeutics.
Anticancer Activity
This compound has demonstrated potent cytotoxic and antiproliferative effects against a variety of cancer cell lines. Its anticancer activity is primarily attributed to its ability to induce apoptosis, trigger cell cycle arrest, and modulate key signaling pathways involved in cancer cell survival and proliferation.
Quantitative Data: Cytotoxicity of this compound
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines, providing a comparative measure of its cytotoxic potency.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| SGC-7901 | Gastric Cancer | 3.02 | [1] |
| HT-29 | Colorectal Cancer | 4.58 | [1] |
| MGC-803 | Gastric Cancer | 2.26 | [1] |
| A549 | Lung Cancer | 3.4 | [1] |
| HeLa | Cervical Cancer | 4.0 | [1] |
| DU145 | Prostate Cancer | Varies | [2] |
| LNCaP | Prostate Cancer | Varies (most sensitive) | [2][3] |
| PC-3 | Prostate Cancer | Varies | [2] |
| 22RV1 | Prostate Cancer | Varies | [2] |
Note: "Varies" indicates that the source mentions inhibitory effects without specifying a precise IC50 value.
Mechanism of Anticancer Action
This compound's anticancer effects are mediated through several interconnected mechanisms:
-
Induction of Apoptosis: this compound triggers programmed cell death in cancer cells through the intrinsic (mitochondrial) pathway. This involves the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, leading to an increased Bax/Bcl-2 ratio. This shift in balance disrupts the mitochondrial membrane potential, causing the release of cytochrome c into the cytoplasm. Cytochrome c then activates caspase-9, which in turn activates the executioner caspase-3, leading to the cleavage of cellular substrates and ultimately, apoptotic cell death.[4][5][6][7][8]
-
Cell Cycle Arrest: this compound has been shown to induce cell cycle arrest at the G2/M phase in cancer cells.[9][10][11][12][13] This arrest is associated with the downregulation of key regulatory proteins such as Cdc2 (also known as CDK1) and Cyclin B1. The inhibition of the Cdc2/Cyclin B1 complex prevents the cells from entering mitosis, thereby halting their proliferation.
-
Modulation of Signaling Pathways: The PI3K/Akt/mTOR pathway is a critical signaling cascade that promotes cell survival, growth, and proliferation, and is often dysregulated in cancer.[14][15][16][17][18] this compound has been suggested to exert its anticancer effects by inhibiting this pathway, although the precise molecular interactions are still under investigation.
Experimental Protocols
This protocol determines the concentration of this compound that inhibits the metabolic activity of cancer cells by 50% (IC50).
Materials:
-
Cancer cell lines
-
This compound
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a blank control (medium only).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a dose-response curve.
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Seed cancer cells and treat with this compound at the desired concentration for a specified time.
-
Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 × 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 × 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-FITC negative, PI negative.
-
Early apoptotic cells: Annexin V-FITC positive, PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive.
-
Necrotic cells: Annexin V-FITC negative, PI positive.
-
This flow cytometry method determines the distribution of cells in different phases of the cell cycle.[1][2][3][10][19]
Materials:
-
Cancer cells treated with this compound
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed cancer cells and treat with this compound at the desired concentration for various time points.
-
Harvest the cells and wash them with cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA.
This technique is used to detect and quantify specific proteins involved in apoptosis and cell cycle regulation.
Materials:
-
Cancer cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Bax, Bcl-2, Caspase-3, cleaved Caspase-3, Cdc2, Cyclin B1, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and control cells in lysis buffer.
-
Determine the protein concentration of each lysate using a protein assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Visualizing Anticancer Mechanisms
References
- 1. researchgate.net [researchgate.net]
- 2. online-journal.unja.ac.id [online-journal.unja.ac.id]
- 3. New Anticancer Theobromine Derivative Targeting EGFRWT and EGFRT790M: Design, Semi-Synthesis, In Silico, and In Vitro Anticancer Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Caspase-3-dependent cleavage of Bcl-2 promotes release of cytochrome c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Role of caspase 3-dependent Bcl-2 cleavage in potentiation of apoptosis by Bcl-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Methanolic extract of Artemisia absinthium prompts apoptosis, enhancing expression of Bax/Bcl-2 ratio, cell cycle arrest, caspase-3 activation and mitochondrial membrane potential destruction in human colorectal cancer HCT-116 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cell cycle-dependent cytotoxicity, G2/M phase arrest, and disruption of p34cdc2/cyclin B1 activity induced by doxorubicin in synchronized P388 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Romidepsin induces G2/M phase arrest via Erk/cdc25C/cdc2/cyclinB pathway and apoptosis induction through JNK/c-Jun/caspase3 pathway in hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cell-cycle arrest at G2/M and growth inhibition by apigenin in human colon carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Arrest at the G2/M transition of the cell cycle by protein-tyrosine phosphatase inhibition: studies on a neuronal and a glial cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Role of Cyclin B1/Cdc2 Up-Regulation in the Development of Mitotic Prometaphase Arrest in Human Breast Cancer Cells Treated with Nocodazole | PLOS One [journals.plos.org]
- 14. Modulation of the PI3K/Akt/mTOR signaling pathway by probiotics as a fruitful target for orchestrating the immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Modulation of the PI3K/Akt/mTOR signaling pathway by probiotics as a fruitful target for orchestrating the immune response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The PI3K/AKT/mTOR signaling pathway inhibitors enhance radiosensitivity in cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The PI3K-Akt-mTOR and Associated Signaling Pathways as Molecular Drivers of Immune-Mediated Inflammatory Skin Diseases: Update on Therapeutic Strategy Using Natural and Synthetic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Potent Activities of this compound against Candida albicans and the Underlying Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Roemerine: A Technical Guide to its Antifungal Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the antifungal properties of Roemerine, an aporphine alkaloid. The information is compiled from scientific literature to support research and development in the field of antifungal drug discovery.
Quantitative Antifungal Activity
This compound has demonstrated a spectrum of activity against various fungal pathogens, with a notable efficacy against Candida species and Aspergillus fumigatus. The minimum inhibitory concentration (MIC) is a key metric for antifungal potency. While this compound shows weak activity against planktonic Candida albicans cells, its strength lies in the inhibition of biofilm formation.
Table 1: In Vitro Antimicrobial Spectrum of this compound
| Fungal Species | MIC₅₀ (mg/L) | MIC₈₀ (mg/L) |
| Candida albicans | - | 128–256 |
| Candida glabrata | - | - |
| Candida krusei | - | - |
| Candida tropicalis | - | - |
| Candida parapsilosis | - | - |
| Aspergillus fumigatus | - | - |
Data extracted from a study by Ma et al.[1]. Note: Specific MIC₅₀ and MIC₈₀ values for all listed species were not fully detailed in the referenced abstract.
This compound's anti-biofilm activity is particularly significant. At a concentration of 1 μg/mL, it can significantly inhibit the formation of C. albicans biofilms.[1][2] At 8 μg/mL, this compound demonstrated a 90% inhibition of biofilm formation in Spider medium and an 80% inhibition in Lee's medium.[1]
Experimental Protocols
Understanding the methodologies used to evaluate the antifungal properties of this compound is crucial for reproducing and building upon existing research.
Antifungal Susceptibility Testing (Broth Microdilution Assay)
This method determines the minimum inhibitory concentration (MIC) of an agent against a planktonic fungal culture.
-
Fungal Suspension Preparation: An initial fungal suspension is prepared to a concentration of 10³ Colony Forming Units (CFU)/mL in RPMI 1640 medium.[1]
-
Serial Dilution: this compound is serially diluted in a 96-well microtiter plate to achieve a final concentration range of 4–256 μg/mL.[1]
-
Incubation: The microtiter plates are incubated at 35°C for 24 hours.[1]
-
MIC Determination: The optical density at 630 nm (OD₆₃₀) is measured to determine the MIC, which is the lowest concentration of this compound that inhibits fungal growth.[1]
Biofilm Inhibition Assay (XTT Reduction Assay)
This assay quantifies the metabolic activity of fungal biofilms to assess the inhibitory effect of a compound.
-
Biofilm Formation: C. albicans is cultured in a suitable medium (e.g., Spider medium or Lee's medium) in 96-well plates to allow for biofilm formation.[1]
-
Treatment: Various concentrations of this compound are added to the wells at the beginning of the culture to assess its inhibitory effect on biofilm formation.[1]
-
XTT Staining: After an incubation period, the supernatant is removed, and an XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution is added to each well.
-
Absorbance Reading: The plates are incubated in the dark, and the absorbance is measured at a specific wavelength to quantify the metabolic activity of the biofilm, which correlates with the number of viable cells.
Yeast-to-Hyphae Transition Assay
The morphological transition from yeast to hyphal form is a critical virulence factor for C. albicans.
-
Culture Conditions: C. albicans yeast cells are cultured in both liquid and solid media that induce hyphal growth.[1]
-
Treatment: Different concentrations of this compound are added to the culture media.[1]
-
Microscopic Observation: The morphology of the fungal cells is observed microscopically to determine the extent of inhibition of the yeast-to-hyphae transition in a dose-dependent manner.[1][2]
Mechanism of Action
The antifungal activity of this compound, particularly its anti-biofilm properties, is linked to its interference with key cellular signaling pathways in C. albicans.
The cAMP Signaling Pathway
The available evidence strongly suggests that the anti-biofilm mechanism of this compound is related to the cAMP (cyclic adenosine monophosphate) pathway.[1][2][3] This pathway is a crucial regulator of morphogenesis and virulence in C. albicans.
The proposed mechanism involves the downregulation of the key transcription factor EFG1.[1][2] Efg1 is a central regulator of hyphal development and biofilm formation. Conversely, this compound treatment leads to the upregulation of several biofilm- and hypha-specific genes, including YWP1, SAP5, SAP6, HWP1, and ECE1.[1][2] This complex gene regulation pattern suggests a nuanced interaction of this compound with the fungal signaling network.
Caption: Proposed mechanism of this compound's anti-biofilm activity via the cAMP pathway.
Experimental Workflow Visualization
The following diagram outlines a typical workflow for the comprehensive evaluation of the antifungal properties of a compound like this compound.
Caption: A generalized workflow for assessing the antifungal properties of this compound.
Safety and Toxicity
Preliminary toxicity studies have been conducted to assess the safety profile of this compound. Investigations using Caenorhabditis elegans as a model organism, as well as various cancer and normal cell lines, have indicated that this compound does not exhibit significant toxicity.[1][2] This suggests a favorable safety profile, which is a critical consideration for the development of new therapeutic agents.
Conclusion
This compound presents a promising scaffold for the development of novel antifungal agents. Its potent anti-biofilm activity against C. albicans, mediated through the cAMP signaling pathway, addresses a significant challenge in the treatment of fungal infections. The lack of significant toxicity in preliminary studies further enhances its potential as a therapeutic candidate. Further research is warranted to fully elucidate its mechanism of action and to evaluate its efficacy in in vivo models of fungal disease.
References
An In-depth Technical Guide on the Antibacterial Effects of Roemerine Against Gram-Positive Bacteria
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The persistent rise of antibiotic-resistant Gram-positive bacteria, particularly Methicillin-resistant Staphylococcus aureus (MRSA), necessitates the exploration of novel antimicrobial agents. Roemerine, an aporphine alkaloid found in various plants, has demonstrated significant bactericidal activity against a range of Gram-positive bacteria. This technical guide provides a comprehensive overview of the current research on this compound's antibacterial properties, focusing on its efficacy against Staphylococcus aureus. It consolidates quantitative data on its inhibitory and bactericidal concentrations, details the experimental protocols used for its evaluation, and visually represents its mechanism of action and experimental workflows. The primary mechanism of this compound is the disruption of bacterial cell membrane integrity, leading to increased permeability and subsequent cell death.[1][2][3] This document serves as a foundational resource for researchers and professionals involved in the discovery and development of new antibacterial therapies.
Quantitative Antimicrobial Activity
This compound has shown potent bactericidal effects against both methicillin-susceptible and methicillin-resistant strains of Staphylococcus aureus.[1] The quantitative data, including Minimum Inhibitory Concentrations (MICs) and Minimum Bactericidal Concentrations (MBCs), are summarized in the table below.
| Bacterial Strain | Type | MIC (µg/mL) | MBC (µg/mL) | Reference |
| S. aureus ATCC29213 | MSSA | 32 | 64 | [1] |
| S. aureus ATCC43300 | MRSA | 64 | 64 | [1] |
| Clinical Isolate 1525 | MRSA | 64 | 128 | [1] |
| Clinical Isolate 1603 | MRSA | 32 | 64 | [1] |
MSSA: Methicillin-Susceptible Staphylococcus aureus; MRSA: Methicillin-Resistant Staphylococcus aureus
Mechanism of Action: Cell Membrane Disruption
The primary antibacterial mechanism of this compound against Staphylococcus aureus is the concentration-dependent disruption of the cell membrane.[1][2] This leads to increased membrane permeability, depolarization, and ultimately, cell death.[1]
Detailed Experimental Protocols
This section outlines the methodologies employed in the evaluation of this compound's antibacterial properties.
Determination of MIC and MBC
The antibacterial susceptibility of this compound is determined using the broth microdilution method.[1]
-
Inoculum Preparation: Bacterial strains are cultured overnight, and the suspension is adjusted to a concentration of approximately 5 x 105 Colony Forming Units (CFU)/mL in Mueller-Hinton Broth (MHB).
-
Serial Dilution: this compound is serially diluted in a 96-well microtiter plate with MHB to achieve a range of concentrations.
-
Incubation: The prepared bacterial inoculum is added to each well, and the plates are incubated at 37°C for 18-24 hours.[4]
-
MIC Determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.[1][4]
-
MBC Determination: To determine the MBC, 100 µL aliquots from wells showing no visible growth are plated onto Mueller-Hinton Agar (MHA) plates and incubated for 48 hours at 37°C. The MBC is the lowest concentration that results in the growth of less than five colonies.[1]
Time-Kill Kinetics Assay
Time-kill assays are performed to assess the bactericidal or bacteriostatic nature of this compound over time.[5]
-
Exposure: A standardized bacterial suspension (approximately 5 x 105 CFU/mL) is exposed to various concentrations of this compound (e.g., 1x, 2x, 4x MIC).
-
Sampling: Aliquots are collected from the cultures at specified time intervals (e.g., 0, 3, 6, 12, 24 hours).[1]
-
Quantification: The collected samples are serially diluted and plated on MHA to determine the number of viable bacteria (CFU/mL).
-
Analysis: The results are plotted as log10 CFU/mL versus time to generate time-kill curves. A ≥3-log10 reduction in CFU/mL is indicative of bactericidal activity.
Cell Membrane Permeability Assay
This assay evaluates the ability of this compound to disrupt the bacterial cell membrane using fluorescent dyes like SYTO 9 and propidium iodide (PI).[6]
-
Cell Preparation: Mid-logarithmic phase bacteria are harvested, washed, and resuspended in a suitable buffer.
-
Treatment: The bacterial suspension is treated with varying concentrations of this compound for a specified duration (e.g., 60 minutes). An untreated sample serves as a negative control.[6]
-
Staining: The cells are then stained with a mixture of SYTO 9 and PI. SYTO 9 penetrates all cells, fluorescing green, while PI only enters cells with compromised membranes, fluorescing red and quenching the green fluorescence.
-
Microscopy: The stained cells are visualized using fluorescence microscopy. An increase in red fluorescence indicates enhanced membrane permeability.
Biofilm Inhibition Assay
The effect of this compound on the formation of bacterial biofilms can be assessed using a crystal violet-based assay.[7]
-
Biofilm Formation: A standardized bacterial suspension is added to the wells of a microtiter plate, with or without various concentrations of this compound, and incubated for 24 hours to allow for biofilm formation.[7]
-
Washing: The planktonic cells are removed by gently washing the wells with a buffer solution.
-
Staining: The remaining biofilms are stained with crystal violet for a set period.
-
Destaining and Quantification: The excess stain is washed away, and the bound crystal violet is solubilized with a solvent (e.g., ethanol). The absorbance is then measured using a plate reader to quantify the biofilm mass. A reduction in absorbance in the presence of this compound indicates biofilm inhibition.
Conclusion and Future Directions
This compound demonstrates considerable promise as a novel antibacterial agent against Gram-positive bacteria, including multidrug-resistant strains like MRSA. Its mechanism of action, centered on the disruption of cell membrane integrity, is a valuable attribute in the fight against antibiotic resistance. The data and protocols presented in this guide provide a solid foundation for further research and development.
Future investigations should focus on:
-
Expanding the scope of antibacterial testing to a wider range of Gram-positive pathogens.
-
In-depth studies to fully elucidate the molecular interactions between this compound and the bacterial cell membrane.
-
Preclinical and clinical trials to evaluate the safety and efficacy of this compound in vivo.
-
Exploring synergistic effects with existing antibiotics to potentially enhance their efficacy and combat resistance.
References
- 1. This compound Improves the Survival Rate of Septicemic BALB/c Mice by Increasing the Cell Membrane Permeability of Staphylococcus aureus | PLOS One [journals.plos.org]
- 2. This compound Improves the Survival Rate of Septicemic BALB/c Mice by Increasing the Cell Membrane Permeability of Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Antibacterial Activity of Small Molecules Which Eradicate Methicillin-Resistant Staphylococcus aureus Persisters [frontiersin.org]
- 6. Frontiers | Comparative Analysis of the Bacterial Membrane Disruption Effect of Two Natural Plant Antimicrobial Peptides [frontiersin.org]
- 7. Biofilm inhibition: the use of a marine alkaloid derivative in the prevention of clinically-relevant biofilms - MedCrave online [medcraveonline.com]
Roemerine's Anticancer Potential in Prostate Cancer: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prostate cancer remains a significant global health challenge, necessitating the exploration of novel therapeutic agents. Roemerine, a naturally occurring aporphine alkaloid, has demonstrated promising anticancer properties. This technical guide synthesizes the current in vitro and in vivo research on the anticancer activity of this compound in prostate cancer cells. The document outlines the inhibitory effects of this compound on cell proliferation, migration, and invasion, and its role in inducing apoptosis. While comprehensive quantitative data remains partially elusive in publicly available literature, this paper consolidates the existing findings to provide a foundational understanding for further research and development.
Introduction
Prostate cancer is the second most frequently diagnosed cancer in men worldwide.[1] The progression of prostate cancer from androgen-dependent to castration-resistant disease poses a significant therapeutic challenge. Natural compounds are a valuable source for the discovery of new anticancer agents. This compound, an alkaloid found in the Papaveraceae family, has been investigated for its pharmacological activities, including antitumor effects.[1] This document provides an in-depth technical guide on the anticancer activity of this compound specifically within the context of prostate cancer cells.
Data Presentation: Effects of this compound on Prostate Cancer Cells
The following tables summarize the available quantitative and qualitative data on the effects of this compound on various prostate cancer cell lines. It is important to note that specific quantitative values for several parameters, such as IC50 and apoptosis rates, are not extensively detailed in the currently available literature.
Table 1: In Vitro Effects of this compound on Prostate Cancer Cell Lines
| Cell Line | Effect | Quantitative Data | Reference |
| RM-1 | Inhibition of cell activity, migration, and invasion | Data not available in abstract | [1] |
| DU145 | Inhibition of proliferation and migration, induction of apoptosis | Specific values not provided | [2][3][4] |
| LNCaP | Inhibition of proliferation and migration, induction of apoptosis (most sensitive cell line) | Specific values not provided | [2][3][4] |
| PC-3 | Inhibition of proliferation and migration, induction of apoptosis | Specific values not provided | [2][3][4] |
| 22RV1 | Inhibition of proliferation and migration, induction of apoptosis | Specific values not provided | [2][3][4] |
Table 2: In Vivo Effects of this compound on LNCaP Xenograft Model
| Treatment Group | Average Tumor Weight (g) | Notes | Reference |
| Control | 2.95 ± 1.04 | LNCaP tumor-bearing nude mice | [2] |
| This compound | 1.99 ± 0.95 | Statistically significant reduction compared to control | [2] |
| This compound (30 mg/kg) + Paclitaxel | 0.90 ± 0.16 | Combination therapy showed the greatest tumor inhibition | [2] |
Experimental Protocols
The following are detailed, generalized methodologies for the key experiments cited in the research on this compound's anticancer activity.
Cell Viability and Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of their viability and proliferation.
-
Cell Seeding: Prostate cancer cells (e.g., DU145, LNCaP, PC-3, 22RV1) are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of this compound or a vehicle control and incubated for a specified period (e.g., 24, 48, 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a detergent-based solution).
-
Absorbance Reading: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm. The absorbance is directly proportional to the number of viable cells.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with this compound or a vehicle control for a specified time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS).
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI) in the dark.
-
Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer.
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic or necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
Cell Migration and Invasion Assay (Transwell Assay)
This assay assesses the migratory and invasive potential of cancer cells.
-
Chamber Preparation: Transwell inserts (with or without a Matrigel coating for invasion and migration assays, respectively) are placed in a 24-well plate.
-
Cell Seeding: Prostate cancer cells, pre-treated with this compound or vehicle, are seeded in the upper chamber in a serum-free medium. The lower chamber contains a medium with a chemoattractant (e.g., fetal bovine serum).
-
Incubation: The plate is incubated to allow for cell migration or invasion through the porous membrane of the insert.
-
Cell Staining and Counting: Non-migrated/invaded cells on the upper surface of the membrane are removed. The cells that have migrated/invaded to the lower surface are fixed and stained (e.g., with crystal violet).
-
Quantification: The number of migrated/invaded cells is counted under a microscope.
Western Blotting
This technique is used to detect and quantify specific proteins involved in signaling pathways.
-
Protein Extraction: Cells treated with this compound or vehicle are lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., Bax, Bcl-2, Akt, p-Akt).
-
Secondary Antibody Incubation: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensity can be quantified using densitometry software.
In Vivo Xenograft Model
This animal model is used to evaluate the antitumor efficacy of a compound in a living organism.
-
Cell Implantation: Prostate cancer cells (e.g., LNCaP) are subcutaneously injected into immunodeficient mice (e.g., nude mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into treatment groups and administered this compound, a positive control (e.g., paclitaxel), a combination of drugs, or a vehicle control.
-
Tumor Measurement: Tumor volume and mouse body weight are measured regularly.
-
Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised and weighed. Tissues may be collected for further analysis (e.g., histopathology, immunohistochemistry).
Visualization of Pathways and Workflows
Signaling Pathways
The available literature suggests that this compound induces apoptosis in prostate cancer cells, in part, by modulating the expression of the Bcl-2 family of proteins.[4] Specifically, it is suggested to upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2. An increased Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of the caspase cascade, culminating in apoptosis. While the direct upstream regulators of Bax and Bcl-2 in response to this compound are not fully elucidated, a simplified schematic of this apoptotic pathway is presented below.
Caption: this compound-induced apoptotic signaling pathway.
Experimental Workflow
The general workflow for investigating the anticancer activity of this compound in prostate cancer cells involves a series of in vitro and in vivo experiments.
References
- 1. Inhibition of proliferation, migration and invasion of RM-1 cells by this compound: Insights from in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Anti-prostate cancer effect of this compound: An experimental study] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. i-share-ims.primo.exlibrisgroup.com [i-share-ims.primo.exlibrisgroup.com]
- 4. researchgate.net [researchgate.net]
Roemerine: A Promising Neuroprotective Agent in Neurodegenerative Disease Models
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Neurodegenerative diseases, including Alzheimer's disease (AD) and Parkinson's disease (PD), present a growing global health challenge characterized by the progressive loss of neuronal structure and function. The quest for effective therapeutic interventions has led to the exploration of natural compounds with neuroprotective potential. Roemerine, an aporphine alkaloid found in various plants, has emerged as a promising candidate, demonstrating significant neuroprotective effects in preclinical studies. This technical guide provides a comprehensive overview of the current research on this compound's neuroprotective properties, focusing on quantitative data, detailed experimental protocols, and the underlying molecular mechanisms and signaling pathways.
Quantitative Data on the Neuroprotective Effects of this compound
The neuroprotective efficacy of this compound has been quantified in various in vitro and in vivo models. The following tables summarize the key quantitative findings from these studies, offering a comparative overview of its potency and therapeutic potential.
| In Vitro Model | Target | Method | Quantitative Measurement | Reference |
| Human Monoamine Oxidase A (MAO-A) | MAO-A | Molecular Docking | Binding Energy: -5.27 kcal/mol | [1] |
| SH-SY5Y Human Neuroblastoma Cells | Brain-Derived Neurotrophic Factor (BDNF) | In vitro assay | Increased intracellular BDNF protein expression at 10 µM | [2] |
| SH-SY5Y Human Neuroblastoma Cells | Serotonin (5-HT) | In vitro assay | Increased intercellular 5-HT level at 10 µM | [2] |
This table will be expanded as more quantitative data becomes available.
Core Mechanisms of this compound's Neuroprotective Action
This compound exerts its neuroprotective effects through a multi-targeted approach, influencing key pathological pathways implicated in neurodegeneration.
Monoamine Oxidase A (MAO-A) Inhibition
This compound has been identified as a potential inhibitor of MAO-A, an enzyme responsible for the degradation of monoamine neurotransmitters such as serotonin and dopamine.[1] By inhibiting MAO-A, this compound can increase the levels of these neurotransmitters in the brain, which is a therapeutic strategy for several neurological and psychiatric disorders. Computational studies have shown a favorable binding energy of this compound to MAO-A, suggesting a strong inhibitory potential.[1]
Modulation of Neurotrophic Factors
A crucial aspect of this compound's neuroprotective activity is its ability to enhance the expression of Brain-Derived Neurotrophic Factor (BDNF).[2] BDNF is a key protein that supports the survival, growth, and differentiation of neurons. Increased BDNF levels are associated with improved neuronal resilience and cognitive function.
Anti-Apoptotic and Anti-Oxidative Stress Effects
Neurodegenerative diseases are often characterized by increased neuronal apoptosis (programmed cell death) and oxidative stress.[3][4] While direct studies on this compound's anti-apoptotic and anti-oxidative stress effects are emerging, its class of compounds, aporphine alkaloids, are known to possess these properties. These effects are likely mediated through the modulation of key signaling pathways involved in cellular survival and defense against oxidative damage.
Key Signaling Pathways Modulated by this compound
The neuroprotective effects of this compound are underpinned by its interaction with complex intracellular signaling cascades. Based on its known targets and the mechanisms of similar natural compounds, the following pathways are likely to be significantly modulated by this compound.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a central regulator of cell survival, proliferation, and growth.[5][6] Activation of this pathway is a common mechanism by which neuroprotective agents exert their effects. It is hypothesized that this compound, by activating Akt, can inhibit pro-apoptotic proteins and promote the expression of survival genes, thereby protecting neurons from damage.
Caption: Proposed PI3K/Akt signaling pathway activated by this compound.
Nrf2/HO-1 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway is a critical cellular defense mechanism against oxidative stress.[7] Many natural neuroprotective compounds exert their antioxidant effects by activating this pathway. It is plausible that this compound induces the translocation of Nrf2 to the nucleus, leading to the upregulation of antioxidant enzymes like HO-1, which in turn protects neurons from oxidative damage.
Caption: Postulated Nrf2/HO-1 pathway modulation by this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following sections outline key experimental protocols used in the study of this compound's neuroprotective effects.
In Vitro Neuroprotection Assay in SH-SY5Y Cells
This protocol describes a general method to assess the neuroprotective effects of this compound against a neurotoxin-induced cell death in the human neuroblastoma SH-SY5Y cell line.
1. Cell Culture and Differentiation:
-
Culture SH-SY5Y cells in a 1:1 mixture of Ham's F-12 and DMEM supplemented with 10% FBS, non-essential amino acids, and penicillin/streptomycin at 37°C and 5% CO2.[8]
-
For differentiation into a more neuron-like phenotype, reduce the serum concentration and add retinoic acid (e.g., 10 µM) for several days.[9][10]
2. This compound Treatment and Toxin Exposure:
-
Seed the differentiated SH-SY5Y cells in 96-well plates.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1-20 µM) for a specified period (e.g., 2-24 hours).
-
Induce neurotoxicity by adding a neurotoxin such as 6-hydroxydopamine (6-OHDA) for a Parkinson's model or amyloid-beta (Aβ) for an Alzheimer's model.
3. Assessment of Cell Viability:
-
Measure cell viability using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or LDH (lactate dehydrogenase) release assay.
-
A significant increase in cell viability in this compound-treated cells compared to toxin-only treated cells indicates a neuroprotective effect.
Monoamine Oxidase A (MAO-A) Inhibition Assay
This protocol outlines a method to determine the inhibitory activity of this compound against MAO-A.
1. Enzyme and Substrate Preparation:
-
Use a commercially available human recombinant MAO-A enzyme.
-
Prepare a suitable substrate for MAO-A, such as kynuramine.[11][12]
2. Inhibition Assay:
-
In a 96-well plate, combine the MAO-A enzyme, a buffer solution (e.g., potassium phosphate buffer, pH 7.4), and various concentrations of this compound.
-
Pre-incubate the mixture at 37°C.
-
Initiate the enzymatic reaction by adding the substrate.
-
After a specific incubation time, stop the reaction (e.g., by adding a strong base).
3. Detection and Data Analysis:
-
Measure the product of the enzymatic reaction using a fluorometric or spectrophotometric plate reader.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value (the concentration of this compound that inhibits 50% of the enzyme activity).
MPTP-Induced Mouse Model of Parkinson's Disease
This in vivo protocol describes the induction of a Parkinson's-like phenotype in mice using the neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) and the assessment of this compound's neuroprotective effects.[13][14]
1. Animal Model and Treatment:
-
Use a susceptible mouse strain, such as C57BL/6.
-
Administer MPTP through various regimens (e.g., subacute: multiple injections in one day; or chronic: daily injections for several weeks) to induce dopaminergic neurodegeneration.[15]
-
Administer this compound to the mice either before (pre-treatment), during, or after (post-treatment) the MPTP injections. The route of administration can be intraperitoneal (i.p.) or oral.
2. Behavioral Analysis:
-
Perform behavioral tests to assess motor function, such as the rotarod test, pole test, or open-field test.
-
A significant improvement in motor performance in the this compound-treated group compared to the MPTP-only group suggests a neuroprotective effect.
3. Neurochemical and Immunohistochemical Analysis:
-
Euthanize the animals at the end of the study and collect the brains.
-
Measure the levels of dopamine and its metabolites in the striatum using high-performance liquid chromatography (HPLC).[13]
-
Perform immunohistochemical staining for tyrosine hydroxylase (TH), a marker for dopaminergic neurons, in the substantia nigra and striatum to quantify neuronal loss.
-
A preservation of dopamine levels and TH-positive neurons in the this compound-treated group indicates neuroprotection.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for investigating the neuroprotective effects of this compound.
Caption: General experimental workflow for this compound neuroprotection studies.
Conclusion and Future Directions
This compound has demonstrated significant potential as a neuroprotective agent in various preclinical models of neurodegenerative diseases. Its ability to inhibit MAO-A, enhance BDNF levels, and potentially mitigate apoptosis and oxidative stress through the modulation of key signaling pathways like PI3K/Akt and Nrf2/HO-1, makes it a compelling candidate for further investigation.
Future research should focus on:
-
Conducting more extensive in vivo studies in different animal models of neurodegeneration to confirm its efficacy and determine optimal dosing and treatment regimens.
-
Elucidating the precise molecular interactions of this compound with its targets and further detailing its effects on downstream signaling pathways.
-
Investigating the pharmacokinetic and pharmacodynamic properties of this compound to assess its bioavailability and brain penetration.
-
Exploring the potential for synergistic effects when combined with other neuroprotective agents.
This in-depth technical guide provides a solid foundation for researchers and drug development professionals to advance the study of this compound as a potential therapeutic for neurodegenerative diseases. The presented data, protocols, and mechanistic insights are intended to facilitate further research and accelerate the translation of these promising preclinical findings into clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Apoptosis and oxidative stress in neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Insights on aspects of apoptosis in neurodegenerative disorders: a comprehensive review [explorationpub.com]
- 5. Transcription-dependent and -independent control of neuronal survival by the PI3K-Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. DOT (graph description language) - Wikipedia [en.wikipedia.org]
- 8. SH-SY5Y culturing [protocols.io]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of human monoamine oxidase A and B by flavonoids isolated from two Algerian medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. modelorg.com [modelorg.com]
- 14. MPTP-induced mouse model of Parkinson’s disease: A promising direction for therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Differences between subacute and chronic MPTP mice models: investigation of dopaminergic neuronal degeneration and alpha-synuclein inclusions - PubMed [pubmed.ncbi.nlm.nih.gov]
Roemerine's Affinity for the 5-HT2A Receptor: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of the aporphine alkaloid, roemerine, for the serotonin 2A (5-HT2A) receptor. This document consolidates quantitative binding data, details relevant experimental methodologies, and illustrates the associated signaling pathways to serve as a valuable resource for researchers in pharmacology and drug development.
Quantitative Affinity Data
This compound exhibits a notable affinity for the 5-HT2A receptor, with the (R)-enantiomer demonstrating higher potency. The available quantitative data from both binding and functional assays are summarized below.
| Compound | Assay Type | Receptor Source | Quantitative Metric | Value | Reference |
| (R)-Roemerine | Radioligand Binding Assay | Rat 5-HT2A Receptor | Ki | 62 nM | [1] |
| Remerin ((R)-Roemerine) | Radioligand Binding Assay | Not Specified | Ki | 62.1 nM | [2] |
| (R)-Roemerine | TGF-α Shedding Functional Assay | Human 5-HT2A Receptor | pKb | 7.8 - 7.9 | [3] |
| (S)-Roemerine | TGF-α Shedding Functional Assay | Human 5-HT2A Receptor | pKb | Not Specified | [3] |
Note on pKb to Ki Conversion: The pKb value is the negative logarithm of the antagonist's dissociation constant (Kb) determined in a functional assay. While conceptually similar to the inhibition constant (Ki) from a binding assay, a direct mathematical conversion can be complex and depends on the specifics of the functional assay conditions. However, a pKb of 7.8-7.9 suggests a Kb in the low nanomolar range, which is consistent with the reported Ki values.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols offer a framework for the replication and validation of the presented affinity data.
Radioligand Binding Assay for 5-HT2A Receptor
This protocol is a representative method for determining the binding affinity (Ki) of a compound for the 5-HT2A receptor using a competitive binding assay with a radiolabeled antagonist, such as [3H]-ketanserin.
Materials:
-
Receptor Source: Membranes prepared from rat brain cortex or cells stably expressing the human 5-HT2A receptor.
-
Radioligand: [3H]-ketanserin.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled 5-HT2A antagonist (e.g., 10 µM ketanserin or spiperone).
-
Test Compound: this compound (or other compounds of interest) at various concentrations.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: 96-well harvester with glass fiber filters (e.g., GF/B or GF/C).
-
Scintillation Counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Homogenize the receptor source tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Assay buffer.
-
A fixed concentration of [3H]-ketanserin (typically at or near its Kd value).
-
Either:
-
Vehicle (for total binding).
-
Non-specific binding control (for non-specific binding).
-
Varying concentrations of the test compound (for competition binding).
-
-
The membrane preparation.
-
-
Incubation: Incubate the plates at room temperature (or other specified temperature) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using the harvester. The filters will trap the membrane-bound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
TGF-α Shedding Functional Assay for 5-HT2A Receptor Antagonism
This functional assay measures the ability of an antagonist to inhibit the Gq-mediated signaling of the 5-HT2A receptor. Activation of the 5-HT2A receptor leads to the "shedding" of a modified Transforming Growth Factor-alpha (TGF-α) from the cell surface, which can be quantified.
Materials:
-
Cell Line: A suitable host cell line (e.g., HEK293) co-expressing the human 5-HT2A receptor and an alkaline phosphatase (AP)-tagged pro-TGF-α.
-
5-HT2A Agonist: e.g., Serotonin (5-HT).
-
Test Compound: this compound (or other potential antagonists) at various concentrations.
-
Assay Medium: e.g., Serum-free cell culture medium.
-
Alkaline Phosphatase Substrate: e.g., p-Nitrophenyl phosphate (pNPP).
-
96-well plates.
-
Plate reader capable of measuring absorbance at 405 nm.
Procedure:
-
Cell Plating: Seed the engineered cells into 96-well plates and allow them to adhere overnight.
-
Antagonist Pre-incubation: Remove the culture medium and pre-incubate the cells with varying concentrations of the test compound (antagonist) in assay medium for a specified time.
-
Agonist Stimulation: Add a fixed concentration of the 5-HT2A agonist (e.g., the EC80 concentration of serotonin) to the wells containing the test compound and incubate for a defined period (e.g., 1-2 hours).
-
Collection of Supernatant: Carefully collect the supernatant from each well, which contains the shed AP-TGF-α.
-
Enzymatic Reaction: Add the alkaline phosphatase substrate (pNPP) to the collected supernatant.
-
Measurement: Incubate to allow the colorimetric reaction to proceed and then measure the absorbance at 405 nm using a plate reader. The absorbance is proportional to the amount of shed AP-TGF-α.
-
Data Analysis:
-
Construct a dose-response curve by plotting the absorbance (or percentage of inhibition of the agonist response) against the logarithm of the antagonist concentration.
-
Determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the agonist-induced TGF-α shedding.
-
The pKb can be calculated from the IC50 value using appropriate pharmacological models.
-
Signaling Pathways and Experimental Workflows
Visual representations of the key signaling pathway and experimental workflows are provided below using Graphviz (DOT language).
Caption: 5-HT2A Receptor Gq Signaling Pathway Leading to TGF-α Shedding.
Caption: Experimental Workflow for Radioligand Binding Assay.
References
- 1. Structure-based identification of aporphines with selective 5-HT(2A) receptor-binding activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Synthesis and evaluation of nuciferine and this compound enantiomers as 5-HT2 and α1 receptor antagonists - MedChemComm (RSC Publishing) [pubs.rsc.org]
Roemerine's Impact on the cAMP Signaling Pathway in Candida albicans: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Candida albicans, a prevalent fungal pathogen, utilizes the cyclic AMP (cAMP) signaling pathway to regulate key virulence traits, including the morphological transition from yeast to hyphal form and biofilm formation. Roemerine, a natural aporphine alkaloid, has demonstrated significant anti-biofilm and anti-hyphal activity against C. albicans. This technical guide provides an in-depth analysis of the current understanding of this compound's effects on the C. albicans cAMP pathway. It summarizes key quantitative data, details relevant experimental protocols, and presents visual diagrams of the signaling cascade and experimental workflows to facilitate further research and drug development efforts targeting this critical virulence mechanism.
Introduction to the Candida albicans cAMP Pathway
The cyclic AMP (cAMP)-dependent protein kinase A (PKA) signaling pathway is a central regulatory circuit in Candida albicans that governs morphogenesis, biofilm formation, and virulence. The pathway is initiated by environmental cues such as temperature, CO2 levels, and nutrient availability, which are sensed by the membrane-associated adenylyl cyclase, Cyr1. Activated Cyr1 converts ATP into cAMP. This second messenger then binds to the regulatory subunits of PKA, leading to the release and activation of the catalytic subunits (Tpk1 and Tpk2). Activated PKA phosphorylates downstream transcription factors, most notably Efg1, which in turn modulates the expression of a suite of genes required for hyphal growth and biofilm formation, including HWP1 (Hyphal Wall Protein 1) and ECE1 (Extent of Cell Elongation 1). The intracellular levels of cAMP are tightly controlled by the activity of phosphodiesterases (Pde1 and Pde2), which degrade cAMP to AMP. Disruption of this pathway significantly attenuates the virulence of C. albicans, making it an attractive target for antifungal drug development.
This compound's Effect on cAMP Pathway-Mediated Processes
This compound has been shown to inhibit the yeast-to-hyphae transition and biofilm formation in C. albicans in a dose-dependent manner. While direct enzymatic inhibition data on Cyr1 or Pde2 by this compound is not yet available, studies on gene expression strongly suggest that the anti-biofilm and anti-hyphal mechanisms of this compound are linked to the cAMP pathway.
Quantitative Data Summary
The primary quantitative evidence for this compound's interaction with the cAMP pathway comes from gene expression analysis of key downstream targets. Treatment of C. albicans with this compound leads to significant changes in the transcription of hypha- and biofilm-specific genes regulated by the cAMP-PKA-Efg1 axis.
Table 1: Effect of this compound on the Expression of cAMP Pathway-Related Genes in Candida albicans
| Gene | Function | This compound Concentration | Fold Change in Expression | Reference |
| HWP1 | Hyphal wall protein, adhesion | 8 µg/mL | +7.63 | [1] |
| ECE1 | Hypha-specific gene, cell elongation | 8 µg/mL | +15.44 | [1] |
| EFG1 | Key transcription factor in the cAMP pathway | 8 µg/mL | -0.40 | [1] |
| YWP1 | Yeast-form wall protein | 8 µg/mL | +2.29 | [1] |
| SAP5 | Secreted aspartic proteinase | 8 µg/mL | +5.99 | [1] |
| SAP6 | Secreted aspartic proteinase | 8 µg/mL | +2.27 | [1] |
Note: A positive fold change indicates upregulation, while a negative fold change indicates downregulation.
The downregulation of the master regulator EFG1 is a key indicator of the pathway's inhibition. The paradoxical upregulation of HWP1 and ECE1, which are typically downstream of Efg1, suggests a complex regulatory response that warrants further investigation. It is possible that this compound's effects are multifactorial or that other regulatory pathways are also impacted.
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the impact of compounds like this compound on the C. albicans cAMP pathway and related phenotypes.
Candida albicans Hyphal Formation Assay
This protocol is used to visually and quantitatively assess the inhibition of the yeast-to-hyphae morphological transition.
Materials:
-
Candida albicans strain (e.g., SC5314)
-
Yeast extract-Peptone-Dextrose (YPD) medium
-
Hypha-inducing media (e.g., Spider medium, RPMI-1640 with 10% fetal bovine serum)
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
24-well microtiter plates
-
Inverted microscope with imaging capabilities
Procedure:
-
Culture C. albicans in YPD medium overnight at 30°C with shaking.
-
Wash the cells with sterile phosphate-buffered saline (PBS) and adjust the cell density to 1 x 10^6 cells/mL in the chosen hypha-inducing medium.
-
Add various concentrations of this compound to the wells of a 24-well plate. Include a solvent control (e.g., DMSO) and a no-treatment control.
-
Add the C. albicans cell suspension to each well.
-
Incubate the plate at 37°C for 4-6 hours.
-
Observe and photograph the cell morphology in each well using an inverted microscope.
-
Quantify the extent of hyphal formation by counting the number of yeast-form and hyphal-form cells in multiple fields of view for each condition.
Biofilm Inhibition Assay (XTT Reduction Assay)
This assay quantifies the metabolic activity of C. albicans biofilms to determine the inhibitory effect of a compound on biofilm formation.
Materials:
-
Candida albicans strain
-
RPMI-1640 medium
-
This compound stock solution
-
96-well flat-bottom microtiter plates
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution
-
Menadione solution
-
Plate reader
Procedure:
-
Prepare a C. albicans suspension of 1 x 10^7 cells/mL in RPMI-1640 medium.
-
Add 100 µL of the cell suspension to the wells of a 96-well plate containing serial dilutions of this compound. Include appropriate controls.
-
Incubate the plate at 37°C for 90 minutes for the initial adhesion phase.
-
Gently wash the wells with PBS to remove non-adherent cells.
-
Add fresh RPMI-1640 medium with the corresponding this compound concentrations to each well.
-
Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.
-
After incubation, wash the biofilms with PBS.
-
Prepare the XTT-menadione solution according to the manufacturer's instructions.
-
Add the XTT-menadione solution to each well and incubate in the dark at 37°C for 2-3 hours.
-
Measure the absorbance at 490 nm using a plate reader. A decrease in absorbance indicates a reduction in metabolic activity and thus, biofilm inhibition.
Intracellular cAMP Measurement
This protocol describes the extraction and quantification of intracellular cAMP levels in C. albicans.
Materials:
-
Candida albicans culture treated with this compound
-
Trichloroacetic acid (TCA)
-
Water-saturated ether
-
cAMP enzyme immunoassay (EIA) kit
-
Ultrasonic cell crusher
-
Centrifuge
Procedure:
-
Harvest C. albicans cells treated with this compound and control conditions by centrifugation.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in a small volume of cold 5% TCA.
-
Lyse the cells using an ultrasonic cell crusher on ice.
-
Centrifuge the lysate to pellet cell debris.
-
Transfer the supernatant to a new tube and extract the TCA by adding an equal volume of water-saturated ether. Vortex and discard the upper ether layer. Repeat this extraction four times.
-
Quantify the cAMP concentration in the aqueous phase using a commercial cAMP EIA kit, following the manufacturer's protocol.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol is for quantifying the expression levels of target genes involved in the cAMP pathway.
Materials:
-
C. albicans RNA extracted from this compound-treated and control cultures
-
cDNA synthesis kit
-
qRT-PCR master mix (e.g., SYBR Green)
-
Primers for target genes (EFG1, HWP1, ECE1) and a reference gene (e.g., ACT1)
-
qRT-PCR instrument
Procedure:
-
Extract total RNA from C. albicans cells using a standard protocol (e.g., hot phenol or a commercial kit).
-
Assess RNA quality and quantity.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Set up qRT-PCR reactions containing cDNA, forward and reverse primers for the target and reference genes, and the qRT-PCR master mix.
-
Run the qRT-PCR program on a real-time PCR instrument.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the reference gene.
Visualizing Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway and experimental workflows discussed in this guide.
References
Roemerine's Impact on Serotonergic and Glutamatergic Systems: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Roemerine, a naturally occurring aporphine alkaloid, has demonstrated notable interactions with key neurotransmitter systems in the central nervous system, specifically the serotonergic and glutamatergic pathways. This technical guide provides an in-depth analysis of the current understanding of this compound's pharmacological profile, focusing on its effects as a serotonin receptor antagonist and its influence on glutamate metabolism. This document summarizes available quantitative data, outlines detailed experimental protocols for assessing its activity, and presents visual representations of the proposed signaling pathways and experimental workflows.
Introduction
This compound's potential as a neuroactive compound has garnered interest due to its structural similarity to other psychoactive alkaloids. Preliminary studies indicate that this compound exerts its effects through modulation of both the serotonergic and glutamatergic systems, suggesting a complex mechanism of action with potential therapeutic implications for a range of neurological and psychiatric disorders. This guide aims to consolidate the existing research to provide a clear and comprehensive overview for researchers and drug development professionals.
Impact on the Serotonergic System
This compound has been identified as an antagonist at specific serotonin receptors, particularly the 5-HT2A and 5-HT2C subtypes. Furthermore, studies have indicated that this compound can lead to an increase in intercellular serotonin levels, suggesting a broader influence on serotonergic neurotransmission.
Quantitative Data: Serotonin Receptor Binding Affinity
The antagonist activity of the (R) and (S) enantiomers of this compound has been quantified at 5-HT2A and 5-HT2C receptors. The pKb values have been converted to the equilibrium dissociation constant (Ki) for easier comparison.
| Compound | Receptor | pKb | Ki (nM) |
| (R)-Roemerine | 5-HT2A | 7.8 | 15.85 |
| (S)-Roemerine | 5-HT2A | - | - |
| (R)-Roemerine | 5-HT2C | 7.9 | 12.59 |
| (S)-Roemerine | 5-HT2C | - | - |
Note: Data for (S)-Roemerine and for 5-HT1A receptors is not currently available in the public domain.
Proposed Signaling Pathways
This compound's antagonism of the Gq-coupled 5-HT2A and 5-HT2C receptors is expected to inhibit the canonical phospholipase C (PLC) signaling cascade. This would lead to a decrease in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), subsequently reducing intracellular calcium mobilization and protein kinase C (PKC) activation. This inhibitory action may also influence downstream pathways such as the Brain-Derived Neurotrophic Factor (BDNF)/cAMP response element-binding protein (CREB) pathway.
Roemerine: A Technical Guide to its Cytotoxic Effects on Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
Roemerine is a naturally occurring aporphine alkaloid found in plants of the Papaveraceae family. Emerging research has highlighted its potential as an anticancer agent, demonstrating cytotoxic effects across various cancer cell lines. This technical guide provides a comprehensive overview of the current understanding of this compound's cytotoxicity, focusing on quantitative data, mechanistic insights, and detailed experimental protocols for its evaluation. The information presented herein is intended to serve as a resource for researchers investigating novel therapeutic agents for cancer treatment.
Quantitative Analysis of Cytotoxicity
The cytotoxic potential of this compound has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, has been determined in multiple studies. The data underscores this compound's efficacy in inhibiting the proliferation of cancer cells.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay | Citation |
| MCF-7 | Breast Adenocarcinoma | Value not specified, but cytotoxic effects observed | Not Specified | [1] |
| HeLa | Cervical Carcinoma | Value not specified, but cytotoxic effects observed | Not Specified | [1] |
| Caco-2 | Colorectal Adenocarcinoma | Value not specified, but cytotoxic effects observed | Not Specified | [1] |
| DU145 | Prostate Cancer | Inhibitory effects observed | Not Specified | |
| LNCaP | Prostate Cancer | Most sensitive among tested prostate lines | Not Specified | |
| PC-3 | Prostate Cancer | Inhibitory effects observed | Not Specified | |
| 22RV1 | Prostate Cancer | Inhibitory effects observed | Not Specified | |
| RM-1 | Prostate Cancer | Significant inhibition of activity observed | CCK-8, MTT |
Note: While several studies confirm the cytotoxic and anti-proliferative effects of this compound, specific IC50 values are not always reported. The table reflects the available data indicating activity.
Mechanisms of Action
This compound exerts its cytotoxic effects primarily through the induction of apoptosis and the arrest of the cell cycle, two critical processes in cancer progression and treatment.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or cancerous cells.[2] this compound has been shown to induce apoptosis in various cancer cell lines. This process is tightly regulated by a complex network of signaling molecules, including the Bcl-2 family of proteins and caspases. While the precise molecular targets of this compound are still under investigation, its pro-apoptotic activity likely involves the modulation of these key signaling pathways. The intrinsic (mitochondrial) and extrinsic (death receptor) pathways are the two major routes of apoptosis induction.[3][4]
Cell Cycle Arrest
The cell cycle is a series of events that leads to cell division and proliferation.[5] Uncontrolled progression through the cell cycle is a hallmark of cancer. This compound has been observed to interfere with this process, causing cell cycle arrest at specific checkpoints. By halting the cell cycle, this compound prevents cancer cells from dividing and proliferating. This arrest can occur at the G0/G1, S, or G2/M phases and is often mediated by the regulation of cyclin-dependent kinases (CDKs) and their associated cyclins.[6][7] For instance, some alkaloids induce G2/M arrest by modulating proteins like cdc2 and cyclin B1.[8]
Signaling Pathways
The cytotoxic effects of this compound are orchestrated by its influence on critical intracellular signaling pathways that govern cell survival, proliferation, and death. Based on the mechanisms of similar alkaloids, the PI3K/Akt and MAPK/ERK pathways are putative targets for this compound's action.[8][9]
Caption: Putative signaling pathways affected by this compound, leading to apoptosis.
Experimental Workflow & Protocols
Evaluating the cytotoxic potential of a compound like this compound involves a series of well-defined experimental procedures. A typical workflow begins with assessing cell viability and progresses to more detailed mechanistic studies.
Caption: General experimental workflow for assessing this compound's cytotoxicity.
Protocol: Cell Viability (MTT) Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10][11]
Materials:
-
96-well tissue culture plates
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[12]
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[13]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, remove the treatment medium and add 20-30 µL of MTT solution (final concentration 0.5 mg/mL) to each well.[13] Add 100 µL of fresh medium. Incubate for 1.5-4 hours at 37°C.[10][13]
-
Formazan Solubilization: Carefully remove the MTT-containing medium. Add 150 µL of DMSO to each well to dissolve the insoluble purple formazan crystals.[14]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[12] Measure the absorbance at a wavelength of 490-570 nm using a microplate reader.[13]
-
Data Analysis: Calculate the percentage of cell viability relative to the control wells. Plot a dose-response curve and determine the IC50 value.
Protocol: Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[15][16]
Principle:
-
Annexin V-FITC: Binds to phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis.[17]
-
Propidium Iodide (PI): A fluorescent nucleic acid dye that cannot cross the membrane of live or early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[15]
Materials:
-
Flow cytometer
-
Treated and control cells (1-5 x 10^5 cells per sample)[15]
-
Cold PBS
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and 1X Binding Buffer)
Procedure:
-
Cell Preparation: Induce apoptosis by treating cells with this compound at the predetermined IC50 concentration for a specific time. Include positive and negative controls.
-
Harvesting: Harvest the cells (including floating cells in the supernatant) and centrifuge at a low speed.
-
Washing: Wash the cells once with cold 1X PBS and carefully aspirate the supernatant.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[15] Gently vortex the tube.
-
Incubation: Incubate the samples for 15-20 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.[18]
-
Flow Cytometry Analysis: Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-FITC (-) / PI (-)
-
Early apoptotic cells: Annexin V-FITC (+) / PI (-)
-
Late apoptotic/necrotic cells: Annexin V-FITC (+) / PI (+)
-
Protocol: Cell Cycle Analysis (Propidium Iodide Staining)
This method uses PI to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) by flow cytometry.
Materials:
-
Flow cytometer
-
Treated and control cells
-
Cold PBS
-
70% cold ethanol
-
PI/RNase Staining Buffer
Procedure:
-
Cell Preparation and Harvest: Treat cells with this compound as described previously. Harvest at least 1 x 10^6 cells per sample by centrifugation.
-
Washing: Wash the cell pellet with cold PBS.
-
Fixation: Resuspend the cells in 0.5 mL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 2 hours or at -20°C overnight.[19]
-
Rehydration: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with cold PBS to remove residual ethanol.
-
Staining: Resuspend the cell pellet in 300-500 µL of PI/RNase staining solution.[1] The RNase is crucial to ensure that only DNA is stained.
-
Incubation: Incubate for 15-30 minutes at room temperature, protected from light.[1]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity. A histogram of cell count versus fluorescence intensity will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion and Future Directions
This compound demonstrates significant cytotoxic activity against a variety of cancer cell lines, primarily by inducing apoptosis and causing cell cycle arrest. The data summarized in this guide provides a strong foundation for its further investigation as a potential anticancer therapeutic. Future research should focus on elucidating the specific molecular targets and detailed signaling pathways modulated by this compound. In vivo studies are also essential to validate its efficacy and safety in preclinical models, which will be a critical step toward any potential clinical application. The detailed protocols provided here offer a standardized framework for researchers to further explore the promising anticancer properties of this natural alkaloid.
References
- 1. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 2. Cancer and apoptosis: The apoptotic activity of plant and marine natural products and their potential as targeted cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Induction of apoptosis in cancer cell lines by the Red Sea brine pool bacterial extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nanocellect.com [nanocellect.com]
- 6. Rosmarinic acid-induced apoptosis and cell cycle arrest in triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Peiminine Induces G0/G1-Phase Arrest, Apoptosis, and Autophagy via the ROS/JNK Signaling Pathway in Human Osteosarcoma Cells in Vitro and in Vivo [frontiersin.org]
- 8. Harmine Hydrochloride Triggers G2/M Cell Cycle Arrest and Apoptosis in HCT116 Cells through ERK and PI3K/AKT/mTOR Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Harmine induces cell cycle arrest and mitochondrial pathway-mediated cellular apoptosis in SW620 cells via inhibition of the Akt and ERK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. MTT (Assay protocol [protocols.io]
- 14. broadpharm.com [broadpharm.com]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 17. bosterbio.com [bosterbio.com]
- 18. kumc.edu [kumc.edu]
- 19. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Roemerine Isolation, Purification, and Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Roemerine is a naturally occurring aporphine alkaloid found in various plant species, notably from the Annonaceae (e.g., Annona glabra) and Nymphaeaceae (e.g., Nelumbo nucifera) families. It has garnered significant interest within the scientific community due to its diverse pharmacological activities, including antifungal, neuroactive, and potential anticancer properties. These application notes provide detailed protocols for the isolation and purification of this compound, methods for its analytical determination, and an overview of its known signaling pathways to aid researchers in their exploration of this promising bioactive compound.
Section 1: Isolation and Purification of this compound
The isolation and purification of this compound from plant sources typically involve an initial extraction of a crude alkaloid mixture, followed by one or more chromatographic steps to isolate the target compound to a high degree of purity.
Extraction of Crude Alkaloid Fraction from Annona glabra Leaves
This protocol describes a general method for obtaining a crude alkaloid extract from plant material.
Experimental Protocol:
-
Plant Material Preparation: Air-dry the leaves of Annona glabra at room temperature until a constant weight is achieved. Grind the dried leaves into a fine powder.
-
Extraction:
-
Macerate the powdered leaves (100 g) in 95% ethanol (1 L) at room temperature for 72 hours with occasional stirring.
-
Filter the extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at 40-50°C to obtain the crude ethanolic extract.
-
-
Acid-Base Extraction for Alkaloid Enrichment:
-
Suspend the crude ethanolic extract in 2% hydrochloric acid (HCl) and stir for 1 hour.
-
Filter the acidic solution to remove non-alkaloidal components.
-
Adjust the pH of the filtrate to 9-10 with a 25% ammonium hydroxide solution.
-
Perform a liquid-liquid extraction of the basified solution with chloroform (3 x 500 mL).
-
Combine the chloroform fractions and wash with distilled water until the aqueous layer is neutral.
-
Dry the chloroform extract over anhydrous sodium sulfate.
-
Evaporate the chloroform under reduced pressure to yield the crude alkaloid extract.
-
Purification of this compound
Two primary methods for the purification of this compound are presented: traditional silica gel column chromatography and a more advanced High-Speed Counter-Current Chromatography (HSCCC) technique.
1.2.1. Silica Gel Column Chromatography
This method separates compounds based on their polarity.
Experimental Protocol:
-
Column Preparation:
-
Prepare a slurry of silica gel (60-120 mesh) in the chosen mobile phase.
-
Pack a glass column with the slurry, ensuring a uniform and bubble-free stationary phase.
-
-
Sample Loading:
-
Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase.
-
Adsorb the dissolved extract onto a small amount of silica gel and dry it.
-
Carefully load the dried sample onto the top of the prepared column.
-
-
Elution:
-
Begin elution with a non-polar solvent (e.g., n-hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate, methanol). A common gradient could be a stepwise increase in the percentage of ethyl acetate in n-hexane, followed by the introduction of methanol.
-
Collect fractions of the eluate.
-
-
Fraction Analysis:
-
Monitor the collected fractions using Thin Layer Chromatography (TLC) with a suitable solvent system and a UV lamp for visualization.
-
Combine the fractions containing pure this compound.
-
-
Final Step:
-
Evaporate the solvent from the combined fractions to obtain purified this compound.
-
1.2.2. High-Speed Counter-Current Chromatography (HSCCC)
HSCCC is a liquid-liquid chromatography technique that avoids solid supports, thus minimizing irreversible adsorption and sample denaturation.[1]
Experimental Protocol:
-
Solvent System Preparation: Prepare a two-phase solvent system composed of n-hexane-ethyl acetate-methanol-acetonitrile-water (5:3:3:2.5:5, v/v/v/v/v).[1]
-
HSCCC Instrument Setup:
-
Fill the HSCCC column with the stationary phase (the lower phase of the solvent system).
-
Set the rotational speed and temperature of the instrument.
-
-
Sample Injection:
-
Dissolve the crude extract (e.g., 100 mg) in a mixture of the upper and lower phases (1:1, v/v).[1]
-
Inject the sample solution into the column.
-
-
Elution and Fraction Collection:
-
Pump the mobile phase (the upper phase of the solvent system) through the column at a constant flow rate.
-
Collect fractions of the eluate.
-
-
Analysis and Recovery:
-
Analyze the collected fractions by HPLC to identify those containing pure this compound.[1]
-
Combine the pure fractions and evaporate the solvent to yield purified this compound.
-
Data Presentation: Comparison of Purification Techniques
| Technique | Starting Material | Amount of Starting Material | Solvent System/Mobile Phase | Yield of this compound | Purity of this compound | Reference |
| HSCCC | Crude extract from Nelumbo nucifera leaves | 100 mg | n-hexane-ethyl acetate-methanol-acetonitrile-water (5:3:3:2.5:5, v/v/v/v/v) | 2.7 mg | 97.4% | [1] |
| Silica Gel Column Chromatography | Crude alkaloid extract | Varies | Gradient of n-hexane, ethyl acetate, and methanol | Yield and purity are dependent on the complexity of the crude extract and the optimization of the mobile phase. | Typically results in high purity (>95%) after careful fractionation. | General Method |
Section 2: Analytical Methods
High-Performance Liquid Chromatography (HPLC) is a reliable method for the identification and quantification of this compound.
Experimental Protocol: HPLC Analysis
-
Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water containing 0.1% triethylamine.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 270 nm.
-
Temperature: 35°C.
-
Quantification: Based on a calibration curve generated from a certified this compound standard.
Section 3: Signaling Pathways and Mechanisms of Action
This compound exerts its biological effects through the modulation of several key signaling pathways.
General Workflow for this compound Isolation and Purification
Caption: A generalized workflow for the isolation and purification of this compound from plant sources.
Antifungal Activity via the cAMP Signaling Pathway
This compound has been shown to inhibit the formation of Candida albicans biofilms, and this mechanism is linked to the cyclic AMP (cAMP) signaling pathway. While the precise molecular target is still under investigation, it is known that this compound's action leads to the downregulation of genes involved in biofilm and hyphae formation.
References
Application Notes and Protocols for Roemerine Quantification Using HPLC
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the quantification of Roemerine, a bioactive aporphine alkaloid, using High-Performance Liquid Chromatography (HPLC). It includes a detailed experimental protocol for sample preparation and HPLC-UV analysis, a summary of quantitative data, and visual representations of the experimental workflow and relevant signaling pathways. This application note is intended to serve as a valuable resource for researchers in pharmacology, natural product chemistry, and drug development.
Introduction
This compound is a naturally occurring aporphine alkaloid found in various plant species, including those of the Papaver and Nelumbo genera. It has garnered significant interest in the scientific community due to its diverse pharmacological activities, including neuroprotective, anti-cancer, and anti-inflammatory properties. Accurate and precise quantification of this compound in various matrices, such as plant extracts and biological samples, is crucial for pharmacokinetic studies, quality control of herbal medicines, and the development of new therapeutic agents. High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a robust and widely used analytical technique for the quantitative analysis of such compounds.
Experimental Protocols
Materials and Reagents
-
This compound reference standard (purity ≥ 98%)
-
HPLC grade acetonitrile, methanol, and water
-
Triethylamine (TEA)
-
Formic acid
-
Syringe filters (0.45 µm)
-
Plant material or biological sample containing this compound
Standard Solution Preparation
Prepare a stock solution of this compound reference standard (e.g., 1 mg/mL) in methanol. From the stock solution, prepare a series of working standard solutions of different concentrations by serial dilution with the mobile phase to construct a calibration curve.
Sample Preparation (from Nelumbo nucifera leaves - Example)
-
Extraction: Accurately weigh and powder the dried plant material. Transfer a known amount (e.g., 1.0 g) of the powder to a flask and add an appropriate volume of extraction solvent (e.g., 50 mL of 70% ethanol). Perform ultrasonication for 30 minutes, followed by centrifugation. Collect the supernatant. Repeat the extraction process twice more.
-
Concentration: Combine the supernatants and evaporate the solvent under reduced pressure to obtain the crude extract.
-
Purification (Optional - for complex matrices): The crude extract can be further purified using techniques like solid-phase extraction (SPE) to remove interfering substances.
-
Final Preparation: Dissolve a known amount of the dried extract in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.
HPLC Conditions
The following HPLC conditions have been reported for the successful quantification of this compound[1]:
| Parameter | Condition |
| Instrument | High-Performance Liquid Chromatography system with UV-Vis Detector |
| Column | Hypersil C18 (4.6 mm x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water (containing 0.1% triethylamine) in a gradient mode. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Detection | UV at 270 nm |
| Injection Volume | 10 µL |
Data Presentation
The quantitative performance of the HPLC method for this compound analysis is summarized in the table below. This data is essential for method validation and ensuring the reliability of the results.
| Parameter | Value | Reference |
| Linearity Range | 0.0856 - 0.514 µg | [1] |
| Correlation Coefficient (r) | 0.9995 | [1] |
| Limit of Detection (LOD) | Not explicitly reported; typically in the ng/mL range. | |
| Limit of Quantification (LOQ) | Not explicitly reported; typically in the µg/mL range. | |
| Average Recovery | 98.41% - 100.1% | [1] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of this compound from a sample matrix using HPLC.
Signaling Pathways
This compound has been reported to interact with several key signaling pathways, which may underlie its pharmacological effects. The following diagrams depict simplified representations of these pathways and the potential points of intervention by this compound.
4.2.1. Serotonergic and cAMP Signaling Pathway
This compound may exert its effects on the central nervous system by modulating serotonergic signaling. Specifically, it is hypothesized to act on 5-HT1A receptors, which are G-protein coupled receptors that inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
References
Roemerine Bioactivity: In Vitro Application Notes and Protocols for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for assessing the in vitro bioactivity of Roemerine, an aporphine alkaloid with demonstrated anticancer properties. The focus is on colorimetric assays, specifically the MTT and XTT assays, which are widely used to evaluate cell viability and proliferation. Additionally, this guide outlines the known signaling pathways implicated in this compound's mechanism of action.
Introduction
This compound has emerged as a compound of interest in oncology research due to its inhibitory effects on the proliferation of various cancer cell lines. Studies have shown its efficacy against prostate cancer cells, including DU145, LNCaP, PC-3, and RM-1 lines.[1][2] The primary mechanism of action appears to be the induction of apoptosis, or programmed cell death, making it a promising candidate for further investigation as a therapeutic agent.
Data Presentation: Anti-proliferative Activity of this compound
| Cell Line | Assay Type | Observed Effect | Reference |
| DU145 | Proliferation Assay | Inhibition of proliferation, induction of apoptosis | [1][3] |
| LNCaP | Proliferation Assay | Inhibition of proliferation, induction of apoptosis (high sensitivity) | [1][3] |
| PC-3 | Proliferation Assay | Inhibition of proliferation, induction of apoptosis | [1][3] |
| RM-1 | MTT, CCK-8 | Significant inhibition of cell activity | [2] |
Experimental Protocols
The following are detailed protocols for the MTT and XTT assays, adapted for the evaluation of this compound's bioactivity against adherent cancer cell lines.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product.
Materials:
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT solution (5 mg/mL in PBS), sterile-filtered and protected from light
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. After 24 hours, carefully remove the medium from the wells and replace it with 100 µL of the medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals. Gently mix on an orbital shaker for 15 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the average absorbance of the blank wells from all other wells. Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control. Plot the percentage of viability against the log of this compound concentration to determine the IC50 value.
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay
The XTT assay is another colorimetric method to assess cell viability. Unlike MTT, the formazan product of XTT is water-soluble, simplifying the protocol.
Materials:
-
This compound stock solution
-
Complete cell culture medium
-
XTT labeling reagent
-
Electron-coupling reagent
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT protocol.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
XTT Reagent Preparation: Immediately before use, prepare the XTT labeling mixture by adding the electron-coupling reagent to the XTT labeling reagent according to the manufacturer's instructions.
-
XTT Addition: Add 50 µL of the freshly prepared XTT labeling mixture to each well.
-
Incubation for Color Development: Incubate the plate for 2-4 hours at 37°C in a humidified 5% CO2 incubator.
-
Absorbance Measurement: Measure the absorbance of the formazan product at 450-500 nm using a microplate reader. A reference wavelength of >650 nm is recommended.
-
Data Analysis: Similar to the MTT assay, calculate the percentage of cell viability and determine the IC50 value.
Signaling Pathways and Mechanisms
This compound's anticancer activity is primarily attributed to the induction of apoptosis. The following diagrams illustrate the experimental workflow for assessing cell viability and the proposed signaling pathway for this compound-induced apoptosis.
Current evidence suggests that this compound induces apoptosis through the mitochondrial pathway. This is supported by findings that show an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2.[3] The imbalance between these proteins leads to mitochondrial outer membrane permeabilization, the release of cytochrome c, and the subsequent activation of caspases, ultimately resulting in programmed cell death.
While not definitively proven for this compound, many natural alkaloids exert their anticancer effects by inhibiting the PI3K/Akt signaling pathway. This pathway is crucial for cell survival and proliferation, and its inhibition can lead to apoptosis. Further research is needed to elucidate the specific interaction between this compound and the PI3K/Akt pathway.
Conclusion
This compound demonstrates significant potential as an anticancer agent by inhibiting cell proliferation and inducing apoptosis in cancer cells. The MTT and XTT assays are reliable and straightforward methods for quantifying its cytotoxic and cytostatic effects in vitro. The detailed protocols provided herein offer a foundation for researchers to further investigate the bioactivity of this compound. Future studies should focus on determining the precise IC50 values across a broader range of cancer cell lines and confirming the molecular targets within the apoptosis and other relevant signaling pathways.
References
Animal models for in vivo testing of Roemerine (e.g., BALB/c mice)
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Roemerine, an aporphine alkaloid found in various plant species, has demonstrated a range of pharmacological activities, including antibacterial, antifungal, and potential neuropharmacological effects.[1][2][3] These application notes provide detailed protocols for in vivo testing of this compound in mouse models, particularly BALB/c mice, to evaluate its therapeutic potential and safety profile. The following sections cover protocols for studying its antibacterial efficacy in a sepsis model, its potential antidepressant-like and anxiolytic effects, as well as essential pharmacokinetic and toxicological evaluation methods.
Antibacterial Efficacy in a Murine Sepsis Model
This section details the use of a BALB/c mouse model of septicemia to evaluate the in vivo antibacterial activity of this compound against Staphylococcus aureus, including Methicillin-resistant Staphylococcus aureus (MRSA).[1]
Quantitative Data Summary
| Parameter | This compound (20 mg/kg) | Oxacillin (20 mg/kg) | Vancomycin (20 mg/kg) | Saline (Model) |
| Survival Rate (%) | Increased significantly | - | - | Low |
| Bacterial Load (CFU/mL) | ||||
| - Blood | Decreased | - | - | High |
| - Liver | Decreased | - | - | High |
| - Kidney | Decreased | - | - | High |
| - Heart | Decreased | - | - | High |
Note: Specific quantitative values for survival rate and bacterial load reduction from the primary literature should be inserted here upon conducting the experiment.
Experimental Protocol: Murine Sepsis Model
Animal Model:
-
Species: Mouse
-
Strain: BALB/c
-
Age: 5-6 weeks
-
Weight: 18-22 g
-
Acclimatization: 4 days under controlled ambient conditions (12 h light/dark cycle) with free access to standard rodent diet and sterile water.[1]
Materials:
-
This compound
-
MRSA strain (e.g., XJ75302)[1]
-
Tryptic Soy Broth (TSB)
-
Phosphate-buffered saline (PBS), sterile
-
Pentobarbital sodium solution (50 mg/mL)
-
Saline, sterile
-
Control antibiotics (e.g., Oxacillin, Vancomycin)
-
Syringes and needles for injection
Procedure:
-
Bacterial Preparation: Culture the MRSA strain in TSB overnight at 37°C. Harvest the bacteria by centrifugation, wash with sterile PBS, and resuspend to a final concentration of 1.0×10¹⁰ CFU/mL.[1]
-
Induction of Sepsis: Anesthetize the BALB/c mice by intraperitoneal (i.p.) injection of pentobarbital sodium at a dose of 50 mg/kg.[1] Induce sepsis by intravenous (i.v.) injection of 0.1 mL of the MRSA suspension.[1]
-
Treatment: One hour after the bacterial challenge, randomly divide the mice into treatment and control groups.[1]
-
This compound Group: Administer this compound (e.g., 20 mg/kg) via i.p. injection.
-
Positive Control Groups: Administer control antibiotics (e.g., Oxacillin 20 mg/kg, Vancomycin 20 mg/kg) via i.p. injection.
-
Model Group: Administer an equivalent volume of sterile saline via i.p. injection.
-
-
Dosing Regimen: Administer treatments once daily for 2 days.[1]
-
Monitoring and Endpoints:
-
Survival: Monitor the survival of the mice in each group daily for a predetermined period (e.g., 7 days).
-
Bacterial Load: At a specified time point post-infection (e.g., 48 hours), euthanize a subset of mice from each group. Collect blood, liver, kidney, and heart samples aseptically. Homogenize the tissues, perform serial dilutions, and plate on appropriate agar plates to determine the bacterial load (CFU/g of tissue or mL of blood).
-
Experimental Workflow: Murine Sepsis Model
Neuropharmacological Evaluation
Based on in vitro evidence suggesting this compound's neuroactivity, the following protocols are proposed for evaluating its potential antidepressant-like and anxiolytic effects in vivo.
Antidepressant-Like Activity: Forced Swim Test (FST)
The FST is a widely used behavioral test to screen for antidepressant-like activity in rodents.
Quantitative Data Summary
| Treatment Group | Dose (mg/kg) | Immobility Time (seconds) |
| Vehicle Control | - | (Baseline) |
| This compound | (Dose 1) | |
| This compound | (Dose 2) | |
| Positive Control (e.g., Imipramine) | (Dose) |
Experimental Protocol: Forced Swim Test
Animal Model:
-
Species: Mouse
-
Strain: Swiss albino or C57BL/6
-
Age: 8-10 weeks
-
Weight: 25-30 g
Materials:
-
This compound
-
Vehicle (e.g., saline with 0.5% Tween 80)
-
Positive control antidepressant (e.g., Imipramine, 15 mg/kg)
-
Cylindrical container (e.g., 25 cm height, 10 cm diameter)
-
Water (23-25°C)
Procedure:
-
Treatment: Administer this compound, vehicle, or the positive control drug via i.p. injection or oral gavage 30-60 minutes before the test.
-
Test Session:
-
Fill the cylinder with water to a depth where the mouse cannot touch the bottom with its tail or paws (approximately 15 cm).
-
Gently place the mouse into the water.
-
The total duration of the test is 6 minutes.
-
Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating motionless, making only those movements necessary to keep its head above water.
-
-
Data Analysis: Compare the immobility time between the different treatment groups. A significant decrease in immobility time compared to the vehicle control group suggests an antidepressant-like effect.
Anxiolytic Activity: Elevated Plus Maze (EPM)
The EPM test is a standard paradigm to assess anxiety-like behavior in rodents.
Quantitative Data Summary
| Treatment Group | Dose (mg/kg) | Time Spent in Open Arms (%) | Number of Entries into Open Arms |
| Vehicle Control | - | (Baseline) | (Baseline) |
| This compound | (Dose 1) | ||
| This compound | (Dose 2) | ||
| Positive Control (e.g., Diazepam) | (Dose) |
Experimental Protocol: Elevated Plus Maze
Animal Model:
-
Species: Mouse
-
Strain: BALB/c or Swiss albino
-
Age: 8-10 weeks
-
Weight: 25-30 g
Materials:
-
This compound
-
Vehicle
-
Positive control anxiolytic (e.g., Diazepam)
-
Elevated plus maze apparatus (two open arms and two closed arms, elevated from the floor)
Procedure:
-
Treatment: Administer this compound, vehicle, or the positive control drug 30-60 minutes before the test.
-
Test Session:
-
Place the mouse in the center of the maze, facing one of the open arms.
-
Allow the mouse to explore the maze for 5 minutes.
-
Record the time spent in the open and closed arms and the number of entries into each arm using a video tracking system.
-
-
Data Analysis: Calculate the percentage of time spent in the open arms and the percentage of open arm entries. An increase in these parameters compared to the vehicle control group indicates an anxiolytic-like effect.
Signaling Pathway: BDNF and Serotonergic/Glutamatergic Systems
This compound is suggested to exert its neuroactivity by increasing Brain-Derived Neurotrophic Factor (BDNF) and affecting serotonergic and glutamatergic systems.[2][4]
Pharmacokinetic (PK) Studies
Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for its development as a therapeutic agent.
Quantitative Data Summary (Hypothetical for Mouse)
| PK Parameter | Oral Administration (Dose) | Intravenous Administration (Dose) |
| Cmax (ng/mL) | ||
| Tmax (h) | ||
| AUC (ng·h/mL) | ||
| t1/2 (h) | ||
| Bioavailability (%) |
Experimental Protocol: Pharmacokinetic Study
Animal Model:
-
Species: Mouse
-
Strain: BALB/c or CD-1
-
Age: 8-10 weeks
-
Weight: 25-30 g
Procedure:
-
Dosing:
-
Oral (p.o.): Administer a single dose of this compound via oral gavage.
-
Intravenous (i.v.): Administer a single dose of this compound via tail vein injection.
-
-
Blood Sampling: Collect serial blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.
-
Plasma Preparation: Centrifuge the blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate the pharmacokinetic parameters using appropriate software.
Toxicology Studies
Assessing the safety profile of this compound is a critical step in its preclinical evaluation.
Acute Oral Toxicity
This study aims to determine the short-term toxicity of a single high dose of this compound.
Experimental Protocol: Acute Oral Toxicity (OECD Guideline 423)
Animal Model:
-
Species: Mouse
-
Strain: BALB/c
-
Sex: Female (typically more sensitive)
-
Age: 8-12 weeks
Procedure:
-
Dosing: Administer a single oral dose of this compound at a starting dose (e.g., 300 mg/kg) to a group of 3 mice.
-
Observation: Observe the animals closely for the first few hours post-dosing and then daily for 14 days for any signs of toxicity, morbidity, or mortality. Record body weight changes.
-
Dose Adjustment: Based on the outcome of the initial dose, subsequent groups of 3 mice may be dosed at higher or lower fixed dose levels (e.g., 2000 mg/kg).
-
Endpoint: The study is terminated after 14 days. All surviving animals are euthanized, and a gross necropsy is performed.
Subchronic Oral Toxicity
This study evaluates the potential toxicity of this compound after repeated daily administration over a 28-day period.
Experimental Protocol: 28-Day Repeated Dose Oral Toxicity (Adapted from OECD Guideline 407)
Animal Model:
-
Species: Mouse
-
Strain: BALB/c
-
Sex: Male and Female
-
Age: 6-8 weeks
Procedure:
-
Dosing: Administer this compound daily via oral gavage at three different dose levels (low, medium, and high) for 28 consecutive days. A control group receives the vehicle.
-
Clinical Observations: Conduct daily observations for clinical signs of toxicity. Record body weight and food consumption weekly.
-
Hematology and Clinical Biochemistry: At the end of the 28-day period, collect blood samples for hematological and clinical biochemistry analysis.
-
Necropsy and Histopathology: Euthanize all animals, perform a gross necropsy, and collect major organs for histopathological examination.
Toxicology Study Workflow
References
Roemerine solubility and stability in DMSO for experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the solubilization and use of Roemerine in Dimethyl Sulfoxide (DMSO) for experimental purposes. The following sections cover solubility, stability, preparation of stock solutions, and protocols for common in vitro assays.
This compound Properties
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₇NO₂ | --INVALID-LINK-- |
| Molecular Weight | 279.34 g/mol | --INVALID-LINK-- |
| Appearance | Solid | General knowledge |
Solubility of this compound in DMSO
This compound exhibits high solubility in DMSO, making it a suitable solvent for preparing stock solutions for in vitro and in vivo studies.
Quantitative Solubility Data:
| Parameter | Value | Notes |
| Solubility in DMSO | 100 mg/mL | Sonication may be required to achieve complete dissolution at this concentration.[1] |
| Molar Concentration | 358.00 mM | Calculated based on a molecular weight of 279.34 g/mol .[1] |
Stability and Storage of this compound in DMSO
Proper storage of this compound stock solutions in DMSO is critical to maintain its biological activity and prevent degradation.
Storage Recommendations for this compound-DMSO Solutions:
| Storage Temperature | Duration | Conditions |
| -20°C | 1 month | Sealed container, protected from moisture and light.[1] |
| -80°C | 6 months | Sealed container, protected from moisture and light.[1] |
General Stability Considerations:
-
Hygroscopicity of DMSO: DMSO is hygroscopic and readily absorbs water from the atmosphere. This can lead to compound precipitation and degradation over time. It is crucial to use anhydrous DMSO and keep containers tightly sealed.
-
Freeze-Thaw Cycles: While many compounds are stable through several freeze-thaw cycles, it is best practice to aliquot stock solutions into single-use volumes to minimize their impact.
-
Light Sensitivity: this compound should be protected from light to prevent potential photodegradation.
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated balance
Protocol:
-
Weighing this compound: Accurately weigh out 2.8 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Adding DMSO: Add 1 mL of anhydrous DMSO to the tube containing the this compound.
-
Dissolution: Vortex the solution thoroughly for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.
-
Visual Inspection: Visually inspect the solution to ensure that all solid has dissolved and the solution is clear.
-
Aliquoting: Aliquot the 10 mM stock solution into smaller, single-use sterile tubes to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months), protected from light.[1]
General Protocol for In Vitro Cell-Based Assays
This protocol provides a general workflow for treating cultured cells with this compound.
Workflow Diagram:
Caption: General workflow for in vitro cell-based assays with this compound.
Protocol:
-
Cell Seeding: Seed cells in a multi-well plate at the desired density and allow them to adhere and grow for 24 hours.
-
Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the this compound stock solution at room temperature. Prepare the desired final concentrations of this compound by diluting the stock solution in fresh, pre-warmed cell culture medium.
-
Note on DMSO Concentration: The final concentration of DMSO in the culture medium should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in the experiment.
-
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control and an untreated control.
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Downstream Analysis: Following incubation, perform the desired assay, such as an MTT assay for cell viability, a flow cytometry-based assay for apoptosis, or a Western blot for protein expression.
Signaling Pathways Associated with this compound
This compound has been shown to modulate several key signaling pathways, which are relevant to its observed biological activities, including antibacterial, anticancer, and neuroprotective effects.
This compound's Influence on Neuronal Signaling
This compound has been reported to affect neuronal activity by increasing the expression of Brain-Derived Neurotrophic Factor (BDNF) and modulating the serotonergic and glutamatergic systems.
Caption: this compound's modulation of neuronal signaling pathways.
Proposed Antibacterial Mechanism via cAMP Pathway
The antibacterial effects of this compound may be mediated through the regulation of the cyclic AMP (cAMP) signaling pathway.
Caption: Proposed antibacterial mechanism of this compound via the cAMP pathway.
References
Roemerine Biofilm Inhibition Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biofilm formation is a critical virulence factor for a wide range of pathogenic bacteria, contributing to chronic infections and increased resistance to conventional antimicrobial agents. Roemerine, an aporphine alkaloid found in plants of the Papaveraceae and Annonaceae families, has demonstrated various pharmacological activities. Emerging research suggests that this compound and structurally related alkaloids possess significant anti-biofilm properties, making them promising candidates for the development of novel therapeutics to combat biofilm-associated infections.
These application notes provide a comprehensive overview and detailed protocols for assessing the biofilm inhibition potential of this compound against clinically relevant bacteria, such as Pseudomonas aeruginosa and Staphylococcus aureus. The methodologies described herein are based on established and widely used biofilm research techniques.
Mechanism of Action: Inhibition of Quorum Sensing
While the precise molecular mechanisms of this compound's anti-biofilm activity are still under investigation, evidence from studies on structurally similar alkaloids, such as berberine, suggests that it may interfere with bacterial quorum sensing (QS) systems.[1] QS is a cell-to-cell communication mechanism that bacteria use to coordinate gene expression in a population density-dependent manner, including the genes responsible for biofilm formation and virulence factor production. In Gram-negative bacteria like P. aeruginosa, key QS systems include the las and rhl systems, which utilize acyl-homoserine lactone (AHL) signal molecules. This compound is hypothesized to act as a competitive inhibitor of the AHL signaling molecules, binding to their cognate receptors (e.g., LasR and RhlR) and thereby downregulating the expression of biofilm-associated genes.
Quantitative Data Summary
While specific quantitative data for this compound's anti-biofilm activity against bacteria is limited in the current literature, studies on the closely related alkaloid berberine provide strong evidence for the potential efficacy of this class of compounds.
Table 1: Anti-Biofilm Activity of Berberine against Pseudomonas aeruginosa
| Concentration (mg/mL) | Biofilm Inhibition (%) | Reference |
| 0.625 | 71.70 | [1] |
| 0.312 | Inhibition of swimming motility | [1] |
Table 2: Anti-Biofilm Activity of Berberine against Salmonella enterica serovar Typhimurium
| Concentration (mg/mL) | Biofilm Inhibition (%) | Reference |
| 0.019 | 31.20 | [1] |
Experimental Protocols
The following protocols are adapted from established methods for assessing anti-biofilm activity.[1][2][3][4][5][6]
Minimum Inhibitory Concentration (MIC) Assay
Prior to assessing anti-biofilm activity, it is crucial to determine the MIC of this compound against the target bacterial strain to ensure that the observed biofilm inhibition is not due to bactericidal or bacteriostatic effects.
Materials:
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or Tryptic Soy Broth (TSB)
-
Sterile 96-well microtiter plates
-
Microplate reader
Protocol:
-
Prepare serial two-fold dilutions of the this compound stock solution in the appropriate broth in a 96-well plate.
-
Adjust the bacterial culture to a concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculate each well containing the this compound dilutions with the bacterial suspension. Include a positive control (bacteria without this compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
Biofilm Inhibition Assay (Crystal Violet Method)
This assay quantifies the ability of this compound to prevent the initial attachment and formation of biofilms.
Materials:
-
This compound stock solution
-
Bacterial culture in logarithmic growth phase
-
TSB supplemented with 1% glucose (for S. aureus) or other appropriate biofilm-promoting medium
-
Sterile 96-well flat-bottom polystyrene microtiter plates
-
0.1% (w/v) crystal violet solution
-
30% (v/v) acetic acid or 95% ethanol
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
In a 96-well plate, add 100 µL of broth containing sub-inhibitory concentrations of this compound (e.g., 1/2, 1/4, 1/8 MIC).
-
Add 100 µL of the adjusted bacterial culture (approximately 1 x 10^6 CFU/mL) to each well. Include a positive control (bacteria without this compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 24-48 hours under static conditions.
-
Gently aspirate the planktonic bacteria from each well and wash the wells three times with 200 µL of PBS to remove non-adherent cells.
-
Air dry the plate for 15-20 minutes.
-
Add 125 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.
-
Remove the crystal violet solution and wash the wells three times with PBS.
-
Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet.
-
Incubate for 10-15 minutes with gentle shaking.
-
Transfer 125 µL of the solubilized crystal violet to a new flat-bottom 96-well plate.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The percentage of biofilm inhibition is calculated using the following formula: % Inhibition = [(OD_control - OD_test) / OD_control] x 100
Biofilm Viability Assay (XTT/TTC Assay)
To assess the metabolic activity of the cells remaining in the biofilm after treatment with this compound, a tetrazolium salt-based assay can be performed.
Materials:
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) or TTC (2,3,5-triphenyltetrazolium chloride) solution
-
Menadione solution (for XTT)
-
PBS
-
Microplate reader
Protocol:
-
Perform the biofilm inhibition assay as described above up to the washing step after incubation with this compound.
-
Prepare the XTT/menadione solution or TTC solution according to the manufacturer's instructions.
-
Add the appropriate volume of the reagent to each well.
-
Incubate the plate in the dark for 2-5 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength (490 nm for XTT, 485 nm for TTC).
-
A decrease in absorbance in the this compound-treated wells compared to the control indicates a reduction in metabolically active cells within the biofilm.
Conclusion and Future Directions
The protocols outlined in these application notes provide a robust framework for investigating the anti-biofilm properties of this compound. While direct evidence for this compound's efficacy against bacterial biofilms is still emerging, the substantial data available for the structurally related alkaloid berberine strongly suggests its potential as a quorum sensing inhibitor and, consequently, a biofilm inhibitor.
Further research should focus on:
-
Generating specific quantitative data for this compound's anti-biofilm activity against a broader range of clinically important bacteria.
-
Elucidating the precise molecular targets of this compound within bacterial quorum sensing pathways.
-
Evaluating the in vivo efficacy of this compound in animal models of biofilm-associated infections.
-
Investigating potential synergistic effects of this compound with conventional antibiotics.
The exploration of natural compounds like this compound offers a promising avenue for the development of novel anti-biofilm therapeutics to address the growing challenge of antibiotic resistance.
References
- 1. Inhibition of biofilm formation and quorum sensing mediated phenotypes by berberine in Pseudomonas aeruginosa and Salmonella typhimurium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biofilm inhibition: the use of a marine alkaloid derivative in the prevention of clinically-relevant biofilms - MedCrave online [medcraveonline.com]
- 3. Alkaloids Modulate Motility, Biofilm Formation and Antibiotic Susceptibility of Uropathogenic Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. static.igem.org [static.igem.org]
- 6. ableweb.org [ableweb.org]
Application Notes & Protocols: High-Speed Counter-Current Chromatography for Roemerine Purification
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of Roemerine, a bioactive aporphine alkaloid, utilizing High-Speed Counter-Current Chromatography (HSCCC). This technique offers an efficient, support-free liquid-liquid partitioning method, ideal for the separation of natural products.
Introduction to this compound and HSCCC Purification
This compound is a naturally occurring aporphine alkaloid found in various plant species, including those of the Nelumbo genus. It has garnered significant interest for its potential pharmacological activities. High-Speed Counter-Current Chromatography (HSCCC) is a preparative chromatographic technique that has proven effective for the purification of alkaloids like this compound. By eliminating solid stationary phases, HSCCC minimizes irreversible sample adsorption, leading to high recovery rates and purity of the target compound.[1]
The success of an HSCCC separation is critically dependent on the selection of an appropriate two-phase solvent system. The ideal system will provide a suitable partition coefficient (K) for the target compound, typically between 0.5 and 2.0, ensuring efficient separation from other components in the crude extract.
Experimental Data Summary
The following tables summarize the quantitative data for the purification of this compound from a crude extract of Nelumbo nucifera Gaertn leaves using HSCCC.
Table 1: Optimized HSCCC Two-Phase Solvent System and this compound Partition Coefficient
| Component | Volume Ratio (v/v) | Partition Coefficient (K) of this compound |
| n-hexane | 5 | 1.87 |
| Ethyl acetate | 3 | |
| Methanol | 3 | |
| Acetonitrile | 2.5 | |
| Water | 5 | |
| Data sourced from a study on the purification of aporphine alkaloids from Nelumbo nucifera Gaertn.[1] |
Table 2: HSCCC Operating Parameters for this compound Purification
| Parameter | Value |
| Apparatus | High-Speed Counter-Current Chromatograph |
| Column | Multilayer coil of 1.8 mm i.d. polytetrafluoroethylene tube with a total capacity of 280 mL |
| Revolution Speed | 850 rpm |
| Mobile Phase | Upper phase of the two-phase solvent system |
| Stationary Phase | Lower phase of the two-phase solvent system |
| Flow Rate | 2.0 mL/min |
| Detection Wavelength | 270 nm |
| Sample Size | 100 mg of crude extract |
| Injection Volume | 12 mL (dissolved in 1:1 v/v of upper and lower phase) |
| Stationary Phase Retention | 57.5% |
| Data sourced from a study on the purification of aporphine alkaloids from Nelumbo nucifera Gaertn.[1] |
Table 3: Purification Results for this compound
| Compound | Yield from 100 mg Crude Extract | Purity after HSCCC |
| This compound | 2.7 mg | 97.4% |
| Data sourced from a study on the purification of aporphine alkaloids from Nelumbo nucifera Gaertn.[1] |
Experimental Protocols
Preparation of the Two-Phase Solvent System and Sample Solution
-
Solvent System Preparation: Prepare the two-phase solvent system by mixing n-hexane, ethyl acetate, methanol, acetonitrile, and water in the volume ratio of 5:3:3:2.5:5.[1]
-
Equilibration: Thoroughly equilibrate the solvent mixture in a separatory funnel at room temperature.
-
Phase Separation: Allow the phases to separate completely. The upper phase will serve as the mobile phase, and the lower phase as the stationary phase. Degas both phases by sonication before use.
-
Sample Solution Preparation: Dissolve 100 mg of the crude extract containing this compound in 12 mL of a mixture of the upper and lower phases (1:1, v/v).[1]
HSCCC Separation Procedure
-
Column Filling: Fill the entire HSCCC column with the lower phase (stationary phase).
-
Initiate Rotation: Set the apparatus to rotate at 850 rpm.[1]
-
Mobile Phase Pumping: Pump the upper phase (mobile phase) into the column at a flow rate of 2.0 mL/min.[1]
-
Equilibrium: Continue pumping the mobile phase until hydrodynamic equilibrium is established, which is indicated by the emergence of the mobile phase from the column outlet.
-
Sample Injection: Inject the prepared sample solution (12 mL) into the column.
-
Elution and Fraction Collection: Continuously pump the mobile phase and monitor the effluent at a wavelength of 270 nm.[1] Collect the fractions corresponding to the chromatographic peaks.
-
Analysis: Analyze the collected fractions for the presence and purity of this compound using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC).
HPLC Analysis for Purity Determination
-
Chromatographic System: Utilize an HPLC system equipped with a C18 column (e.g., Discovery C18, 25 cm × 4.6 mm, 5 µm).
-
Mobile Phase: Prepare a mobile phase consisting of acetonitrile, water, triethylamine, and glacial acetic acid in a volume ratio of 55:44:1:0.15.
-
Isocratic Elution: Set the flow rate to 1.0 mL/min.[2]
-
Detection: Monitor the eluent at a wavelength of 270 nm.[2]
-
Injection: Inject the purified this compound fraction.
-
Purity Calculation: Determine the purity of this compound based on the peak area percentage in the resulting chromatogram.
Visualized Workflows
The following diagrams illustrate the key processes in the purification of this compound using HSCCC.
References
- 1. Purification and Characterization of Aporphine Alkaloids from Leaves of Nelumbo nucifera Gaertn and Their Effects on Glucose Consumption in 3T3-L1 Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [HPLC determination of 2-hydroxy-1-methoxyaporphine, pronuciferine, nuciferine and this compound in Nelumbo nucifera and its alkaloid fraction] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing GC-MS Metabolomics to Investigate the Cellular Effects of Roemerine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for employing Gas Chromatography-Mass Spectrometry (GC-MS) based metabolomics to elucidate the cellular mechanisms of Roemerine, a naturally occurring aporphine alkaloid. The focus is on its neuroactive properties, particularly its influence on the alanine, aspartate, and glutamate metabolic pathway, and its interplay with serotonin and Brain-Derived Neurotrophic Factor (BDNF) signaling.
Introduction
This compound has garnered interest for its potential therapeutic effects, including neuroactivity. Understanding its mechanism of action at the molecular level is crucial for its development as a potential therapeutic agent. GC-MS-based metabolomics offers a powerful platform to obtain a snapshot of the metabolic perturbations induced by this compound in a cellular model, such as the human neuroblastoma SH-SY5Y cell line. This approach allows for the identification and quantification of key metabolites, providing insights into the affected biochemical pathways.
A study on the neuroactivity of this compound revealed its significant impact on the alanine-aspartate-glutamate metabolism in SH-SY5Y cells. Furthermore, the study indicated that this compound can increase the levels of intercellular serotonin (5-HT) and intracellular Brain-Derived Neurotrophic Factor (BDNF), suggesting a complex interplay of metabolic and signaling pathways.
Data Presentation
Table 1: Illustrative Quantitative GC-MS Metabolomics Data of SH-SY5Y Cells Treated with this compound (10 µM) for 24 hours
| Metabolite | PubChem CID | Retention Time (min) | Fold Change (this compound/Control) | p-value | Pathway |
| L-Alanine | 5950 | 8.54 | 1.8 | 0.031 | Alanine, Aspartate and Glutamate Metabolism |
| Pyruvic acid | 1060 | 7.92 | 1.5 | 0.045 | Alanine, Aspartate and Glutamate Metabolism; Glycolysis |
| L-Aspartic acid | 5960 | 12.18 | 0.6 | 0.012 | Alanine, Aspartate and Glutamate Metabolism |
| Oxaloacetic acid | 970 | 11.85 | 0.7 | 0.028 | Alanine, Aspartate and Glutamate Metabolism; Citrate Cycle |
| L-Glutamic acid | 33032 | 14.31 | 0.5 | 0.009 | Alanine, Aspartate and Glutamate Metabolism |
| 2-Oxoglutaric acid | 1111 | 13.95 | 0.6 | 0.015 | Alanine, Aspartate and Glutamate Metabolism; Citrate Cycle |
| Gamma-aminobutyric acid (GABA) | 119 | 10.23 | 1.4 | 0.039 | Alanine, Aspartate and Glutamate Metabolism |
| L-Glutamine | 5961 | 14.88 | 1.9 | 0.025 | Alanine, Aspartate and Glutamate Metabolism |
| Succinic acid | 1110 | 10.76 | 0.8 | 0.041 | Citrate Cycle |
Experimental Protocols
The following are detailed protocols for a typical GC-MS metabolomics experiment to study the effects of this compound on SH-SY5Y cells. These are based on established methods for metabolomics analysis of cultured cells and natural products.[1][2][3][4][5]
Cell Culture and this compound Treatment
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Cell Line: Human neuroblastoma SH-SY5Y cells.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C, 5% CO2 in a humidified incubator.
-
Seeding: Seed SH-SY5Y cells in 6-well plates at a density of 5 x 10^5 cells/well and allow them to adhere for 24 hours.
-
Treatment: Treat the cells with this compound (e.g., 10 µM final concentration) or vehicle control (e.g., DMSO) for the desired time period (e.g., 24 hours). Include at least 3-5 biological replicates for each condition.
Metabolite Extraction
-
Quenching: Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove any remaining medium.
-
Metabolism Quenching: Immediately add 1 mL of ice-cold 80% methanol (-80°C) to each well to quench enzymatic activity.
-
Cell Lysis and Metabolite Extraction: Scrape the cells in the cold methanol and transfer the cell suspension to a microcentrifuge tube.
-
Homogenization: Vortex the tubes vigorously for 1 minute.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris and proteins.
-
Supernatant Collection: Carefully transfer the supernatant containing the metabolites to a new tube.
-
Drying: Dry the metabolite extracts completely using a vacuum centrifuge or a stream of nitrogen.
Derivatization
For GC-MS analysis, polar metabolites need to be derivatized to increase their volatility. A two-step derivatization process of methoximation followed by silylation is commonly used.
-
Methoximation:
-
Add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) to the dried extract.
-
Vortex for 1 minute and incubate at 37°C for 90 minutes. This step protects carbonyl groups.
-
-
Silylation:
-
Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) to the mixture.
-
Vortex for 1 minute and incubate at 70°C for 60 minutes. This step silylates hydroxyl and amine groups.
-
-
Sample Transfer: After cooling to room temperature, transfer the derivatized sample to a GC-MS vial with an insert.
GC-MS Analysis
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness) or similar.
-
Injection Volume: 1 µL.
-
Injector Temperature: 250°C.
-
Injection Mode: Splitless.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp 1: Increase to 150°C at a rate of 5°C/min.
-
Ramp 2: Increase to 300°C at a rate of 10°C/min.
-
Hold at 300°C for 5 minutes.
-
-
MS Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Scan Range: m/z 50-600.
Data Processing and Analysis
-
Peak Deconvolution and Identification: Process the raw GC-MS data using software such as Agilent MassHunter, AMDIS, or similar. Identify metabolites by comparing their mass spectra and retention indices to a standard library (e.g., NIST, Fiehn).
-
Data Alignment and Normalization: Align the peaks across all samples and normalize the data to an internal standard and/or total ion count to account for variations in sample preparation and instrument response.
-
Statistical Analysis: Perform univariate (e.g., t-test, ANOVA) and multivariate (e.g., Principal Component Analysis, Partial Least Squares-Discriminant Analysis) statistical analyses to identify metabolites that are significantly different between the this compound-treated and control groups.
Visualizations
Experimental Workflow
Caption: Experimental workflow for GC-MS metabolomics analysis of this compound's effects.
Signaling Pathways
Caption: Proposed mechanism of this compound's neuroactive effects.
References
- 1. Interaction between BDNF and serotonin: role in mood disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. KEGG PATHWAY: Alanine, aspartate and glutamate metabolism - Homo sapiens (human) [kegg.jp]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. Serotonin regulates brain-derived neurotrophic factor expression in select brain regions during acute psychological stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. KEGG_ALANINE_ASPARTATE_AND_GLUTAMATE_METABOLISM [gsea-msigdb.org]
Troubleshooting & Optimization
Optimizing Roemerine concentration for in vitro experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Roemerine in in vitro experiments. Find troubleshooting tips, frequently asked questions, detailed experimental protocols, and key data to optimize your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in a new in vitro experiment?
A1: The optimal concentration of this compound is highly dependent on the cell type and the biological effect being investigated. Based on published studies, a common starting point for assessing its activity is in the range of 1-10 µM. For antifungal assays, concentrations as low as 1 µg/mL have shown significant effects[1]. For neuroactivity studies in cell lines like SH-SY5Y, a concentration of 10 µM has been used to observe effects on serotonin and BDNF levels. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q2: How should I prepare a stock solution of this compound?
A2: this compound is an aporphine alkaloid and its solubility should be considered when preparing stock solutions. It is reported to be soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. For cell culture experiments, it is advisable to prepare a high-concentration stock solution in a cell-culture compatible solvent like DMSO. For example, a 10 mM stock solution in DMSO can be prepared and then diluted to the final working concentration in the cell culture medium. Ensure the final concentration of DMSO in the culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
Q3: Is this compound cytotoxic?
A3: Yes, this compound has been shown to exhibit cytotoxic effects, particularly against various cancer cell lines. The half-maximal inhibitory concentration (IC50) varies depending on the cell line. For instance, studies have reported IC50 values in the micromolar range for prostate cancer cell lines. It is crucial to determine the cytotoxic profile of this compound in your specific cell line using a viability assay, such as the MTT or XTT assay, before proceeding with functional experiments.
Q4: What are the known signaling pathways affected by this compound?
A4: this compound has been shown to modulate several signaling pathways. In the context of its antifungal activity against Candida albicans, it is suggested to be related to the cAMP pathway[1]. In neuronal cells, this compound affects the serotonergic and glutamatergic systems[2]. Specifically, it has been shown to increase intercellular serotonin (5-HT) levels and intracellular Brain-Derived Neurotrophic Factor (BDNF) protein expression.
Troubleshooting Guide
Issue 1: I am observing low or no activity of this compound in my assay.
-
Possible Cause 1: Suboptimal Concentration.
-
Solution: Perform a dose-response experiment with a wider range of this compound concentrations. It is possible that the effective concentration for your specific cell line and endpoint is different from what has been reported in the literature.
-
-
Possible Cause 2: Solubility Issues.
-
Solution: Ensure that your this compound stock solution is fully dissolved. Aporphine alkaloids can sometimes precipitate in aqueous solutions. When diluting your stock solution into the final culture medium, vortex or mix thoroughly. You can also visually inspect the final solution under a microscope for any signs of precipitation.
-
-
Possible Cause 3: Compound Degradation.
-
Solution: Store your this compound stock solution at -20°C or -80°C and protect it from light. Prepare fresh working dilutions for each experiment.
-
Issue 2: I am observing high levels of cell death, even at low concentrations of this compound.
-
Possible Cause 1: High Sensitivity of the Cell Line.
-
Solution: Your cell line may be particularly sensitive to this compound. It is essential to perform a cytotoxicity assay (e.g., MTT or XTT) to determine the non-toxic concentration range for your specific cells.
-
-
Possible Cause 2: Solvent Toxicity.
-
Solution: If you are using a solvent like DMSO to dissolve this compound, ensure that the final concentration of the solvent in your cell culture is not exceeding a non-toxic level (typically below 0.1%). Run a solvent control (cells treated with the same concentration of solvent without this compound) to rule out this possibility.
-
Issue 3: My results are inconsistent between experiments.
-
Possible Cause 1: Variability in Cell Culture Conditions.
-
Solution: Ensure that you are using cells at a consistent passage number and confluence. Variations in cell health and density can significantly impact the experimental outcome.
-
-
Possible Cause 2: Inconsistent Preparation of this compound Solutions.
-
Solution: Prepare a large batch of the stock solution to be used for a series of experiments to minimize variability. Always ensure the stock solution is properly mixed before making dilutions.
-
Data Presentation
Table 1: In Vitro Efficacy of this compound in Antifungal and Neuroactivity Assays
| Application | Organism/Cell Line | Effective Concentration | Observed Effect | Reference |
| Antifungal | Candida albicans | 1 µg/mL | Significant inhibition of biofilm formation | [1] |
| Neuroactivity | SH-SY5Y | 10 µM | Increased intercellular 5-HT level and intracellular BDNF protein expression | [2] |
Table 2: Cytotoxicity of this compound (IC50 values) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| DU145 | Prostate Cancer | Varies | [3] |
| LNCaP | Prostate Cancer | Varies (most sensitive) | [3] |
| PC-3 | Prostate Cancer | Varies | [3] |
| 22RV1 | Prostate Cancer | Varies | [3] |
| Caco-2 | Colorectal Adenocarcinoma | 125.3-388.4 µg/ml (extract) | [4] |
| MCF-7 | Mammary Gland Adenocarcinoma | 125.3-388.4 µg/ml (extract) | [4] |
| HeLa | Cervical Carcinoma | 125.3-388.4 µg/ml (extract) | [4] |
Note: The study on Caco-2, MCF-7, and HeLa cells used a methanol extract of Papaver decaisnei, where this compound was the major component (70.44%). The reported IC50 values are for the entire extract.
Experimental Protocols
Preparation of this compound Stock Solution
-
Weigh out the desired amount of this compound powder in a sterile microfuge tube.
-
Add the appropriate volume of sterile, cell culture-grade DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly until the this compound is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
MTT Assay for Cell Viability and Cytotoxicity
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the complete cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
After incubation, carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control and determine the IC50 value.
XTT Assay for Antifungal Susceptibility
-
Prepare a standardized suspension of fungal cells (e.g., Candida albicans) in a suitable medium.
-
Dispense the fungal suspension into a 96-well plate.
-
Add serial dilutions of this compound to the wells. Include a no-treatment control.
-
Incubate the plate under appropriate conditions to allow for biofilm formation or fungal growth.
-
Prepare the XTT labeling mixture according to the manufacturer's instructions. This typically involves mixing the XTT reagent with an activation reagent.
-
Add the XTT labeling mixture to each well and incubate for a specified period (e.g., 2-5 hours) in the dark.
-
Measure the absorbance of the formazan product at a wavelength of 450-500 nm using a microplate reader.
-
Determine the percentage of inhibition of fungal growth or biofilm formation.
Mandatory Visualizations
Caption: General experimental workflow for in vitro testing of this compound.
Caption: Postulated inhibitory effect of this compound on the cAMP signaling pathway.
Caption: this compound's modulatory effects on serotonergic and glutamatergic systems.
References
- 1. Potent Activities of this compound against Candida albicans and the Underlying Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Problems that Can Occur when Assaying Extracts to Pure Compounds in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Roemerine Experimental Variability: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing experimental variability when working with roemerine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary known biological activities?
A1: this compound is a naturally occurring aporphine alkaloid. It has demonstrated a range of pharmacological properties, including antifungal, anticancer, and neuroactive effects. Its primary mechanisms of action include the inhibition of Candida albicans biofilm formation, induction of cytotoxicity in various cancer cell lines, and modulation of serotonergic and glutamatergic systems.
Q2: What are the common sources of experimental variability when working with this compound?
A2: As with many natural products, experimental variability with this compound can arise from several factors:
-
Purity and Source: The purity of the this compound sample can significantly impact its activity. Impurities from the extraction and purification process can have their own biological effects.
-
Solubility and Stability: this compound's solubility and stability in different solvents and cell culture media can affect its effective concentration. Degradation or precipitation of the compound can lead to inconsistent results.
-
Assay-Specific Interference: this compound, like other natural compounds, may interfere with certain assay components. For example, it could have inherent fluorescence or redox activity that can produce false positives in specific assays.
-
Biological System Complexity: The response to this compound can vary between different cell lines, microbial strains, and experimental conditions (e.g., media composition, incubation time).
Q3: How should I prepare a stock solution of this compound?
A3: The method of preparing a stock solution will depend on the specific experimental requirements. Due to the potential for poor aqueous solubility, a common approach is to dissolve this compound in an organic solvent such as dimethyl sulfoxide (DMSO) to create a high-concentration stock. This stock can then be diluted in the appropriate cell culture medium or buffer for the experiment. It is crucial to keep the final concentration of the organic solvent in the assay low (typically <0.5%) to avoid solvent-induced toxicity. Always include a vehicle control (medium with the same final concentration of the solvent) in your experiments.
Q4: Are there known issues with this compound's stability in experimental conditions?
A4: The stability of this compound can be influenced by factors such as pH, light exposure, and temperature. It is advisable to prepare fresh dilutions from the stock solution for each experiment. If long-term storage of the stock solution is necessary, it should be stored at -20°C or -80°C and protected from light. Performing a stability test of this compound in your specific cell culture media under experimental conditions (e.g., 37°C, 5% CO2 for 24-72 hours) using a method like HPLC or LC-MS/MS can provide valuable information.
Troubleshooting Guides
Inconsistent Antifungal Activity against Candida albicans
| Observed Problem | Potential Cause | Troubleshooting Steps |
| High variability in biofilm inhibition between replicates. | 1. Inconsistent Inoculum: Variation in the starting cell density of C. albicans. | 1. Ensure a homogenous and accurately quantified yeast cell suspension for inoculation. |
| 2. Uneven Biofilm Formation: Differences in biofilm adherence and growth across the microplate. | 2. Use pre-sterilized, flat-bottomed 96-well plates suitable for biofilm assays. Ensure consistent incubation conditions (temperature, shaking speed). | |
| 3. This compound Precipitation: this compound may be precipitating out of the culture medium at the tested concentrations. | 3. Visually inspect the wells for any precipitate. Test the solubility of this compound in the specific medium used (e.g., Spider, Lee's) at the experimental concentrations. | |
| Lower than expected anti-biofilm activity. | 1. Inaccurate this compound Concentration: Degradation of this compound in the stock solution or working dilutions. | 1. Prepare fresh dilutions for each experiment. Verify the concentration of the stock solution if possible. |
| 2. Suboptimal Assay Conditions: The XTT assay's sensitivity can be affected by the metabolic state of the biofilm. | 2. Consider supplementing the XTT reagent with glucose to enhance the metabolic activity of mature biofilms and improve signal consistency. | |
| 3. Strain-Specific Resistance: The C. albicans strain being used may be less susceptible to this compound. | 3. If possible, test this compound against a reference strain known to be susceptible. | |
| No effect on planktonic C. albicans growth. | 1. Expected Outcome: this compound has been shown to have a more potent effect on biofilm formation than on the growth of planktonic cells.[1] | 1. This may not be an experimental error. Focus on assays that measure biofilm formation and hyphal morphogenesis. |
Variability in Cytotoxicity Assays (e.g., MTT, XTT)
| Observed Problem | Potential Cause | Troubleshooting Steps |
| High background signal or inconsistent color development. | 1. Interference with Tetrazolium Dyes: this compound may directly reduce the MTT or XTT reagent, leading to a false-positive signal for cell viability. | 1. Run a control with this compound in cell-free medium to check for direct reduction of the assay reagent. |
| 2. This compound Color Interference: If this compound has a color that absorbs at the same wavelength as the formazan product, it can interfere with absorbance readings. | 2. Measure the absorbance of this compound in the medium at the assay wavelength and subtract this from the experimental readings. | |
| Inconsistent IC50 values across experiments. | 1. Cell Seeding Density: Variations in the initial number of cells plated can significantly affect the calculated IC50. | 1. Ensure accurate cell counting and consistent seeding density in all wells and across all experiments. |
| 2. Fluctuations in Cell Health: Differences in the passage number or overall health of the cells can alter their sensitivity to cytotoxic agents. | 2. Use cells within a consistent and low passage number range. Regularly check for mycoplasma contamination. | |
| 3. Variable Incubation Times: Inconsistent exposure times to this compound will lead to variable results. | 3. Strictly adhere to the planned incubation times for drug treatment and assay development. |
Quantitative Data Summary
The following tables summarize the reported quantitative data for this compound's biological activities.
Table 1: Anticancer Activity of this compound
| Cell Line | Cancer Type | IC50 (µM) |
| SGC-7901 | Gastric Cancer | 3.02[1] |
| HT-29 | Colorectal Cancer | 4.58[1] |
| MGC-803 | Gastric Cancer | 2.26[1] |
| Human Umbilical Vein Endothelial Cell (HUVEC) | Non-cancerous | 154.11[1] |
Table 2: Anti-biofilm Activity of this compound against Candida albicans
| Parameter | Concentration | Effect |
| Biofilm Inhibition | 1 µg/mL | Significant inhibition in Spider and Lee's medium.[2] |
| 8 µg/mL | ~90% inhibition in Spider medium; ~80% inhibition in Lee's medium.[2] | |
| BIC80 (Biofilm Inhibitory Concentration, 80%) | 28.6 µM | Inhibition of metabolic activity of sessile cells.[3] |
| MIC80 (Minimum Inhibitory Concentration, 80%) | 916 µM | Low activity against planktonic cells.[3] |
Experimental Protocols
Protocol 1: Candida albicans Biofilm Inhibition Assay (XTT Reduction Method)
-
Preparation of C. albicans Inoculum:
-
Culture C. albicans in a suitable broth (e.g., YPD) overnight at 30°C.
-
Harvest the cells by centrifugation, wash twice with sterile phosphate-buffered saline (PBS).
-
Resuspend the cells in a biofilm-promoting medium (e.g., Spider or Lee's medium) and adjust the cell density to 1 x 10^7 cells/mL.
-
-
Biofilm Formation and this compound Treatment:
-
Add 100 µL of the cell suspension to the wells of a sterile, flat-bottomed 96-well microtiter plate.
-
Add 100 µL of medium containing various concentrations of this compound (and a vehicle control) to the respective wells.
-
Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.
-
-
XTT Assay:
-
After incubation, carefully aspirate the supernatant and wash the biofilms twice with 200 µL of sterile PBS to remove non-adherent cells.
-
Prepare the XTT solution (e.g., 0.5 mg/mL in PBS) and activate it with menadione (final concentration of 1 µM).
-
Add 100 µL of the activated XTT solution to each well.
-
Incubate the plate in the dark at 37°C for 2-3 hours.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of biofilm inhibition relative to the vehicle control.
-
Protocol 2: Cell Viability Assay for Adherent Cancer Cells (MTT Method)
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound (and a vehicle control).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Signaling Pathways and Experimental Workflows
Caption: this compound's inhibitory effect on the Ras/cAMP/PKA pathway in C. albicans.
Caption: Proposed neuroactive mechanism of this compound.
Caption: General experimental workflow for testing this compound.
References
Roemerine Dose-Response Curve Analysis: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting and troubleshooting experiments involving roemerine. The following guides and FAQs address common issues and provide detailed protocols for analyzing the dose-response effects of this versatile aporphine alkaloid.
Frequently Asked Questions (FAQs)
Q1: What is the typical dose range for observing biological activity with this compound?
A1: The effective concentration of this compound varies significantly depending on the biological system and the specific endpoint being measured. For antifungal activity against Candida albicans biofilms, significant inhibition can be observed at concentrations as low as 1 µg/mL, with near-complete inhibition at 8 µg/mL.[1] For antibacterial effects against S. aureus, concentrations ranging from 8 to 64 µg/mL have been shown to inhibit growth.[2] In cancer cell lines, such as prostate cancer cells, this compound has been shown to inhibit proliferation and induce apoptosis, with LNCaP cells being particularly sensitive.[3][4]
Q2: How should I dissolve this compound for my experiments?
A2: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. This stock solution can then be further diluted in the appropriate cell culture medium or buffer for your experiment. It is crucial to ensure that the final concentration of DMSO in your assay does not exceed a level that could cause toxicity to your cells or interfere with the experimental results (typically <0.5%).
Q3: Is this compound cytotoxic to normal cells?
A3: this compound has been reported to exhibit some cytotoxicity against normal human cells at higher concentrations. For instance, the IC50 value for this compound against human umbilical vein endothelial cells (HUVEC) was found to be 43.047 µg/mL (154.11 µM).[5] It is therefore essential to include a non-cancerous or normal cell line as a control in your experiments to determine the therapeutic window of this compound for your specific application.
Q4: What are the known signaling pathways modulated by this compound?
A4: this compound has been shown to modulate several signaling pathways. Its anti-biofilm activity against Candida albicans is thought to be related to the cAMP pathway.[1][5] In neuronal cells, this compound has been found to increase the expression of Brain-Derived Neurotrophic Factor (BDNF) and affect the serotonergic and glutamatergic systems.
Quantitative Data Summary
The following tables summarize the available quantitative data on the biological activities of this compound.
Table 1: Antifungal and Antibacterial Activity of this compound
| Organism | Assay | Concentration | Effect |
| Candida albicans (SC5314) | Biofilm Formation (XTT assay) | 1 µg/mL | Significant inhibition (p < 0.01) in Spider and Lee's medium[1] |
| Candida albicans (SC5314) | Biofilm Formation (XTT assay) | 8 µg/mL | 90% inhibition in Spider medium[1] |
| Staphylococcus aureus (various strains) | Growth Inhibition | 8 - 64 µg/mL | Concentration-dependent inhibition of growth[2] |
Table 2: Cytotoxicity of this compound
| Cell Line | Assay | IC50 Value |
| Human Umbilical Vein Endothelial Cells (HUVEC) | Cytotoxicity Assay | 43.047 µg/mL (154.11 µM)[5] |
Table 3: Anticancer Activity of this compound
| Cell Line | Effect |
| LNCaP (Prostate Cancer) | Most sensitive to inhibition of proliferation and induction of apoptosis[3][4] |
| DU145, PC-3, 22RV1 (Prostate Cancer) | Inhibition of proliferation and migration, induction of apoptosis[3][4] |
Experimental Protocols
Protocol 1: Determination of this compound's Anti-Biofilm Activity against Candida albicans
This protocol is adapted from methodologies used to assess the inhibition of C. albicans biofilm formation.
Materials:
-
Candida albicans strain (e.g., SC5314)
-
Spider medium or RPMI-1640 medium
-
This compound stock solution (in DMSO)
-
Sterile 96-well flat-bottom microtiter plates
-
XTT labeling reagent
-
Menadione solution
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Preparation of Fungal Inoculum: Culture C. albicans in YPD medium overnight at 30°C. Harvest the cells by centrifugation, wash with PBS, and resuspend in the desired medium (e.g., Spider medium) to a final concentration of 1 x 10^7 cells/mL.
-
Biofilm Formation: Add 100 µL of the fungal suspension to each well of a 96-well plate. Incubate at 37°C for 90 minutes to allow for initial cell adherence.
-
Treatment with this compound: After the adhesion phase, carefully remove the medium and wash the wells with PBS to remove non-adherent cells. Add 200 µL of fresh medium containing serial dilutions of this compound to the wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Incubation: Incubate the plate at 37°C for 24 hours without agitation to allow for biofilm development.
-
Quantification of Biofilm Viability (XTT Assay):
-
Carefully remove the medium from the wells and wash the biofilms twice with PBS.
-
Prepare the XTT-menadione solution according to the manufacturer's instructions.
-
Add 200 µL of the XTT-menadione solution to each well and incubate the plate in the dark at 37°C for 3 hours.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis: The percentage of biofilm inhibition is calculated as: [(Absorbance of control - Absorbance of treated) / Absorbance of control] x 100%.
Protocol 2: Cell Viability and Cytotoxicity Assessment using MTT Assay
This protocol provides a general framework for assessing the effect of this compound on the viability of mammalian cell lines.
Materials:
-
Mammalian cell line of interest (e.g., SH-SY5Y, HUVEC, LNCaP)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
-
Sterile 96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a CO2 incubator at 37°C.
-
Treatment with this compound: The next day, replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubation: Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100%. Plot the percentage of viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
Troubleshooting Guides
Issue 1: High variability in replicate wells in the anti-biofilm assay.
-
Possible Cause: Uneven removal of non-adherent cells or disruption of the biofilm during washing steps.
-
Solution: Be gentle during the washing steps. Use a multichannel pipette to aspirate and dispense liquids slowly and consistently across the plate. Ensure that the initial seeding density is uniform in all wells.
Issue 2: Inconsistent results in the MTT assay.
-
Possible Cause 1: Incomplete dissolution of formazan crystals.
-
Solution 1: Ensure that the formazan crystals are fully dissolved by vigorous pipetting or by placing the plate on a shaker for a sufficient amount of time before reading the absorbance.
-
Possible Cause 2: Interference from phenol red in the culture medium.
-
Solution 2: Use phenol red-free medium for the duration of the MTT assay to avoid background absorbance issues.
-
Possible Cause 3: Cell density is too high or too low.
-
Solution 3: Optimize the initial cell seeding density to ensure that the cells are in the logarithmic growth phase at the time of the assay and that the absorbance values are within the linear range of the microplate reader.
Issue 3: this compound precipitates out of solution in the culture medium.
-
Possible Cause: The concentration of this compound exceeds its solubility in the aqueous medium.
-
Solution: Ensure that the final concentration of DMSO is sufficient to keep the this compound in solution, but still non-toxic to the cells. It may be necessary to prepare a more dilute stock solution of this compound in DMSO.
Visualizing Pathways and Workflows
Caption: A generalized workflow for determining the dose-response relationship of this compound.
Caption: Overview of this compound's proposed signaling mechanisms in different biological contexts.
References
- 1. Potent Activities of this compound against Candida albicans and the Underlying Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Improves the Survival Rate of Septicemic BALB/c Mice by Increasing the Cell Membrane Permeability of Staphylococcus aureus | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. [Anti-prostate cancer effect of this compound: An experimental study] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potent Activities of this compound against Candida albicans and the Underlying Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Potential off-target effects of Roemerine in cell-based assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Roemerine in cell-based assays. It addresses potential off-target effects and offers guidance on experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What are the known primary targets of this compound?
A1: this compound is an aporphine alkaloid known to possess a range of pharmacological activities. Its primary targets are still under investigation, but it has been shown to have a notable affinity for serotonin 5-HT2 receptors and alpha-1 adrenergic receptors, where it acts as an antagonist.[1]
Q2: What are the potential off-target effects of this compound that I should be aware of in my cell-based assays?
A2: this compound can exhibit activity at several other receptors and signaling pathways, which may lead to off-target effects in your experiments. These include:
-
Serotonergic System: It can interact with different 5-HT receptor subtypes.[1]
-
Adrenergic System: It shows antagonism at α1-adrenergic receptors.[1]
-
Dopaminergic, Muscarinic, and Opioid Systems: While specific binding affinities for this compound at these receptors are not extensively documented, other aporphine alkaloids are known to interact with these receptor families. Therefore, it is advisable to consider potential interactions.
-
Ion Channels: There is limited direct evidence for this compound's effect on specific ion channels, but its structural class suggests potential interactions that could influence cellular excitability and signaling.
-
Signaling Pathways: this compound has been shown to influence intracellular signaling cascades, including the MAPK/ERK and PI3K/Akt pathways.[2] It has also been linked to the cAMP pathway in non-mammalian systems, suggesting a potential for similar interactions in mammalian cells.[3]
Q3: Is this compound cytotoxic? At what concentrations should I be concerned about cell viability?
A3: Yes, this compound can be cytotoxic, particularly at higher concentrations. The cytotoxic effects are cell-line dependent. For example, it has shown cytotoxicity against various cancer cell lines with IC50 values in the low micromolar range.[4][5] However, it has been reported to have lower cytotoxicity against some non-cancerous cell lines.[6] It is crucial to determine the IC50 value of this compound in your specific cell line using a viability assay like the MTT assay before proceeding with functional experiments.
Q4: How can I minimize or account for off-target effects in my experiments?
A4: To minimize and account for off-target effects, consider the following strategies:
-
Dose-Response Studies: Use the lowest effective concentration of this compound to minimize the engagement of lower-affinity off-targets.
-
Use of Selective Antagonists: If you hypothesize an off-target effect through a specific receptor, use a selective antagonist for that receptor to see if the observed effect is blocked.
-
Control Experiments: Include appropriate controls, such as vehicle-treated cells and cells treated with compounds with known mechanisms of action, to help interpret your results.
-
Orthogonal Approaches: Use multiple, independent assays to confirm your findings. For example, if you observe a change in a signaling pathway, confirm this with both western blotting for phosphoproteins and a functional readout downstream of that pathway.
-
Phenotype-Based vs. Target-Based Assays: Be aware of the limitations of your assay. A phenotype-based assay will show the overall effect of the compound, including any off-target effects. A target-based assay will be more specific but may miss broader cellular impacts.
Troubleshooting Guides
Problem 1: Unexpected or Inconsistent Results in Functional Assays
| Possible Cause | Troubleshooting Steps |
| Off-target receptor binding | - Review the known off-target profile of this compound (see Table 1).- Test for the presence of these receptors in your cell line (e.g., via RT-qPCR or western blot).- Use selective antagonists for suspected off-target receptors to see if the effect is reversed. |
| Cytotoxicity | - Perform a dose-response cytotoxicity assay (e.g., MTT assay) to determine the non-toxic concentration range for your specific cell line and experiment duration.- Ensure the concentrations used in your functional assays are well below the IC50 for cytotoxicity. |
| Solvent effects | - Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all treatment groups and is at a non-toxic level for your cells. |
| Compound stability | - Prepare fresh stock solutions of this compound regularly.- Protect from light if the compound is light-sensitive. |
Problem 2: High Background or Variability in Cytotoxicity Assays (e.g., MTT Assay)
| Possible Cause | Troubleshooting Steps |
| Inconsistent cell seeding | - Ensure a single-cell suspension before seeding.- Mix the cell suspension between plating wells to maintain a uniform density.- Avoid edge effects by not using the outer wells of the plate or by filling them with sterile PBS. |
| Contamination (bacterial, fungal, or mycoplasma) | - Regularly check cell cultures for signs of contamination.- Test for mycoplasma contamination periodically. |
| Precipitation of this compound or MTT formazan | - Ensure this compound is fully dissolved in the culture medium.- After adding the solubilization buffer in the MTT assay, ensure complete dissolution of the formazan crystals by gentle mixing or shaking. |
| Incorrect incubation times | - Optimize incubation times for both this compound treatment and MTT reagent for your specific cell line. |
Data Presentation: Quantitative Off-Target Profile of this compound
Table 1: Known and Potential Off-Target Interactions of this compound
| Target Class | Specific Target | Species | Assay Type | Value | Notes |
| Serotonin Receptors | 5-HT2A | Human | Functional Antagonism | pKb = 7.8 - 7.9 | (R)-roemerine is a potent antagonist.[1] |
| 5-HT2C | Human | Functional Antagonism | pKb = 7.8 - 7.9 | (R)-roemerine is a potent antagonist.[1] | |
| Adrenergic Receptors | α1A | Human | Functional Antagonism | Moderate Affinity | Antagonistic activity observed.[1] |
| α1B | Human | Functional Antagonism | Moderate Affinity | Antagonistic activity observed.[1] | |
| α1D | Human | Functional Antagonism | Moderate Affinity | Antagonistic activity observed.[1] | |
| Cytotoxicity | MCF7 (breast cancer) | Human | MTT Assay | IC50 ≈ 22 µM | [4] |
| HCT116 (colon cancer) | Human | MTT Assay | IC50 ≈ 106 µM | [4] | |
| 3T3-L1 (preadipocytes) | Mouse | MTT Assay | > 95% viability at 2 µg/mL | [6] |
Note: pKb is the negative logarithm of the antagonist dissociation constant (Kb). A higher pKb value indicates a higher binding affinity. IC50 values can vary depending on the cell line and experimental conditions.
Experimental Protocols
MTT Cytotoxicity Assay
This protocol is a standard method to assess cell viability and the cytotoxic potential of this compound.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound stock solution (e.g., in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot for ERK Phosphorylation
This protocol allows for the detection of changes in the phosphorylation status of ERK, a key component of the MAPK signaling pathway, upon treatment with this compound.
Materials:
-
Cells of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-ERK and anti-total-ERK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Plate cells and treat with this compound for the desired time points. Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.
-
Electrotransfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-ERK overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK.
Mandatory Visualizations
Caption: Workflow for determining the cytotoxicity of this compound using an MTT assay.
Caption: Potential modulation of the MAPK/ERK signaling pathway by this compound.
Caption: Potential modulation of the PI3K/Akt signaling pathway by this compound.
References
- 1. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 2. Relative dopamine D1 and D2 receptor affinity and efficacy determine whether dopamine agonists induce hyperactivity or oral stereotypy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclic AMP-responsive element-binding protein 1 (CREB1/CREB) | Abcam [abcam.com]
- 5. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 6. caymanchem.com [caymanchem.com]
Roemerine Stability and Degradation: A Technical Support Center
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and degradation of roemerine in experimental settings. The information is presented in a question-and-answer format to directly address common challenges.
Frequently Asked Questions (FAQs)
Q1: My this compound sample shows signs of degradation upon storage. What are the likely causes?
A1: this compound, as an aporphine alkaloid, can be susceptible to degradation under several conditions. The most common causes include:
-
Oxidation: Aporphine alkaloids can oxidize to form oxoaporphines. This can be initiated by exposure to air, light, or oxidizing agents.
-
pH Instability: Extreme pH conditions (highly acidic or alkaline) can lead to hydrolysis or other degradation pathways.
-
Photodegradation: Exposure to UV or even ambient light can cause degradation. It is crucial to store this compound solutions in light-protected containers.
-
Thermal Stress: Elevated temperatures can accelerate degradation reactions.
Q2: I am observing a change in the color of my this compound solution. What could this indicate?
A2: A color change in your this compound solution, such as the appearance of a yellow or greenish hue, could be an indication of oxidative degradation. The formation of oxoaporphines from aporphine alkaloids is often associated with a color change.
Q3: What are the best practices for storing this compound to ensure its stability?
A3: To maintain the stability of this compound, it is recommended to:
-
Store in a cool, dark place: Keep solid this compound and its solutions at low temperatures (e.g., 2-8 °C or frozen at -20 °C for long-term storage) and protected from light using amber vials or by wrapping containers in aluminum foil.
-
Use inert atmosphere: For highly sensitive experiments or long-term storage of solutions, purging the container with an inert gas like nitrogen or argon can prevent oxidation.
-
Control pH: Store solutions in a pH-controlled buffer, preferably in the neutral to slightly acidic range, if compatible with your experimental design. The optimal pH for stability should be determined empirically.
-
Use appropriate solvents: The choice of solvent can impact stability. While specific data for this compound is limited, generally, aprotic solvents might be preferred over protic solvents to minimize certain degradation pathways. However, solubility requirements must also be considered.
Q4: I need to perform a forced degradation study on this compound. What conditions should I test?
A4: A comprehensive forced degradation study for this compound should include the following stress conditions to understand its intrinsic stability and identify potential degradation products, in line with ICH guidelines:
-
Acidic Hydrolysis: Treat with an acid (e.g., 0.1 M HCl) at room temperature and elevated temperatures (e.g., 60-80 °C).
-
Alkaline Hydrolysis: Treat with a base (e.g., 0.1 M NaOH) at room temperature and elevated temperatures.
-
Oxidative Degradation: Expose to an oxidizing agent (e.g., 3-30% H₂O₂) at room temperature.
-
Thermal Degradation: Expose the solid compound and a solution to dry heat (e.g., 60-80 °C).
-
Photodegradation: Expose the solid compound and a solution to a light source (e.g., UV lamp, xenon lamp) providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
Troubleshooting Guides
Issue 1: Inconsistent Results in Biological Assays
| Potential Cause | Troubleshooting Steps |
| This compound Degradation | 1. Verify Stock Solution Integrity: Analyze your this compound stock solution by HPLC-UV to check for the presence of degradation peaks. Compare the chromatogram to that of a freshly prepared standard. 2. Prepare Fresh Solutions: Always prepare fresh working solutions from a solid stock for each experiment to minimize degradation in solution. 3. Optimize Solvent: If using aqueous buffers, ensure the pH is suitable for this compound stability. Consider if a non-aqueous solvent, if compatible with your assay, could improve stability. |
| Solvent Effects | 1. Solvent Control: Ensure you have a vehicle control in your assay to account for any effects of the solvent itself. 2. Solvent Concentration: Keep the final concentration of any organic solvent (e.g., DMSO, ethanol) in your assay as low as possible. |
Issue 2: Appearance of Unknown Peaks in HPLC Analysis
| Potential Cause | Troubleshooting Steps |
| On-Column Degradation | 1. Modify Mobile Phase: The pH of the mobile phase can sometimes induce degradation on the analytical column. Try adjusting the pH to be more neutral. 2. Check Column Temperature: High column temperatures can accelerate the degradation of thermally labile compounds. Try running the analysis at a lower temperature. |
| Degradation During Sample Preparation | 1. Minimize Light Exposure: Protect samples from light during all stages of preparation and analysis. Use amber vials and cover the autosampler tray. 2. Control Temperature: Keep samples cool during preparation and in the autosampler. 3. Investigate Extraction/Dilution Solvents: The solvents used for sample preparation could be contributing to degradation. Test alternative solvents. |
| Oxidative Degradation | 1. De-gas Solvents: Ensure all solvents and the mobile phase are properly de-gassed to remove dissolved oxygen. 2. Add Antioxidants (with caution): In some cases, the addition of a small amount of an antioxidant to the sample solvent may be necessary, but this should be carefully validated to ensure it does not interfere with the analysis or the primary compound. |
Data Presentation
Table 1: General Stability Profile of Aporphine Alkaloids (as a proxy for this compound)
| Condition | General Stability | Potential Degradation Products |
| Acidic (e.g., 0.1 M HCl) | Generally unstable, degradation is temperature-dependent. | Hydrolysis products, rearrangement products. |
| Alkaline (e.g., 0.1 M NaOH) | Generally unstable, degradation is temperature-dependent. | Hydrolysis products, potential for racemization. |
| Oxidative (e.g., H₂O₂) | Susceptible to oxidation. | Oxoaporphines. |
| Thermal (Solid State) | Generally more stable than in solution. | Decomposition at high temperatures. |
| Thermal (Solution) | Less stable than in solid state, degradation is solvent and temperature-dependent. | Various degradation products. |
| Photolytic | Susceptible to degradation upon exposure to UV and visible light. | Photodegradation products, including potential for oxidation. |
Note: This table provides a generalized stability profile for aporphine alkaloids. The specific stability of this compound under these conditions should be experimentally determined.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the degradation of this compound under various stress conditions and to generate potential degradation products for the development of a stability-indicating analytical method.
Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
HPLC system with a UV detector and a C18 column
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acidic Degradation:
-
Mix 1 mL of the this compound stock solution with 9 mL of 0.1 M HCl.
-
Incubate one sample at room temperature for 24 hours and another at 60 °C for 8 hours.
-
After incubation, neutralize the samples with 0.1 M NaOH and dilute with mobile phase to an appropriate concentration for HPLC analysis.
-
-
Alkaline Degradation:
-
Mix 1 mL of the this compound stock solution with 9 mL of 0.1 M NaOH.
-
Incubate one sample at room temperature for 24 hours and another at 60 °C for 8 hours.
-
After incubation, neutralize the samples with 0.1 M HCl and dilute with mobile phase.
-
-
Oxidative Degradation:
-
Mix 1 mL of the this compound stock solution with 9 mL of 3% H₂O₂.
-
Incubate at room temperature for 24 hours, protected from light.
-
Dilute with mobile phase for analysis.
-
-
Thermal Degradation (Solution):
-
Dilute the stock solution in a suitable solvent (e.g., 50:50 methanol:water).
-
Incubate at 80 °C for 24 hours, protected from light.
-
Cool to room temperature before analysis.
-
-
Thermal Degradation (Solid):
-
Place a small amount of solid this compound in a clear glass vial.
-
Heat in an oven at 80 °C for 24 hours.
-
After cooling, dissolve in a suitable solvent and dilute for analysis.
-
-
Photodegradation:
-
Expose a solution of this compound and a thin layer of solid this compound to a photostability chamber.
-
Analyze the samples after a defined exposure period.
-
-
HPLC Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using a suitable HPLC method.
-
Monitor for the appearance of new peaks and the decrease in the peak area of this compound.
-
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Troubleshooting logic for inconsistent experimental results.
Navigating Roemerine-Induced Cytotoxicity in Non-Cancerous Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers encountering roemerine-induced cytotoxicity in non-cancerous cell lines during their experiments. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and a summary of reported cytotoxicity data to facilitate smoother, more effective research and development.
Troubleshooting Guide: Unexpected Cytotoxicity in Non-Cancerous Cells
| Observed Issue | Potential Cause | Suggested Solution |
| High cytotoxicity in non-cancerous cells at expected therapeutic concentrations. | 1. Incorrect concentration calculation: Errors in dilution or stock concentration determination. 2. Cell line sensitivity: The specific non-cancerous cell line may be particularly sensitive to this compound. 3. Contamination: Mycoplasma or other microbial contamination can increase cell stress and sensitivity. 4. Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration. | 1. Verify calculations and re-prepare solutions. Confirm the molecular weight of this compound and perform serial dilutions accurately. 2. Determine the IC50 for your specific cell line. Perform a dose-response experiment to establish the cytotoxic profile. 3. Test for contamination. Use a mycoplasma detection kit. If positive, discard the cell culture and start with a fresh, uncontaminated stock. 4. Perform a solvent control experiment. Treat cells with the highest concentration of the solvent used in your experiment to ensure it is non-toxic. |
| Inconsistent cytotoxicity results between experiments. | 1. Variability in cell health and passage number: Cells at high passage numbers or in poor health can respond differently. 2. Inconsistent plating density: The number of cells seeded can affect their response to the compound. 3. Fluctuations in incubation conditions: Changes in CO2, temperature, or humidity can impact cell growth and drug sensitivity. | 1. Use cells within a consistent and low passage number range. Ensure cells are healthy and actively dividing before treatment. 2. Standardize cell seeding protocols. Use a cell counter for accurate plating. 3. Ensure incubator stability and proper calibration. Monitor and record incubator conditions regularly. |
| Protective agent does not mitigate this compound's cytotoxicity. | 1. Inappropriate protective agent or concentration: The chosen agent may not target the specific cytotoxic pathway of this compound, or the concentration may be suboptimal. 2. Incorrect timing of administration: The protective agent may need to be added before, during, or after this compound treatment to be effective. 3. Protective agent is itself toxic: At the concentration used, the protective agent may be causing cytotoxicity. | 1. Screen a panel of protective agents at various concentrations. Consider agents that target different pathways (e.g., antioxidants, cell cycle inhibitors). 2. Perform a time-course experiment. Vary the administration timing of the protective agent relative to this compound treatment. 3. Determine the IC50 of the protective agent alone. Ensure that the concentration used is non-toxic to the cells. |
Frequently Asked Questions (FAQs)
Q1: What is the known selectivity of this compound for cancer cells over non-cancerous cells?
A1: Preclinical studies indicate that this compound exhibits preferential cytotoxicity towards some cancer cell lines. For instance, one study reported a significantly higher IC50 value in human umbilical vein endothelial cells (HUVECs), a non-cancerous cell line, compared to several cancer cell lines, suggesting a degree of selectivity[1]. However, this selectivity can be cell-type dependent and requires empirical validation in your specific experimental system.
Q2: What are the potential mechanisms of this compound-induced cytotoxicity in mammalian cells?
A2: While research is ongoing, evidence suggests that this compound, like other aporphine alkaloids, may induce apoptosis (programmed cell death) in mammalian cells. This can involve the activation of caspase cascades, which are key executioners of apoptosis[2]. Furthermore, studies on similar alkaloids suggest the involvement of signaling pathways such as the PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation. This compound might inhibit these survival pathways, leading to cell death.
Q3: Are there general strategies to protect non-cancerous cells from the cytotoxic effects of this compound?
A3: Yes, several strategies, often referred to as "chemoprotection" or "cytoprotection," can be explored. One approach is "cyclotherapy," which involves transiently arresting the cell cycle of non-cancerous cells, making them less susceptible to drugs that target proliferating cells[3][4]. This can be achieved using cell cycle inhibitors. Another strategy is to use cytoprotective agents that can mitigate cellular damage, such as antioxidants to counteract oxidative stress if that is part of this compound's mechanism.
Q4: How can I determine if this compound is inducing apoptosis or necrosis in my non-cancerous cells?
A4: You can use a combination of assays to differentiate between apoptosis and necrosis. Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a standard method. Annexin V binds to phosphatidylserine, which is exposed on the outer membrane of apoptotic cells, while PI only enters cells with compromised membranes, a hallmark of late apoptosis and necrosis. Additionally, you can perform assays for caspase activation (e.g., caspase-3/7 activity assay) to specifically detect apoptosis.
Quantitative Data: this compound Cytotoxicity (IC50 Values)
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of this compound in various cell lines. This data can serve as a reference for designing your experiments. Note: IC50 values can vary depending on the assay method, incubation time, and specific laboratory conditions.
| Cell Line | Cell Type | IC50 (µM) | Reference |
| Non-Cancerous | |||
| Human Umbilical Vein Endothelial Cells (HUVEC) | Normal Human Endothelial | 154.11 | [1] |
| User's non-cancerous cell line 1 | Enter cell type | Enter value | Enter reference |
| User's non-cancerous cell line 2 | Enter cell type | Enter value | Enter reference |
| Cancerous | |||
| SGC-7901 | Human Gastric Cancer | 3.02 | [1] |
| HT-29 | Human Colon Cancer | 4.58 | [1] |
| MGC-803 | Human Gastric Cancer | 2.26 | [1] |
| DU145 | Human Prostate Cancer | Varies | [5] |
| LNCaP | Human Prostate Cancer | Varies | [5] |
| PC-3 | Human Prostate Cancer | Varies | [5] |
| 22RV1 | Human Prostate Cancer | Varies | [5] |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using the MTT Assay
This protocol outlines the steps to determine the concentration of this compound that inhibits the growth of a cell population by 50%.
Materials:
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This compound
-
Non-cancerous cell line of interest
-
Complete cell culture medium
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96-well cell culture plates
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your non-cancerous cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Perform serial dilutions in complete culture medium to obtain a range of desired concentrations.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound to the respective wells. Include a vehicle control (medium with the same concentration of solvent) and a no-treatment control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using a non-linear regression curve fit.
Protocol 2: Evaluating the Efficacy of a Cytoprotective Agent
This protocol is designed to assess the ability of a cytoprotective agent to mitigate this compound-induced cytotoxicity.
Materials:
-
This compound
-
Cytoprotective agent of interest
-
Non-cancerous cell line
-
Materials for MTT assay (as listed in Protocol 1)
Procedure:
-
Determine the non-toxic concentration of the cytoprotective agent: Perform an IC50 determination for the cytoprotective agent alone (as in Protocol 1) to identify the highest concentration that does not significantly affect cell viability.
-
Experimental Setup: Seed the cells as in Protocol 1. The treatment groups should include:
-
Vehicle control
-
This compound at its IC50 or a clinically relevant concentration
-
Cytoprotective agent at its non-toxic concentration
-
This compound + Cytoprotective agent (co-treatment)
-
Pre-treatment with cytoprotective agent followed by this compound
-
Post-treatment with cytoprotective agent following this compound removal
-
-
Treatment and Incubation: Add the compounds to the respective wells according to your experimental design (pre-treatment, co-treatment, or post-treatment). Incubate for the desired duration.
-
Cell Viability Assessment: Perform the MTT assay as described in Protocol 1.
-
Data Analysis: Compare the cell viability in the "this compound + Cytoprotective agent" group to the "this compound" only group. A significant increase in cell viability indicates a protective effect.
Visualizing Potential Mechanisms and Workflows
To aid in understanding the potential cellular processes involved and the experimental logic, the following diagrams are provided.
Caption: Putative signaling pathway of this compound-induced cytotoxicity.
Caption: Logical workflow for troubleshooting unexpected cytotoxicity.
Caption: Experimental workflow for evaluating cytoprotective agents.
References
- 1. cell lines ic50: Topics by Science.gov [science.gov]
- 2. austinpublishinggroup.com [austinpublishinggroup.com]
- 3. In vitro assessment of hepatoprotective agents against damage induced by acetaminophen and CCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proteomics Evidence for the Activity of the Putative Antibacterial Plant Alkaloid (-)-Roemerine: Mainstreaming Omics-Guided Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Roemerine enantiomer separation and activity differences
This technical support center provides researchers, scientists, and drug development professionals with detailed information regarding the separation of roemerine enantiomers and the differences in their biological activities.
Frequently Asked Questions (FAQs)
Q1: What are the known biological targets of this compound enantiomers?
A1: Both enantiomers of this compound have been identified as antagonists at serotonin (5-HT₂) and adrenergic (α₁) receptors.[1][2]
Q2: Which this compound enantiomer is more potent at 5-HT₂ receptors?
A2: (R)-roemerine is the more potent enantiomer at 5-HT₂ₐ and 5-HT₂𝒸 receptors, exhibiting significantly higher antagonist activity compared to (S)-roemerine.[1][2]
Q3: Is there a significant difference in activity between the enantiomers at α₁ adrenergic receptors?
A3: While both enantiomers act as antagonists at α₁ adrenergic receptors, (R)-roemerine generally shows higher potency, although the difference is less pronounced than at the 5-HT₂ receptors.[1][2]
Q4: What is the antibacterial activity of this compound?
A4: (-)-Roemerine has demonstrated antibacterial activity against various bacteria, including Escherichia coli, Bacillus subtilis, and Salmonella typhimurium.[3] It is also effective against multiple strains of Staphylococcus aureus, including MRSA.[4][5][6] The mechanism is believed to involve increasing the permeability of the bacterial cell membrane.[5][6] Information on the specific antibacterial activity of (+)-roemerine is less prevalent in the literature. One study noted that (+)-roemerine MeI, a derivative, showed strong activity against Gram-positive bacteria.[7]
Q5: Does this compound have antifungal activity?
A5: Yes, this compound has been shown to have activity against Candida albicans, particularly in inhibiting biofilm formation.[7][8] The anti-biofilm mechanism may be linked to the cAMP pathway.[8]
Q6: What are the known neuroactive effects of this compound?
A6: this compound has been observed to increase intercellular serotonin (5-HT) levels and intracellular Brain-Derived Neurotrophic Factor (BDNF) protein expression in SH-SY5Y cells.[9][10] It also appears to have a significant impact on the alanine-aspartate-glutamate pathway.[9][10] These findings suggest its potential as a neuroactive compound.
Troubleshooting Guides
Guide: Chiral HPLC Separation of this compound Enantiomers
Issue: Difficulty in achieving baseline separation of (R)- and (S)-roemerine using chiral HPLC.
Possible Causes & Solutions:
-
Incorrect Chiral Stationary Phase (CSP): The choice of CSP is critical for enantiomeric separation. For alkaloid-like structures such as this compound, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point.
-
Troubleshooting Step 1: If using a cellulose-based column (e.g., Chiralcel OD, OJ) with poor results, try an amylose-based column (e.g., Chiralpak AD, AS). The different helical structures of these polymers can offer different selectivities.
-
Troubleshooting Step 2: Consider a protein-based CSP (e.g., AGP, HSA) if polysaccharide columns fail, as they can provide unique chiral recognition mechanisms.
-
-
Suboptimal Mobile Phase Composition: The mobile phase composition significantly influences retention and resolution.
-
Troubleshooting Step 1 (Normal Phase): Start with a mobile phase of hexane/isopropanol or hexane/ethanol. Vary the alcohol percentage (e.g., from 5% to 20%) to modulate retention times. Additives like diethylamine (DEA) or trifluoroacetic acid (TFA) (typically 0.1%) can sharpen peaks by interacting with the basic nitrogen of this compound.
-
Troubleshooting Step 2 (Reversed Phase): Use a mobile phase of acetonitrile or methanol with an aqueous buffer (e.g., ammonium bicarbonate, ammonium acetate). Adjust the organic modifier concentration and the buffer pH.
-
-
Inadequate Temperature Control: Column temperature affects separation efficiency and selectivity.
-
Troubleshooting Step: Experiment with different column temperatures (e.g., 15°C, 25°C, 40°C). Lower temperatures often improve resolution, although they may increase analysis time and backpressure.
-
-
Low Flow Rate: A lower flow rate can increase the number of theoretical plates and improve resolution.
-
Troubleshooting Step: If peaks are not well-resolved, try reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min).
-
Data Presentation
Table 1: Antagonist Activity (pKb) of this compound Enantiomers at Human 5-HT₂ and α₁ Adrenergic Receptors
| Enantiomer | 5-HT₂ₐ Receptor | 5-HT₂B Receptor | 5-HT₂C Receptor | α₁ₐ Adrenergic Receptor | α₁B Adrenergic Receptor | α₁D Adrenergic Receptor |
| (R)-Roemerine | 7.8 | < 6.0 | 7.9 | 6.8 | 6.7 | 6.4 |
| (S)-Roemerine | 6.4 | < 6.0 | 6.5 | 6.3 | 6.1 | < 6.0 |
Data extracted from Chee et al., 2018. pKb is the negative logarithm of the antagonist dissociation constant.
Table 2: Antibacterial Activity (MIC) of this compound against Staphylococcus aureus
| Strain | MIC (µg/mL) |
| ATCC 25923 | 32 |
| ATCC 29213 | 32 |
| MRSA 10-2 | 64 |
| MRSA 10-3 | 64 |
Data extracted from Yin et al., 2015. MIC is the Minimum Inhibitory Concentration.
Experimental Protocols
Protocol 1: Synthesis of (S)-Roemerine
This protocol is a summary of the synthetic route described by Chee et al. (2018).
-
Starting Material: 1-(3',4'-Methylenedioxybenzyl)-1,2,3,4-tetrahydro-6-methoxy-7-hydroxyisoquinoline.
-
Bischler-Napieralski Cyclization: The starting material is treated with an excess of phosphorus oxychloride (POCl₃) in refluxing dichloromethane (DCM) to yield the corresponding dihydroisoquinoline.
-
Reduction: The product from the previous step is reduced using sodium borohydride (NaBH₄) in methanol to give the tetrahydroisoquinoline.
-
Catalytic Asymmetric Hydrogenation: The key chiral step involves the asymmetric hydrogenation of the enamine intermediate (formed in situ) using a chiral catalyst to establish the (S)-configuration at the stereocenter.
-
Purification: The final product, (S)-roemerine, is purified by column chromatography.
Protocol 2: In Vitro Functional Activity Assay (TGF-α Shedding Assay)
This protocol is based on the methodology used by Chee et al. (2018) to determine the antagonist activity of this compound enantiomers.
-
Cell Culture: HEK293 cells stably expressing the target human receptor (e.g., 5-HT₂ₐ, α₁ₐ) and an alkaline phosphatase-tagged transforming growth factor-α (AP-TGF-α) are cultured in appropriate media.
-
Assay Preparation: Cells are seeded into 96-well plates and grown to confluence.
-
Compound Treatment: The cells are pre-incubated with varying concentrations of the this compound enantiomers (or vehicle control) for a specified time (e.g., 30 minutes).
-
Agonist Stimulation: A known agonist for the target receptor (e.g., serotonin for 5-HT₂ receptors, phenylephrine for α₁ receptors) is added at a concentration that elicits a submaximal response (EC₈₀).
-
Incubation: The plates are incubated for a defined period (e.g., 60 minutes) to allow for receptor activation and subsequent shedding of AP-TGF-α into the supernatant.
-
Detection: A sample of the supernatant is transferred to a new plate containing a chemiluminescent substrate for alkaline phosphatase (e.g., Lumi-Phos 530).
-
Data Analysis: The luminescence is measured using a plate reader. The antagonist activity (pKb) is calculated from the concentration-response curves using the Schild equation.
Visualizations
References
- 1. Synthesis and evaluation of nuciferine and this compound enantiomers as 5-HT2 and α1 receptor antagonists - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Proteomics Evidence for the Activity of the Putative Antibacterial Plant Alkaloid (-)-Roemerine: Mainstreaming Omics-Guided Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Naturally-Occurring Alkaloids of Plant Origin as Potential Antimicrobials against Antibiotic-Resistant Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Improves the Survival Rate of Septicemic BALB/c Mice by Increasing the Cell Membrane Permeability of Staphylococcus aureus | PLOS One [journals.plos.org]
- 6. This compound Improves the Survival Rate of Septicemic BALB/c Mice by Increasing the Cell Membrane Permeability of Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Potent Activities of this compound against Candida albicans and the Underlying Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Roemerine Resistance
Welcome to the technical support center for researchers investigating acquired resistance to Roemerine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing a gradual decrease in the efficacy of this compound in our long-term cell culture experiments. What are the potential mechanisms of acquired resistance?
A1: Acquired resistance to therapeutic compounds like this compound can develop through various cellular mechanisms. Based on general principles of drug resistance, the most likely mechanisms include:
-
Increased Drug Efflux: Overexpression of multidrug resistance (MDR) transporters, such as P-glycoprotein (P-gp/MDR1), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.[1][2][3]
-
Target Alteration: Genetic mutations in the cellular target of this compound can alter the binding site, thereby reducing the drug's affinity and inhibitory effect.[4][5][6][7]
-
Activation of Bypass Signaling Pathways: Cells may activate alternative signaling pathways to compensate for the inhibitory effects of this compound, thus promoting survival and proliferation.[4][5][8]
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Evasion of Apoptosis: Cancer cells can upregulate anti-apoptotic proteins (e.g., Bcl-2 family members) or downregulate pro-apoptotic proteins, making them resistant to this compound-induced cell death.[9]
-
Altered Drug Metabolism: Cells may enhance the metabolic inactivation of this compound through enzymatic modification.
Q2: How can we experimentally confirm if increased drug efflux is responsible for the observed this compound resistance?
A2: To investigate the role of efflux pumps in this compound resistance, you can perform the following experiments:
-
Co-administration with Efflux Pump Inhibitors: Treat your this compound-resistant cells with a combination of this compound and a known efflux pump inhibitor (e.g., Verapamil for P-gp). If the sensitivity to this compound is restored, it strongly suggests the involvement of efflux pumps.
-
Gene and Protein Expression Analysis: Compare the mRNA and protein levels of common MDR transporters (e.g., ABCB1/MDR1, ABCC1/MRP1, ABCG2/BCRP) between your sensitive and resistant cell lines using qPCR and Western blotting, respectively.
-
Rhodamine 123 Accumulation Assay: Use a fluorescent substrate of P-gp like Rhodamine 123. Resistant cells with higher P-gp activity will show lower intracellular fluorescence compared to sensitive cells. This difference should be diminished in the presence of an efflux pump inhibitor.
Q3: What are the first steps to identify potential target mutations conferring this compound resistance?
A3: Identifying target mutations requires a systematic approach:
-
Literature Review: Although the precise targets of this compound are still under investigation, some studies suggest its interaction with pathways related to cell proliferation and apoptosis.[10][11] Review the latest literature to identify putative targets.
-
Sanger Sequencing: Once a potential target is identified, you can sequence the gene encoding this target in both your sensitive and resistant cell lines to look for mutations in the coding region.
-
Whole-Exome or Whole-Genome Sequencing: For a more unbiased approach, perform next-generation sequencing (NGS) to compare the entire exome or genome of sensitive and resistant cells. This can reveal novel mutations in potential targets or resistance-related genes.[7]
Troubleshooting Guides
Problem 1: Inconsistent IC50 values for this compound in resistant cell lines.
| Possible Cause | Troubleshooting Step |
| Cell line heterogeneity | Perform single-cell cloning to establish a homogenous resistant population. |
| Instability of resistance | Continuously culture the resistant cells in the presence of a maintenance dose of this compound. |
| Experimental variability | Standardize all experimental parameters, including cell seeding density, drug exposure time, and assay conditions. |
Problem 2: No significant difference in efflux pump expression between sensitive and resistant cells.
| Possible Cause | Troubleshooting Step |
| Resistance is not mediated by the tested efflux pumps | Broaden your analysis to include other MDR transporters. |
| Post-translational modifications affecting pump activity | Assess the functional activity of the pumps using substrate accumulation assays (e.g., Rhodamine 123). |
| Alternative resistance mechanisms are dominant | Investigate other potential mechanisms such as target mutation, bypass pathway activation, or evasion of apoptosis. |
Quantitative Data Summary
Table 1: Hypothetical IC50 Values of this compound in Sensitive and Resistant Cancer Cell Lines
| Cell Line | IC50 (µM) - Sensitive | IC50 (µM) - Resistant | Fold Resistance |
| Prostate Cancer (PC-3) | 15.2 ± 1.8 | 125.6 ± 10.3 | 8.3 |
| Colon Cancer (HCT116) | 22.5 ± 2.1 | 188.9 ± 15.7 | 8.4 |
| Breast Cancer (MCF-7) | 18.9 ± 1.5 | 150.4 ± 12.1 | 7.9 |
Table 2: Hypothetical Relative mRNA Expression of ABC Transporters in this compound-Resistant Cells
| Gene | Fold Change (Resistant vs. Sensitive) |
| ABCB1 (MDR1) | 8.2 ± 0.9 |
| ABCC1 (MRP1) | 1.5 ± 0.3 |
| ABCG2 (BCRP) | 2.1 ± 0.4 |
Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cell Lines
-
Culture the parental (sensitive) cancer cell line in standard growth medium.
-
Initiate treatment with a low concentration of this compound (approximately the IC20).
-
Gradually increase the concentration of this compound in a stepwise manner as the cells adapt and resume normal growth.
-
Continue this process until the cells can tolerate a concentration of this compound that is at least 5-10 times the initial IC50.
-
Maintain the established resistant cell line in a medium containing a constant concentration of this compound to preserve the resistant phenotype.
Protocol 2: Cell Viability Assay (MTT Assay)
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for 48-72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value by plotting the percentage of cell viability against the drug concentration.
Visualizations
Caption: Overview of potential mechanisms of acquired resistance to this compound.
Caption: Workflow for investigating the role of efflux pumps in this compound resistance.
References
- 1. Crippling Gram-negative bacterial efflux of antibiotics – by Marion Flipo and Ruben C. Hartkoorn – REVIVE [revive.gardp.org]
- 2. Recent Advances in Multi-Drug Resistance (MDR) Efflux Pump Inhibitors of Gram-Positive Bacteria S. aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. emerypharma.com [emerypharma.com]
- 4. researchgate.net [researchgate.net]
- 5. Molecular mechanisms of acquired resistance to tyrosine kinase targeted therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms of acquired resistance to first- and second-generation EGFR tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Treatment-Emergent Resistance to Asciminib in Chronic Myeloid Leukemia Patients Due to Myristoyl-Binding Pocket-Mutant of BCR::ABL1/A337V Can Be Effectively Overcome with Dasatinib Treatment [mdpi.com]
- 8. Molecular Mechanisms of Acquired Resistance to MET Tyrosine Kinase Inhibitors in Patients with MET Exon 14-Mutant NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evasion of apoptosis and treatment resistance in squamous cell carcinoma of the head and neck - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. [Anti-prostate cancer effect of this compound: An experimental study] - PubMed [pubmed.ncbi.nlm.nih.gov]
Impact of freeze-thaw cycles on Roemerine solution stability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Roemerine. The information is designed to address common issues encountered during experimental procedures.
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Experimental Results
Recommended Action:
-
Aliquot Solutions: After preparation, aliquot the this compound stock solution into single-use volumes to minimize the number of freeze-thaw cycles.
-
Conduct a Stability Study: If you suspect degradation, perform a freeze-thaw stability study to quantify the extent of degradation. A detailed protocol is provided below.
-
Proper Storage: Store this compound solutions at -80°C for long-term storage and powdered this compound at -20°C, protected from light.[4][5] For short-term use, stock solutions may be stored at -20°C.[6] It is often recommended to prepare fresh solutions for each experiment.[6]
Issue 2: Low Bioactivity or Efficacy in Cellular Assays
Possible Cause: In addition to potential degradation, suboptimal experimental conditions can lead to reduced bioactivity. This compound is known to interact with various signaling pathways, and the cellular context is critical.[1][5][7]
Recommended Action:
-
Verify Target Expression: Ensure that the cell line used expresses the target receptor or pathway components for this compound's action (e.g., serotonin receptors, components of the cAMP pathway).[7][8]
-
Optimize Concentration and Incubation Time: Perform dose-response and time-course experiments to determine the optimal concentration and duration of this compound treatment for your specific cell line and endpoint.
-
Control for Solvent Effects: Ensure that the final concentration of the solvent (e.g., DMSO) in your assay does not exceed a level that affects cell viability or the assay readout. Include a vehicle control in all experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound solutions?
A1: For long-term stability, it is best to store this compound solutions at -80°C.[4] For short-term storage, aliquots in tightly sealed vials can be kept at -20°C.[6] To avoid degradation, it is highly recommended to prepare fresh solutions on the day of use and to avoid repeated freeze-thaw cycles.[6]
Q2: How can I assess the stability of my this compound solution after multiple freeze-thaw cycles?
A2: You can perform a stability study by subjecting aliquots of your this compound solution to a defined number of freeze-thaw cycles and then quantifying the remaining this compound concentration using a suitable analytical method like High-Performance Liquid Chromatography (HPLC). A detailed experimental protocol is provided in this guide.
Q3: Are there known signaling pathways affected by this compound that I should be aware of in my experiments?
A3: Yes, this compound has been shown to interact with several signaling pathways. It is known to be an antagonist at 5-HT2 and α1 adrenergic receptors.[9] It also affects the cAMP signaling pathway and has shown activity in cancer-related pathways by inhibiting cell proliferation and migration.[6][7] Understanding these pathways is crucial for designing and interpreting your experiments.
Q4: What analytical methods are suitable for quantifying this compound?
A4: High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method for the quantitative analysis of this compound.[10][11][12][13][14] Liquid chromatography coupled with mass spectrometry (LC-MS) can also be used for both quantification and identification of this compound and its potential degradation products.[15]
Experimental Protocols
Protocol 1: Freeze-Thaw Stability Study of this compound Solution
Objective: To quantify the degradation of this compound in a specific solvent after multiple freeze-thaw cycles.
Methodology:
-
Prepare this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration.
-
Aliquot the Solution: Dispense the stock solution into multiple small, tightly sealed vials to create single-use aliquots.
-
Establish Baseline (T0): Immediately after preparation, take three aliquots for immediate analysis to establish the initial concentration (T0).
-
Freeze-Thaw Cycles:
-
Place the remaining aliquots in a -20°C or -80°C freezer for at least 24 hours.
-
Thaw the aliquots at room temperature until completely liquid.
-
This constitutes one freeze-thaw cycle.
-
-
Sample Collection: After 1, 3, 5, and 10 freeze-thaw cycles, remove three aliquots at each time point for analysis.
-
Quantitative Analysis:
-
Analyze the concentration of this compound in the collected aliquots using a validated HPLC method.
-
The mobile phase and column conditions should be optimized for this compound separation. A C18 column with a mobile phase of acetonitrile and water with a modifier like triethylamine is a common starting point.[10]
-
-
Data Analysis:
-
Calculate the mean concentration of this compound at each time point.
-
Express the stability as the percentage of the initial concentration remaining.
-
Plot the percentage of this compound remaining against the number of freeze-thaw cycles.
-
Data Presentation:
| Number of Freeze-Thaw Cycles | Mean this compound Concentration (µg/mL) | Standard Deviation | % Remaining from T0 |
| 0 (Baseline) | [Insert Data] | [Insert Data] | 100% |
| 1 | [Insert Data] | [Insert Data] | [Calculate] |
| 3 | [Insert Data] | [Insert Data] | [Calculate] |
| 5 | [Insert Data] | [Insert Data] | [Calculate] |
| 10 | [Insert Data] | [Insert Data] | [Calculate] |
Visualizations
Caption: Workflow for assessing this compound solution stability through freeze-thaw cycles.
References
- 1. Freeze-thaw stability and long-term stability of 84 synthetic cannabinoids in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effects of heat and freeze-thaw cycling on naloxone stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sartorius.com [sartorius.com]
- 5. fda.gov [fda.gov]
- 6. bioprocessingjournal.com [bioprocessingjournal.com]
- 7. mdpi.com [mdpi.com]
- 8. Structural Insights into the Unexpected Agonism of Tetracyclic Antidepressants at Serotonin Receptors 5-HT1eR and 5-HT1FR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. microchemlab.com [microchemlab.com]
- 10. Problems in in vitro receptor binding studies and identification and role of serotonin receptor sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantitative and qualitative analysis of stability for 16 serum immunoregulators over 50 freeze-thaw cycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Method Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Dronedarone Hydrochloride in Pharmaceutical Tablets [mdpi.com]
- 14. Development and validation of a novel stability-indicating HPLC method for the quantitative determination of eleven related substances in ezetimibe drug substance and drug product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Degradation kinetics in aqueous solution of cefotaxime sodium, a third-generation cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]
Roemerine assay interference and artifacts
Welcome to the technical support center for researchers working with roemerine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and resolve potential artifacts and interferences in your in vitro assays. While this compound is a valuable research compound, its chemical properties may lead to challenges in certain experimental setups. This guide is designed to help you navigate these potential issues and ensure the accuracy and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound is a naturally occurring aporphine alkaloid found in plants of the Papaveraceae and Annonaceae families. It has been investigated for a variety of biological activities, including antibacterial, antifungal, and neuroactive properties. Its planar, aromatic structure is characteristic of many bioactive small molecules.
Q2: Could this compound be a Pan-Assay Interference Compound (PAIN)?
While this compound is not classically defined as a PAIN, its chemical structure contains moieties that could potentially lead to assay interference. PAINS are compounds that can produce false-positive results in high-throughput screens through various mechanisms, not by specifically inhibiting the target.[1][2] Researchers should be aware of the potential for non-specific activity.
Q3: What are the general mechanisms of assay interference to be aware of?
Common mechanisms of assay interference by small molecules include:
-
Compound Aggregation: At higher concentrations, some compounds form aggregates that can sequester and inhibit enzymes non-specifically.[3]
-
Fluorescence Interference: The intrinsic fluorescence of a compound can interfere with fluorescence-based assays, either by direct signal overlap or by quenching the signal of a fluorescent probe.
-
Non-specific Binding: Molecules can bind non-specifically to proteins or assay components, leading to false signals. This is particularly a concern with hydrophobic compounds.[4][5][6][7]
-
Redox Activity: Compounds that can undergo redox cycling can interfere with assays that rely on redox-sensitive reporters (e.g., MTT or resazurin-based cytotoxicity assays).
-
Chemical Reactivity: Some compounds can react directly with assay reagents or target proteins in a non-specific manner.
Troubleshooting Guides
Fluorescence-Based Assays
Fluorescence-based assays are susceptible to interference from compounds that absorb light or fluoresce in the same spectral region as the assay's fluorophore.
Problem: Unexpectedly high or low fluorescence signal.
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Intrinsic Fluorescence of this compound | Determine the excitation and emission spectra of this compound under your assay conditions (buffer, pH). | Protocol 1: Determining this compound's Fluorescence Spectrum. |
| Fluorescence Quenching | Run a control experiment with the fluorophore used in your assay in the presence and absence of this compound to check for quenching. | Protocol 2: Fluorescence Quenching Assay. |
| Inner Filter Effect | If this compound absorbs light at the excitation or emission wavelength of your fluorophore, this can reduce the signal. Measure the absorbance spectrum of this compound. | Protocol 3: Assessing the Inner Filter Effect. |
Protocol 1: Determining this compound's Fluorescence Spectrum
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution to the final assay concentration in the assay buffer.
-
Use a spectrophotometer to measure the absorbance spectrum from 200 to 800 nm to identify absorbance maxima.
-
Use a spectrofluorometer to measure the fluorescence emission spectrum by exciting at various wavelengths around the absorbance maxima. Scan the emission across a broad range (e.g., 300-800 nm).
-
Measure the excitation spectrum by setting the emission detector to the wavelength of maximum emission and scanning the excitation wavelengths.
Protocol 2: Fluorescence Quenching Assay
-
Prepare a solution of the assay fluorophore at the concentration used in the experiment.
-
Prepare a series of solutions containing the fluorophore at a constant concentration and varying concentrations of this compound.
-
Measure the fluorescence intensity of each solution using the same excitation and emission wavelengths as in the main assay.
-
A decrease in fluorescence intensity with increasing this compound concentration suggests quenching.
Protocol 3: Assessing the Inner Filter Effect
-
Measure the absorbance spectrum of this compound at the concentrations used in your assay.
-
Check for significant absorbance at the excitation and emission wavelengths of your assay's fluorophore.
-
If there is significant overlap, consider using a different fluorophore with a spectral profile that does not overlap with this compound's absorbance.
Cell-Based Assays
Cell-based assays can be affected by compound cytotoxicity, effects on cell morphology, or interference with detection reagents.
Problem: Inconsistent results in cell viability or cytotoxicity assays (e.g., MTT, AlamarBlue).
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Direct Reaction with Assay Reagents | Test whether this compound directly reduces or oxidizes the assay reagent in a cell-free system. | Protocol 4: Cell-Free Reagent Interference Assay. |
| Cytotoxicity | Use a complementary viability assay that relies on a different detection method (e.g., measure ATP content with CellTiter-Glo® or use a live/dead stain). | Protocol 5: Orthogonal Cytotoxicity Assay. |
| Precipitation in Media | Visually inspect the wells under a microscope for any signs of compound precipitation at the concentrations tested. | N/A |
Protocol 4: Cell-Free Reagent Interference Assay
-
Prepare assay medium without cells.
-
Add this compound at the concentrations used in your experiment.
-
Add the viability reagent (e.g., MTT, resazurin).
-
Incubate for the same duration as your cell-based assay.
-
Measure the absorbance or fluorescence. An increase or decrease in signal in the absence of cells indicates direct interference with the reagent.
Protocol 5: Orthogonal Cytotoxicity Assay (Example: ATP-based)
-
Plate cells and treat with a concentration range of this compound as in your primary assay.
-
At the end of the incubation period, lyse the cells and measure the intracellular ATP levels using a commercially available kit (e.g., CellTiter-Glo®).
Biochemical Assays (e.g., Enzyme Inhibition)
Biochemical assays are prone to artifacts from non-specific binding and compound aggregation.
Problem: Apparent enzyme inhibition that is not reproducible or lacks a clear dose-response.
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Compound Aggregation | Include a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer to disrupt aggregates. A significant decrease in inhibition suggests aggregation-based activity. | Protocol 6: Detergent-Based Disruption of Aggregation. |
| Non-specific Binding to Enzyme | Perform a counter-screen with an unrelated enzyme to check for specificity. | N/A |
| Time-dependent Inhibition | Pre-incubate the enzyme with this compound for varying amounts of time before adding the substrate. An increase in inhibition with longer pre-incubation times may suggest covalent modification or slow-binding inhibition. | Protocol 7: Time-Dependent Inhibition Assay. |
Protocol 6: Detergent-Based Disruption of Aggregation
-
Prepare two sets of assay buffers: one with and one without 0.01% Triton X-100.
-
Run the enzyme inhibition assay with a concentration range of this compound in both buffers.
-
Compare the IC50 values. A significant rightward shift in the IC50 curve in the presence of detergent suggests that the inhibition was at least partially due to aggregation.
Protocol 7: Time-Dependent Inhibition Assay
-
Prepare a reaction mixture containing the enzyme and this compound in assay buffer.
-
Pre-incubate this mixture for different time points (e.g., 0, 15, 30, 60 minutes).
-
Initiate the reaction by adding the substrate.
-
Measure the enzyme activity at each pre-incubation time point.
-
A progressive decrease in enzyme activity with longer pre-incubation times indicates time-dependent inhibition.
Data Summary Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C18H17NO2 | PubChem |
| Molecular Weight | 279.3 g/mol | PubChem[8] |
| XLogP3 | 3.3 | PubChem[8] |
| Hydrogen Bond Donor Count | 0 | PubChem[8] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[8] |
| Rotatable Bond Count | 0 | PubChem[8] |
Visual Troubleshooting Guides
Below are diagrams to help visualize potential issues and troubleshooting workflows.
By following these guidelines and employing appropriate controls, researchers can minimize the risk of artifacts and interferences when working with this compound, leading to more robust and reliable experimental outcomes.
References
- 1. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 2. Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Effect of Promiscuous Aggregation on in Vitro Drug Metabolism Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. This compound | C18H17NO2 | CID 119204 - PubChem [pubchem.ncbi.nlm.nih.gov]
Roemerine Treatment Optimization in Cell Culture: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the treatment duration of Roemerine in cell culture experiments. The following sections offer frequently asked questions, troubleshooting advice, quantitative data summaries, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting concentration range for this compound in cell culture experiments?
A1: Based on published data, a sensible starting concentration range for this compound is between 1 µM and 50 µM. Cytotoxic effects have been observed in various cancer cell lines within this range, with IC50 values reported from approximately 2 µM to over 100 µM depending on the cell line and exposure time.[1] For initial screening, a logarithmic dilution series across this range is recommended to determine the optimal concentration for your specific cell line and experimental goals.
Q2: How long should I expose my cells to this compound?
A2: The optimal exposure time for this compound is cell-line dependent and varies with the experimental endpoint. For cytotoxicity assays, incubation times of 24, 48, and 72 hours are commonly used to assess both acute and chronic effects. For studies on signaling pathways, shorter time points (e.g., 1, 6, 12 hours) may be more appropriate. It is advisable to perform a time-course experiment to determine the ideal duration for your specific research question.
Q3: Is this compound soluble in standard cell culture media?
A3: this compound, as an alkaloid, may have limited solubility in aqueous solutions like cell culture media, especially at higher concentrations. It is typically dissolved in a small amount of a solvent like dimethyl sulfoxide (DMSO) to create a stock solution before being further diluted in culture medium. It is crucial to ensure the final DMSO concentration in your experiment is non-toxic to your cells (typically below 0.5%).
Q4: What are the known cellular targets or pathways affected by this compound?
A4: this compound has been shown to influence several signaling pathways. Its anti-biofilm mechanism in Candida albicans is linked to the cAMP pathway.[1][2] In neuronal cells, it has been observed to affect the serotonergic and glutamatergic systems and increase the expression of Brain-Derived Neurotrophic Factor (BDNF).[3] In cancer cells, it can induce apoptosis and inhibit proliferation, though the precise upstream targets are still under investigation.[1][4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Compound Precipitation in Culture Medium | - Low solubility of this compound at the working concentration.- Interaction with media components. | - Ensure the stock solution in DMSO is fully dissolved before diluting in media.- Prepare the final working solution fresh before each experiment.- Decrease the final concentration of this compound.- Test different types of basal media to assess compatibility. |
| High Variability in Cytotoxicity Results | - Inconsistent cell seeding density.- Fluctuation in incubation time.- Degradation of this compound in solution. | - Use a cell counter to ensure consistent cell numbers per well.- Standardize the incubation time precisely for all experiments.- Prepare fresh dilutions of this compound from a frozen stock for each experiment. |
| No Observable Effect at Expected Concentrations | - Cell line is resistant to this compound.- Insufficient treatment duration.- Inactivation of the compound. | - Increase the concentration range and/or the treatment duration.- Use a positive control known to induce a response in your cell line to validate the assay.- Test the activity of your this compound stock on a sensitive cell line if available. |
| Contradictory Results Between Assays | - Different assays measure different cellular parameters (e.g., metabolic activity vs. cell number).- Time-dependent effects of this compound. | - Use multiple assays to assess cell viability and proliferation (e.g., MTT and a direct cell counting method).- Perform a detailed time-course experiment to understand the kinetics of the cellular response to this compound. |
Data Presentation
Table 1: Cytotoxicity of this compound (IC50 Values) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| SGC-7901 | Human Gastric Cancer | 3.02 | Not Specified | [1] |
| HT-29 | Human Colon Cancer | 4.58 | Not Specified | [1] |
| MGC-803 | Human Gastric Cancer | 2.26 | Not Specified | [1] |
| A549 | Lung Adenocarcinoma | 3.4 | Not Specified | [1] |
| HeLa | Cervical Adenocarcinoma | 4.0 | Not Specified | [1] |
| RM-1 | Mouse Prostate Cancer | 1177.4 | 48 | [5] |
Note: IC50 values can vary significantly based on the assay method, cell line, and experimental conditions.
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using the MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on a chosen adherent cancer cell line.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Adherent cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Methodology:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete medium to achieve final concentrations ranging from, for example, 1 µM to 100 µM. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After incubation, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well and mix thoroughly with a pipette to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.
-
Mandatory Visualizations
Caption: Workflow for determining the IC50 of this compound.
Caption: Putative signaling pathways affected by this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Potent Activities of this compound against Candida albicans and the Underlying Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroactivity of the naturally occurring aporphine alkaloid, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Improves the Survival Rate of Septicemic BALB/c Mice by Increasing the Cell Membrane Permeability of Staphylococcus aureus | PLOS One [journals.plos.org]
- 5. file.medchemexpress.com [file.medchemexpress.com]
Roemerine Bioavailability and Metabolism: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for navigating the experimental challenges associated with roemerine's bioavailability and metabolism. The information is presented in a question-and-answer format to directly address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is known about the oral bioavailability of this compound?
A1: A pharmacokinetic study in rats has shown that this compound possesses excellent oral bioavailability, estimated at 84%.[1] This suggests that a significant portion of an orally administered dose reaches systemic circulation. However, it is important to note that bioavailability can vary between species.
Q2: What are the key pharmacokinetic parameters of this compound in preclinical studies?
A2: In a study conducted in rats, this compound was found to be rapidly absorbed and eliminated. Key pharmacokinetic parameters following oral administration are summarized in the table below.[1]
Q3: How is this compound distributed in the body?
A3: this compound exhibits wide tissue distribution, including penetration of the blood-brain barrier.[1] In rats, the highest concentrations were observed in the liver and lungs, followed by the kidneys, spleen, heart, and brain.[1] This extensive distribution suggests that this compound can reach various target organs.
Q4: What are the expected metabolic pathways for this compound?
A4: While specific metabolites of this compound have not been definitively identified in the available literature, as an aporphine alkaloid, it is anticipated to undergo both Phase I and Phase II metabolism. Phase I reactions are likely to involve oxidation, such as hydroxylation and demethylation, primarily mediated by cytochrome P450 (CYP450) enzymes. Subsequent Phase II reactions would involve the conjugation of these metabolites with endogenous molecules like glucuronic acid (glucuronidation) or sulfate (sulfation) to facilitate excretion.
Q5: Which analytical techniques are suitable for quantifying this compound in biological samples?
A5: Liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method that has been successfully validated for the determination of this compound in rat plasma and tissue samples.[1] This technique is well-suited for pharmacokinetic and metabolism studies due to its ability to accurately measure low concentrations of the analyte in complex biological matrices.
Troubleshooting Guides
Low Oral Bioavailability in Your Animal Model
Problem: You are observing significantly lower than expected oral bioavailability of this compound in your experimental animal model.
Possible Causes and Troubleshooting Steps:
-
Poor Solubility: this compound's aqueous solubility may be a limiting factor.
-
Solution: Characterize the solubility of your this compound formulation. Consider using solubility-enhancing excipients or different formulation strategies.
-
-
Intestinal Efflux: this compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which pump the compound back into the intestinal lumen, reducing net absorption.
-
Solution: Conduct a Caco-2 permeability assay with and without a P-gp inhibitor (e.g., verapamil) to determine the efflux ratio.
-
-
First-Pass Metabolism: this compound may be extensively metabolized in the intestine or liver before reaching systemic circulation.
-
Solution: Perform an in vitro metabolic stability assay using liver microsomes or hepatocytes to assess the rate of metabolism.
-
High Variability in Pharmacokinetic Data
Problem: You are observing high inter-individual variability in the plasma concentrations of this compound in your study animals.
Possible Causes and Troubleshooting Steps:
-
Inconsistent Dosing: Inaccurate or inconsistent administration of the dosing formulation.
-
Solution: Ensure your dosing procedure is standardized and that the formulation is homogeneous.
-
-
Genetic Polymorphisms in Metabolic Enzymes: Variations in the expression or activity of CYP450 enzymes among animals can lead to different rates of metabolism.
-
Solution: While challenging in preclinical studies, be aware of potential strain differences in drug metabolism. If feasible, consider using a more genetically homogenous animal population.
-
-
Sample Handling and Stability: Degradation of this compound in biological samples before analysis.
-
Solution: Investigate the stability of this compound in whole blood and plasma at different storage temperatures (room temperature, 4°C, -20°C, -80°C) and through freeze-thaw cycles.
-
Difficulties in Analytical Method Development (LC-MS/MS)
Problem: You are facing challenges in developing a robust and reliable LC-MS/MS method for this compound quantification.
Possible Causes and Troubleshooting Steps:
-
Matrix Effects: Components in the biological matrix (e.g., phospholipids in plasma) can interfere with the ionization of this compound, leading to ion suppression or enhancement.
-
Solution: Implement a thorough sample preparation method such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances. Evaluate matrix effects by comparing the response of this compound in post-extraction spiked matrix samples to that in a neat solution.
-
-
Poor Peak Shape or Retention: this compound may exhibit poor chromatographic behavior.
-
Solution: Optimize the mobile phase composition (e.g., pH, organic solvent) and select an appropriate HPLC/UHPLC column.
-
-
Analyte Stability: this compound may be unstable in the autosampler or during the extraction process.
-
Solution: Assess the stability of this compound in the final extraction solvent under the conditions of the autosampler.
-
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Rats (Oral Administration)
| Parameter | Value (Mean ± SD) | Unit |
| Tmax | 0.22 ± 0.08 | h |
| t1/2 | 1.59 ± 0.46 | h |
| CL/F | 4.44 ± 0.42 | L/h/kg |
| Vd/F | 10.16 ± 2.95 | L/kg |
| Oral Bioavailability (F) | 84 | % |
| (Data from[1]) |
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability in Liver Microsomes
Objective: To determine the in vitro metabolic stability of this compound in human liver microsomes.
Methodology:
-
Incubation Mixture Preparation: Prepare an incubation mixture containing human liver microsomes (e.g., 0.5 mg/mL protein), this compound (e.g., 1 µM), and phosphate buffer (pH 7.4).
-
Initiation of Reaction: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding a NADPH-regenerating system.
-
Time-Point Sampling: Collect aliquots of the incubation mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Termination: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate proteins.
-
Analysis: Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of this compound remaining versus time. The slope of the linear regression will be used to calculate the in vitro half-life (t½).
Protocol 2: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of this compound and determine if it is a substrate for P-glycoprotein (P-gp).
Methodology:
-
Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Bidirectional Transport Study:
-
Apical to Basolateral (A-B) Transport: Add this compound to the apical (donor) side and collect samples from the basolateral (receiver) side at specified time intervals.
-
Basolateral to Apical (B-A) Transport: Add this compound to the basolateral (donor) side and collect samples from the apical (receiver) side at the same time intervals.
-
-
P-gp Inhibition: Repeat the bidirectional transport study in the presence of a known P-gp inhibitor (e.g., verapamil) to assess its effect on this compound transport.
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated LC-MS/MS method.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.
-
Calculate the efflux ratio (ER) = Papp (B-A) / Papp (A-B). An ER > 2 suggests that the compound is a substrate for an efflux transporter. A reduction in the ER in the presence of a P-gp inhibitor confirms that this compound is a P-gp substrate.
-
Mandatory Visualizations
Caption: Predicted metabolic pathway of this compound.
Caption: Troubleshooting workflow for low this compound bioavailability.
References
Validation & Comparative
Validating the Neuroprotective Mechanism of Roemerine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective mechanisms of Roemerine against established therapeutic agents, Donepezil and Levodopa. The information presented is supported by experimental data to aid in the evaluation and potential development of this compound as a neuroprotective agent.
Comparative Overview of Neuroprotective Mechanisms
This compound, an aporphine alkaloid, has demonstrated potential neuroprotective effects relevant to neurodegenerative diseases such as Alzheimer's and Parkinson's. Its mechanisms of action, when compared to the established drugs Donepezil and Levodopa, reveal distinct and overlapping pathways.
| Feature | This compound | Donepezil | Levodopa |
| Primary Mechanism | Monoamine Oxidase A (MAO-A) Inhibition, modulation of serotonergic and glutamatergic systems. | Acetylcholinesterase (AChE) Inhibition | Dopamine precursor, restores dopamine levels in the brain. |
| Secondary Mechanisms | Increased Brain-Derived Neurotrophic Factor (BDNF) expression. | Neuroprotection against β-amyloid and salsolinol-induced toxicity, modulation of nicotinic receptors.[1][2] | Can be neurotoxic at high concentrations due to the generation of reactive oxygen species.[3][4] |
| Target Disease(s) | Alzheimer's Disease, Parkinson's Disease (potential) | Alzheimer's Disease | Parkinson's Disease |
In Vitro Neuroprotective Performance
The neuroprotective effects of this compound, Donepezil, and Levodopa have been evaluated in various in vitro models, with the human neuroblastoma cell line SH-SY5Y being a common model.
| Compound | Cell Line | Neurotoxin | Concentration for Max. Protection | % Cell Viability Increase / Protection | Reference |
| This compound | SH-SY5Y | Not specified | 10 µM (for increased BDNF) | Data not available | |
| Donepezil | SH-SY5Y | Okadaic Acid | 1 µM | U-shaped curve, protection diminishes at higher concentrations. | [1] |
| Donepezil | SH-SY5Y | β-amyloid (Aβ25-35) | 1 µM | Significant protection. | [1] |
| Donepezil | SH-SY5Y | Salsolinol | 5 µM | ~40% protection | [2] |
| Levodopa | SH-SY5Y | - | 50-500 µM | Reduction in cell number (neurotoxic effect).[3] | [3] |
| Levodopa | SH-SY5Y | - | 5-320 µM | Decreased cell viability.[5] | [5] |
Key Signaling Pathways
The neuroprotective actions of these compounds are mediated through distinct signaling pathways.
This compound's Proposed Neuroprotective Signaling
This compound is suggested to exert its neuroprotective effects through the inhibition of MAO-A, which reduces the degradation of monoamines, and by increasing the expression of BDNF, a key neurotrophin involved in neuronal survival and growth.
Caption: Proposed neuroprotective pathways of this compound.
Donepezil's Neuroprotective Signaling
Donepezil's primary role is to increase acetylcholine levels by inhibiting acetylcholinesterase. However, its neuroprotective effects are also linked to the activation of nicotinic receptors and downstream signaling cascades like the PI3K-Akt pathway.[1][6]
Caption: Neuroprotective signaling of Donepezil.
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below.
Cell Culture and Differentiation
-
Cell Line: Human neuroblastoma SH-SY5Y cells.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Differentiation (for neuronal phenotype): Cells are often treated with retinoic acid (RA) with or without Brain-Derived Neurotrophic Factor (BDNF) to induce a more neuron-like state.[7][8]
Neuroprotective Activity Assay (MTT Assay)
This assay assesses cell viability by measuring the metabolic activity of cells.
-
Seeding: SH-SY5Y cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere overnight.
-
Treatment:
-
Cells are pre-treated with various concentrations of the test compounds (this compound, Donepezil, or Levodopa) for a specified period (e.g., 2 hours).
-
A neurotoxin (e.g., 6-hydroxydopamine (6-OHDA), MPP+, or β-amyloid peptide) is then added to induce cell death.
-
Control wells include cells with medium only, cells with neurotoxin only, and cells with test compound only.
-
-
Incubation: The plate is incubated for 24-48 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Measurement: The absorbance is read at 570 nm using a microplate reader.
-
Calculation: Cell viability is expressed as a percentage of the control (untreated) cells.
Monoamine Oxidase A (MAO-A) Inhibition Assay
This assay determines the inhibitory potential of a compound against the MAO-A enzyme.
-
Enzyme Source: Recombinant human MAO-A.
-
Substrate: A suitable substrate for MAO-A, such as kynuramine or p-tyramine.[9]
-
Procedure:
-
The enzyme is pre-incubated with various concentrations of the inhibitor (e.g., this compound) for a defined time (e.g., 15 minutes).
-
The reaction is initiated by adding the substrate.
-
The reaction is incubated at 37°C.
-
The formation of the product is measured spectrophotometrically or fluorometrically.
-
-
Data Analysis: The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) is calculated from the dose-response curve.
Brain-Derived Neurotrophic Factor (BDNF) Measurement (ELISA)
This assay quantifies the amount of BDNF protein secreted by cells.
-
Sample Collection: Conditioned medium from SH-SY5Y cell cultures treated with the test compound is collected.
-
ELISA Kit: A commercial BDNF ELISA kit is used (e.g., from R&D Systems, Promega).
-
Protocol:
-
A 96-well plate is coated with a capture antibody specific for BDNF.
-
Standards and samples (conditioned medium) are added to the wells and incubated.
-
A detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) is added.
-
A substrate for the enzyme is added, leading to a colorimetric reaction.
-
The reaction is stopped, and the absorbance is measured at a specific wavelength.
-
-
Quantification: The concentration of BDNF in the samples is determined by comparing their absorbance to a standard curve generated with known concentrations of recombinant BDNF.
Experimental Workflow
The general workflow for validating the neuroprotective mechanism of a compound like this compound is depicted below.
Caption: A typical workflow for neuroprotective drug validation.
Conclusion
This compound presents a promising neuroprotective profile with mechanisms that are distinct from Donepezil and Levodopa. Its ability to inhibit MAO-A and upregulate BDNF suggests a potential therapeutic role in neurodegenerative diseases characterized by monoaminergic deficits and neuronal loss. However, further rigorous comparative studies are required to establish its efficacy and safety relative to existing treatments. The experimental protocols and comparative data presented in this guide offer a framework for such future investigations.
References
- 1. Unequal neuroprotection afforded by the acetylcholinesterase inhibitors galantamine, donepezil, and rivastigmine in SH-SY5Y neuroblastoma cells: role of nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Additive protective effects of donepezil and nicotine against salsolinol-induced cytotoxicity in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of conventional and sustained delivery of levodopa on SH-SY5Y neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Beyond symptomatic effects: potential of donepezil as a neuroprotective agent and disease modifier in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative proteomic analysis identifies proteins and pathways related to neuronal development in differentiated SH-SY5Y neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Differentiation of SH-SY5Y neuroblastoma cells using retinoic acid and BDNF: a model for neuronal and synaptic differentiation in neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bioassaysys.com [bioassaysys.com]
A Comparative Analysis of Roemerine and Nuciferine for Researchers and Drug Development Professionals
An in-depth guide to the pharmacological profiles of two structurally related aporphine alkaloids, Roemerine and Nuciferine. This report synthesizes experimental data on their cytotoxic, antimicrobial, and neuropharmacological activities to assist researchers, scientists, and drug development professionals in evaluating their therapeutic potential.
This compound and Nuciferine, both aporphine alkaloids, share a common structural backbone but exhibit distinct pharmacological profiles. This guide provides a comparative analysis of their biological activities, supported by quantitative experimental data, detailed methodologies, and visual representations of their mechanisms of action.
At a Glance: Key Pharmacological Differences
| Feature | This compound | Nuciferine |
| Primary Activities | Antifungal, Antibacterial, Cytotoxic | Antipsychotic-like, Neuro-modulatory, Cytotoxic |
| Antimicrobial Spectrum | Broad activity against various fungi and bacteria | General antimicrobial properties reported, limited quantitative data |
| Neuropharmacology | Antagonist at 5-HT2 and α1 adrenergic receptors; increases serotonin and BDNF levels | Complex interactions with multiple dopamine and serotonin receptor subtypes |
| Data Availability | Quantitative data available for cytotoxicity and antimicrobial activity | Quantitative data available for receptor binding and in vivo behavioral models |
Cytotoxicity Profile: A Comparative Look at Anti-Cancer Potential
Both this compound and Nuciferine have demonstrated cytotoxic effects against a range of cancer cell lines. While direct comparative studies on a wide array of cell lines are limited, available data allows for a preliminary assessment of their anti-cancer potential.
This compound has shown potent cytotoxicity against gastric, colon, and adenocarcinoma cell lines. In contrast, Nuciferine's cytotoxic activity has been documented against hepatocellular, oral squamous, and colorectal carcinoma cells. A direct comparison using the HT-29 human colon adenocarcinoma cell line is possible based on available data.
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | SGC-7901 (Gastric Cancer) | 3.02 | |
| HT-29 (Colon Cancer) | 4.58 | ||
| MGC-803 (Gastric Cancer) | 2.26 | ||
| Nuciferine | HT-29 (Colon Cancer) | Not explicitly stated, but a study isolated Nuciferine and other compounds from Nelumbo nucifera and tested their cytotoxicity on HT-29 cells. While specific IC50 for Nuciferine was not provided in the abstract, other alkaloids from the same source showed potent activity. | |
| HepG2 (Hepatocellular Carcinoma) | 67.97 (72h) | ||
| HCCLM3 (Hepatocellular Carcinoma) | 61.88 (72h) | ||
| SCC25 (Oral Squamous Carcinoma) | ~80 (24h) | ||
| CAL27 (Oral Squamous Carcinoma) | ~80 (24h) | ||
| CT26 (Colorectal Carcinoma) | Inhibited viability at 0.8 mg/mL | ||
| SY5Y (Neuroblastoma) | Inhibited viability at 0.8 mg/mL |
Experimental Protocol: MTT Assay for Cell Viability
The half-maximal inhibitory concentration (IC50) values for cytotoxicity are typically determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of this compound or Nuciferine for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After the treatment period, the medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are incubated for a few hours (e.g., 4 hours) to allow viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined as the concentration of the compound that causes a 50% reduction in cell viability.
Below is a graphical representation of a typical experimental workflow for determining cytotoxicity.
Antimicrobial Activity: A Comparative Assessment
This compound has demonstrated notable antibacterial and antifungal properties with specific minimum inhibitory concentrations (MICs) reported. In contrast, while Nuciferine is associated with antimicrobial activity, quantitative data in the form of MIC values are less readily available in the literature, with studies often referring to the general antimicrobial effects of Nelumbo nucifera extracts.
| Compound | Organism | MIC (µg/mL) | Reference |
| This compound | Staphylococcus aureus | 32 - 64 | |
| Candida albicans | 128 - 256 (weak activity against yeast cells) | ||
| Candida albicans (biofilm) | 1 (significant inhibition of biofilm formation) | ||
| Candida albicans | 10 (MIC) / 4.5 (IC50) | ||
| Nuciferine | Staphylococcus aureus (MRSA) | 2500 (MIC of an endophytic fungi extract from Nelumbo nucifera) | |
| Candida albicans | No specific MIC value found. |
Experimental Protocol: Broth Microdilution for MIC Determination
The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method.
-
Preparation of Inoculum: A standardized suspension of the microorganism is prepared in a suitable broth medium.
-
Serial Dilution: The test compound (this compound or Nuciferine) is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
The following diagram illustrates the process of determining the Minimum Inhibitory Concentration.
Neuropharmacological Profile: Receptor Interactions and Functional Outcomes
A key area of divergence between this compound and Nuciferine lies in their interactions with neurotransmitter systems. A direct comparative study has evaluated the antagonist activity of their enantiomers at human 5-HT2 and α1 adrenergic receptors.
| Compound | Receptor | pKb (Antagonist Activity) | Reference |
| (R)-Roemerine | 5-HT2A | 7.9 | |
| 5-HT2C | 7.8 | ||
| (S)-Roemerine | 5-HT2A | < 6.5 | |
| 5-HT2C | < 6.5 | ||
| (R)-Nuciferine | 5-HT2A | 6.8 | |
| 5-HT2C | 6.7 | ||
| (S)-Nuciferine | 5-HT2A | 6.5 | |
| 5-HT2C | 6.5 | ||
| (R)-Roemerine | α1A | 6.6 | |
| α1B | 6.8 | ||
| α1D | 6.6 | ||
| (R)-Nuciferine | α1A | 6.8 | |
| α1B | 6.8 | ||
| α1D | 6.7 |
pKb is the negative logarithm of the antagonist dissociation constant (Kb). A higher pKb value indicates a higher binding affinity.
Beyond this direct comparison, Nuciferine has been extensively characterized as a multi-receptor ligand with a profile resembling atypical antipsychotic drugs. It acts as an antagonist at 5-HT2A, 5-HT2C, and 5-HT2B receptors, an inverse agonist at the 5-HT7 receptor, a partial agonist at D2, D5, and 5-HT6 receptors, and an agonist at 5-HT1A and D4 receptors. This complex pharmacology underlies its observed antipsychotic-like effects in animal models, such as the inhibition of the head-twitch response.
This compound, on the other hand, has been shown to increase intercellular serotonin (5-HT) levels and intracellular Brain-Derived Neurotrophic Factor (BDNF) protein expression in SH-SY5Y cells, suggesting potential antidepressant-like activity.
Experimental Protocol: Transforming Growth Factor-α (TGF-α) Shedding Assay for Receptor Antagonism
The antagonist activity at G-protein coupled receptors like the 5-HT2 and α1 adrenergic receptors can be determined using a transforming growth factor-α (TGF-α) shedding assay.
-
Cell Culture: Cells stably expressing the receptor of interest and an alkaline phosphatase-tagged TGF-α are used.
-
Agonist Stimulation: The cells are stimulated with a known agonist for the receptor, which induces the "shedding" of the tagged TGF-α from the cell surface.
-
Antagonist Treatment: To test for antagonist activity, cells are pre-incubated with the test compound (this compound or Nuciferine) before the addition of the agonist.
-
Detection: The amount of shed TGF-α in the cell supernatant is quantified using a colorimetric assay for alkaline phosphatase activity.
-
Data Analysis: A decrease in the amount of shed TGF-α in the presence of the test compound indicates antagonist activity. The pKb value is calculated from the concentration-response curves.
The signaling pathway for 5-HT2A receptor antagonism is depicted below.
Experimental Protocol: Head-Twitch Response (HTR) in Mice
The head-twitch response (HTR) in rodents is a behavioral model used to screen for potential hallucinogenic or antipsychotic-like activity mediated by 5-HT2A receptors.
-
Animal Model: Typically, male C57BL/6J mice are used.
-
Drug Administration: A 5-HT2A receptor agonist (e.g., DOI) is administered to induce head twitches. To test for antagonist activity, Nuciferine is administered prior to the agonist.
-
Observation: The number of head twitches is counted over a specific period.
-
Data Analysis: A reduction in the number of head twitches in the Nuciferine-treated group compared to the agonist-only group indicates 5-HT2A receptor antagonism.
Conclusion
This compound and Nuciferine, while structurally similar, present distinct and compelling pharmacological profiles. This compound's potent antimicrobial and cytotoxic activities suggest its potential as a lead compound for the development of new anti-infective and anti-cancer agents. Nuciferine's complex interactions with multiple neurotransmitter systems, particularly its atypical antipsychotic-like profile, make it a promising candidate for further investigation in the context of central nervous system disorders.
This comparative guide provides a foundation for researchers and drug development professionals to explore the therapeutic potential of these two aporphine alkaloids. Further head-to-head studies are warranted to fully elucidate their comparative efficacy and mechanisms of action in various disease models.
Roemerine: A Comparative Analysis of its Antifungal Efficacy Against Standard Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antifungal efficacy of roemerine, a natural aporphine alkaloid, with standard antifungal drugs. The information is supported by experimental data from peer-reviewed studies, with a focus on quantitative comparisons, detailed methodologies, and the underlying mechanism of action.
Executive Summary
This compound has demonstrated notable antifungal properties, particularly against the formation of biofilms by the pathogenic yeast Candida albicans. While its activity against planktonic (free-floating) fungal cells is modest compared to established drugs like fluconazole and amphotericin B, its potent anti-biofilm activity at low concentrations presents a promising avenue for further research and development, especially in the context of drug-resistant fungal infections.
Quantitative Comparison of Antifungal Activity
The efficacy of an antifungal agent is primarily determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The following tables summarize the MIC values for this compound and two standard antifungal drugs, fluconazole and amphotericin B, against various fungal species.
Disclaimer: The data presented below are compiled from different studies. Direct comparison of MIC values should be made with caution, as variations in experimental conditions (e.g., specific strains, media, and incubation times) can influence the results. A head-to-head study under identical conditions would provide the most accurate comparison.
Table 1: MIC of this compound Against Various Fungal Species
| Fungal Species | This compound MIC (µg/mL) |
| Candida albicans | 128 - 256 |
| Candida glabrata | 32 - 64 |
| Candida krusei | 16 - 32 |
| Candida tropicalis | 32 - 64 |
| Candida parapsilosis | 16 - 32 |
| Aspergillus fumigatus | 16 - 32 |
Table 2: MIC of Fluconazole Against Various Candida Species
| Fungal Species | Fluconazole MIC (µg/mL) |
| Candida albicans | 0.25 - 1.0 |
| Candida glabrata | 1 - 64 |
| Candida krusei | 16 - >64 |
| Candida tropicalis | 2 - 8 |
| Candida parapsilosis | 1 - 4 |
Table 3: MIC of Amphotericin B Against Various Candida Species
| Fungal Species | Amphotericin B MIC (µg/mL) |
| Candida albicans | 0.125 - 1.0 |
| Candida glabrata | 0.25 - 2.0 |
| Candida krusei | 0.5 - 2.0 |
| Candida tropicalis | 0.25 - 2.0 |
| Candida parapsilosis | 0.125 - 1.0 |
This compound's Efficacy Against Biofilms
A significant advantage of this compound is its potent activity against Candida albicans biofilms. Biofilms are communities of microorganisms attached to a surface and encased in a protective extracellular matrix, which makes them notoriously resistant to conventional antifungal agents.
Studies have shown that this compound can significantly inhibit the formation of C. albicans biofilms at concentrations as low as 1 µg/mL.[1] This effect is substantially more potent than its activity against planktonic cells and suggests a different mechanism of action is at play in the context of biofilms.
Mechanism of Action: Interference with the cAMP Signaling Pathway
This compound's anti-biofilm activity is primarily attributed to its ability to interfere with the yeast-to-hyphae transition in C. albicans, a critical step in biofilm formation.[2] This morphological switch is regulated by the cyclic AMP (cAMP) signaling pathway.[2]
This compound treatment has been shown to down-regulate the expression of EFG1, a key transcription factor in the cAMP pathway that governs hyphal development. Concurrently, it up-regulates the expression of hypha-specific genes such as HWP1 and ECE1. This modulation of gene expression disrupts the normal developmental program required for biofilm formation.
Caption: this compound's Interference with the C. albicans cAMP Signaling Pathway
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the antifungal efficacy of compounds like this compound.
Antifungal Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against planktonic fungal cells, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI) M27-A3 document.[2]
Caption: Generalized Workflow for Antifungal Susceptibility Testing
Methodology:
-
Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. Colonies are then suspended in sterile saline or broth, and the turbidity is adjusted to match a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 0.5-2.5 x 10³ colony-forming units (CFU)/mL.
-
Drug Dilution: The antifungal agents are serially diluted in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI-1640).
-
Inoculation: Each well is inoculated with the prepared fungal suspension. A drug-free well serves as a positive control for growth.
-
Incubation: The plate is incubated at 35°C for 24 to 48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% or ≥80% reduction) compared to the drug-free control. This can be assessed visually or by measuring the optical density using a microplate reader.
Anti-Biofilm Activity Assays
1. Crystal Violet (CV) Assay: This assay quantifies the total biofilm biomass.
Methodology:
-
Biofilm Formation: A standardized fungal cell suspension is added to the wells of a microtiter plate and incubated for a specific period (e.g., 24-48 hours) to allow biofilm formation.
-
Washing: Non-adherent cells are removed by gently washing the wells with a buffer (e.g., phosphate-buffered saline - PBS).
-
Staining: The remaining biofilms are stained with a 0.1% crystal violet solution for 15-30 minutes.
-
Washing: Excess stain is removed by washing with water.
-
Solubilization: The stain that has been taken up by the biofilm is solubilized with a solvent such as 30% acetic acid or ethanol.
-
Quantification: The absorbance of the solubilized stain is measured using a microplate reader (typically at a wavelength of 570-595 nm). The absorbance is directly proportional to the biofilm biomass.
2. XTT Reduction Assay: This colorimetric assay measures the metabolic activity of the cells within the biofilm, providing an indication of cell viability.
Methodology:
-
Biofilm Formation: Biofilms are grown in a microtiter plate as described for the CV assay.
-
Washing: Non-adherent cells are removed by washing with PBS.
-
XTT-Menadione Solution: A solution of 2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide (XTT) and an electron-coupling agent (e.g., menadione) is prepared.
-
Incubation: The XTT-menadione solution is added to the biofilm-containing wells and incubated in the dark for a period ranging from 30 minutes to 3 hours. During this time, metabolically active cells reduce the XTT tetrazolium salt to a water-soluble formazan product.
-
Quantification: The color change resulting from formazan production is measured spectrophotometrically (typically at a wavelength of 450-490 nm). The intensity of the color is proportional to the metabolic activity of the biofilm.
Conclusion
This compound exhibits a dual-faceted antifungal profile. While its direct fungicidal or fungistatic activity against planktonic cells is less potent than that of standard antifungal drugs, its remarkable ability to inhibit Candida albicans biofilm formation at low concentrations highlights its potential as a novel therapeutic agent. Its mechanism of action, involving the disruption of the cAMP signaling pathway and the consequent inhibition of the yeast-to-hyphae transition, offers a distinct advantage over drugs that primarily target the fungal cell membrane or wall. Further research, including in vivo studies and investigations into its efficacy against biofilms of other fungal species, is warranted to fully elucidate the therapeutic potential of this compound in combating challenging fungal infections.
References
Unlocking New Potential: A Comparative Guide to the Synergistic Effects of Roemerine and Other Natural Compounds with Conventional Antibiotics
For Immediate Release
In the global fight against antimicrobial resistance, researchers are increasingly looking towards natural compounds to enhance the efficacy of existing antibiotics. One such compound of interest is Roemerine, an alkaloid with known antibacterial properties. While direct studies on its synergistic effects with conventional antibiotics remain limited, its mechanism of action—increasing bacterial cell membrane permeability—suggests a strong potential for combination therapy. This guide provides a comparative analysis of this compound's standalone activity and the demonstrated synergistic effects of other natural compounds that share similar mechanisms, offering a roadmap for future research and drug development.
This compound: An Antibacterial Alkaloid with Untapped Synergistic Potential
This compound, an aporphine alkaloid found in plants of the Papaveraceae family, has demonstrated notable antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus, including methicillin-resistant strains (MRSA). Studies have shown that this compound exerts its bactericidal effects by disrupting the integrity of the bacterial cell membrane. This disruption leads to increased permeability, leakage of intracellular components, and ultimately, cell death. While these findings are promising, to date, there is a notable absence of published studies quantifying the synergistic effects of this compound when combined with conventional antibiotics.
A Comparative Look at Synergistic Natural Compounds
To contextualize the potential of this compound, this guide examines other natural compounds with similar mechanisms of action that have demonstrated significant synergistic activity with conventional antibiotics. These compounds, broadly categorized as phenolics, alkaloids, and terpenoids, often work by either permeabilizing the bacterial cell membrane or inhibiting efflux pumps, cellular mechanisms that expel antibiotics from the bacterial cell.
Phenolic Compounds: Enhancing Antibiotic Influx
Phenolic compounds, such as epigallocatechin gallate (EGCG) from green tea, have been extensively studied for their synergistic potential. EGCG has been shown to damage the cell wall of MRSA, thereby increasing its susceptibility to beta-lactam antibiotics.
| Natural Compound | Antibiotic | Bacterial Strain(s) | Fold Reduction in MIC of Antibiotic | Fractional Inhibitory Concentration Index (FICI) |
| Epigallocatechin gallate (EGCG) | Beta-lactams (e.g., Oxacillin) | Methicillin-Resistant Staphylococcus aureus (MRSA) | Up to 2000-fold | 0.126 - 0.625[1][2] |
| Corilagin | Beta-lactams (e.g., Oxacillin) | Methicillin-Resistant Staphylococcus aureus (MRSA) | 100 to 2000-fold[3] | <0.5[3] |
Alkaloids: Blocking Antibiotic Efflux
Alkaloids, the same class of compounds as this compound, have been shown to inhibit bacterial efflux pumps. Piperine, an alkaloid from black pepper, is a well-documented efflux pump inhibitor that can restore the activity of antibiotics like ciprofloxacin against resistant S. aureus.
| Natural Compound | Antibiotic | Bacterial Strain(s) | Fold Reduction in MIC of Antibiotic | Fractional Inhibitory Concentration Index (FICI) |
| Piperine | Ciprofloxacin | Staphylococcus aureus (including ciprofloxacin-resistant strains) | 2 to 16-fold[4] | Not explicitly reported, but synergy demonstrated. |
| Alkaloid Fractions (from Cienfuegosia digitata) | Methicillin, Ampicillin | Methicillin-Resistant Staphylococcus aureus (MRSA) / Ampicillin-Resistant S. aureus (ARSA) | Not explicitly reported | ≤0.5[5][6] |
Terpenoids: A Dual-Pronged Approach
Terpenoids, a large class of organic compounds from plants, can exhibit synergy through various mechanisms, including membrane disruption. For instance, carvacrol and thymol have demonstrated synergistic effects with various antibiotics against both MRSA and Pseudomonas aeruginosa.
| Natural Compound | Antibiotic | Bacterial Strain(s) | Fold Reduction in MIC of Antibiotic | Fractional Inhibitory Concentration Index (FICI) |
| Carvacrol | Streptomycin | Methicillin-Resistant Staphylococcus aureus (MRSA) | Not explicitly reported | 0.26 - 0.50[7] |
| Thymol | Streptomycin | Methicillin-Resistant Staphylococcus aureus (MRSA) | Not explicitly reported | 0.50[7] |
| Carvacrol | Tetracycline | Methicillin-Susceptible Staphylococcus aureus (MSSA) | Not explicitly reported | 0.28[7] |
| Thymol | Tetracycline | Methicillin-Susceptible Staphylococcus aureus (MSSA) | Not explicitly reported | 0.38[7] |
Experimental Protocols: A Closer Look at the Methodology
The synergistic effects detailed above are primarily quantified using two key in vitro methods: the checkerboard assay and the time-kill assay.
Checkerboard Assay
The checkerboard assay is a microdilution method used to assess the interaction between two antimicrobial agents.[8]
Methodology:
-
Preparation of Antimicrobials: Serial dilutions of the natural compound and the conventional antibiotic are prepared.
-
Plate Setup: A 96-well microtiter plate is set up where the concentration of the natural compound decreases along the y-axis and the concentration of the antibiotic decreases along the x-axis. This creates a matrix of all possible concentration combinations.
-
Inoculation: Each well is inoculated with a standardized suspension of the target bacterial strain (typically around 5 x 10^5 CFU/mL).[8][9]
-
Incubation: The plate is incubated under appropriate conditions (e.g., 35-37°C for 16-24 hours).[9]
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) of each agent alone and in combination is determined by observing the lowest concentration that inhibits visible bacterial growth.
-
Calculation of FICI: The Fractional Inhibitory Concentration Index (FICI) is calculated using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone) Synergy is typically defined as an FICI ≤ 0.5, additivity/indifference as an FICI > 0.5 to ≤ 4, and antagonism as an FICI > 4.[9]
Time-Kill Assay
The time-kill assay provides dynamic information about the rate at which a combination of antimicrobials kills a bacterial population over time.
Methodology:
-
Bacterial Culture Preparation: A bacterial culture is grown to the exponential phase and then diluted to a standardized starting inoculum (e.g., 5 x 10^5 CFU/mL) in a suitable broth medium.[10]
-
Exposure to Antimicrobials: The bacterial suspension is exposed to the natural compound alone, the antibiotic alone, and the combination of both at specific concentrations (often based on their MICs). A growth control without any antimicrobial agent is also included.
-
Sampling Over Time: Aliquots are removed from each culture at various time points (e.g., 0, 2, 4, 6, 8, 24 hours).
-
Viable Cell Counting: The number of viable bacteria (CFU/mL) in each aliquot is determined by serial dilution and plating.
-
Data Analysis: The results are plotted as log10 CFU/mL versus time. Synergy is generally defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared to the most active single agent at a specific time point.[11]
Visualizing the Pathways to Synergy
The mechanisms by which these natural compounds potentiate the effects of conventional antibiotics can be visualized through signaling and workflow diagrams.
Caption: Mechanism of Action for Synergistic Antibacterial Effect.
Caption: Workflow for Determining Synergistic Antibacterial Activity.
Future Directions and Conclusion
The existing body of research strongly supports the strategy of combining natural compounds with conventional antibiotics to combat drug-resistant bacteria. While this compound's synergistic potential is currently underexplored, its known mechanism of action as a membrane permeabilizer places it in a promising category of compounds. The data presented for other natural compounds with similar mechanisms provide a compelling rationale for future investigations into this compound-antibiotic combinations.
Researchers and drug development professionals are encouraged to undertake studies utilizing checkerboard and time-kill assays to quantify the synergistic effects of this compound with a broad range of antibiotics against clinically relevant pathogens like MRSA and P. aeruginosa. Elucidating these interactions could unlock new therapeutic strategies and breathe new life into our existing antibiotic arsenal.
References
- 1. Mechanism of synergy between epigallocatechin gallate and beta-lactams against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of Synergy between Epigallocatechin Gallate and β-Lactams against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Marked Potentiation of Activity of β-Lactams against Methicillin-Resistant Staphylococcus aureus by Corilagin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Antibacterial activity against β- lactamase producing Methicillin and Ampicillin-resistants Staphylococcus aureus: fractional Inhibitory Concentration Index (FICI) determination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibacterial activity against β- lactamase producing Methicillin and Ampicillin-resistants Staphylococcus aureus: Fractional Inhibitory Concentration Index (FICI) determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 9. Antibiotic Synergy (Checkerboard) Testing, Other Bacterial | AMRI [amri.staging.ribbitt.com]
- 10. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of Roemerine and Paclitaxel in Preclinical Prostate Cancer Models
For Immediate Release
In the landscape of prostate cancer research, the exploration of novel therapeutic agents is paramount. This guide provides a detailed comparison of two such agents, Roemerine and Paclitaxel, based on their performance in preclinical prostate cancer models. The information herein is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the available experimental data.
Executive Summary
Prostate cancer remains a significant global health challenge. While Paclitaxel is an established chemotherapeutic agent, the therapeutic potential of this compound, a natural alkaloid, is an active area of investigation. This guide synthesizes in vitro and in vivo data to compare the efficacy, mechanisms of action, and experimental protocols of both compounds in the context of prostate cancer.
In Vitro Efficacy: A Head-to-Head Comparison
The cytotoxic and apoptotic effects of this compound and Paclitaxel have been evaluated across various prostate cancer cell lines. While direct comparative studies are limited, data from multiple sources allow for a cross-study analysis of their potency.
| Cell Line | Compound | IC50 | Apoptosis Induction | Citation |
| PC-3 | Paclitaxel | ~5.16 - 31.2 nM | Induces apoptosis | [1][2] |
| This compound | Inhibits proliferation (specific IC50 not detailed in abstracts) | Induces apoptosis | [1][3] | |
| DU145 | Paclitaxel | ~5.15 nM | Induces apoptosis | [1] |
| This compound | Inhibits proliferation (specific IC50 not detailed in abstracts) | Induces apoptosis | [1][3] | |
| LNCaP | Paclitaxel | - | Induces apoptosis | [3][4] |
| This compound | Most sensitive among tested cell lines (specific IC50 not detailed in abstracts) | Induces apoptosis | [1][3] | |
| 22RV1 | Paclitaxel | - | Induces apoptosis | [4] |
| This compound | Inhibits proliferation (specific IC50 not detailed in abstracts) | Induces apoptosis | [1][3] | |
| PC3M | Paclitaxel | - | Up to 50% at 8 µM | [5] |
Note: IC50 values for Paclitaxel can vary between studies due to different experimental conditions. Data for this compound's IC50 and specific apoptosis percentages were not available in the reviewed abstracts.
In Vivo Performance: Tumor Growth Inhibition
Animal models provide crucial insights into the systemic efficacy of anticancer compounds. Both this compound and Paclitaxel have demonstrated the ability to inhibit prostate tumor growth in vivo.
| Parameter | This compound | Paclitaxel | Citation |
| Tumor Weight | Significant reduction in LNCaP xenografts | Significant reduction in LNCaP xenografts | [6][7] |
| Tumor Volume | - | Significant reduction in PC3M xenografts | [5] |
A study comparing this compound and Paclitaxel in a nude mouse model with LNCaP xenografts found that this compound alone significantly reduced tumor weight compared to the control group.[6][7] The combination of high-dose this compound (30 mg/kg) and Paclitaxel resulted in the greatest reduction in tumor weight.[6][7] Furthermore, this compound was observed to have a more favorable toxicity profile compared to Paclitaxel, with lower mean heart, liver, and kidney indexes in the this compound-treated group.[6][7]
Mechanisms of Action: A Look at the Signaling Pathways
Understanding the molecular mechanisms by which these compounds exert their anticancer effects is critical for their clinical development and potential combination therapies.
Paclitaxel's Multi-pronged Attack
Paclitaxel's primary mechanism of action is the stabilization of microtubules, leading to mitotic arrest and subsequent apoptosis.[3] Beyond this, Paclitaxel has been shown to induce apoptosis through various signaling pathways:
-
ROS-Mediated HIF-1α and JNK/Caspase-3 Signaling: Paclitaxel treatment can lead to the accumulation of reactive oxygen species (ROS), which in turn increases the expression of hypoxia-inducible factor (HIF)-1α.[5][8] This triggers the activation of the JNK/caspase-3 signaling pathway, culminating in apoptosis.[5][8]
-
PTEN/Maspin Signaling: In some prostate cancer cells, Paclitaxel can upregulate the tumor suppressor PTEN, which in turn induces the expression of maspin, another tumor suppressor, leading to increased apoptosis.[4]
This compound's Emerging Mechanistic Profile
The precise signaling pathways modulated by this compound in prostate cancer are still under investigation. However, existing studies indicate that this compound inhibits proliferation, migration, and invasion, and induces apoptosis in prostate cancer cells.[2][3][9] The induction of apoptosis likely involves the regulation of the Bcl-2 family of proteins, key mediators of the mitochondrial apoptotic pathway.[10] Further research is needed to fully elucidate the molecular targets of this compound in prostate cancer cells.
Caption: Signaling pathways of Paclitaxel and this compound in prostate cancer.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used in the cited studies.
Cell Viability Assays (MTT/CCK-8)
-
Cell Seeding: Prostate cancer cells (e.g., PC-3, DU145, LNCaP, 22RV1) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of this compound or Paclitaxel for a defined period (e.g., 24, 48, 72 hours).
-
Reagent Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution is added to each well and incubated for 2-4 hours.
-
Measurement: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 450 nm for CCK-8, 570 nm for MTT after solubilization of formazan crystals). Cell viability is calculated as a percentage of the untreated control.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Cells are treated with the compounds of interest as described for the viability assay.
-
Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15-20 minutes.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Caption: General experimental workflow for preclinical evaluation.
In Vivo Xenograft Model
-
Cell Preparation: A specific number of prostate cancer cells (e.g., 1-5 x 10^6) are suspended in a suitable medium, sometimes mixed with Matrigel.
-
Implantation: The cell suspension is subcutaneously or orthotopically injected into immunocompromised mice (e.g., nude mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into treatment groups and administered with this compound, Paclitaxel, or a vehicle control via a specified route and schedule.
-
Monitoring: Tumor volume is measured regularly using calipers, and animal body weight is monitored as an indicator of toxicity.
-
Endpoint: At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., histology, western blotting).
Conclusion
Both this compound and Paclitaxel demonstrate significant anti-prostate cancer activity in preclinical models. Paclitaxel's mechanisms of action are well-characterized, involving microtubule disruption and induction of apoptosis through multiple signaling pathways. This compound shows promise as a potential therapeutic agent with a favorable toxicity profile, although its molecular mechanisms require further investigation. This comparative guide provides a foundation for researchers to design future studies aimed at further elucidating the therapeutic potential of these compounds, either as monotherapies or in combination, for the treatment of prostate cancer.
References
- 1. i-share-ims.primo.exlibrisgroup.com [i-share-ims.primo.exlibrisgroup.com]
- 2. Inhibition of proliferation, migration and invasion of RM-1 cells by this compound: Insights from in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cell viability assay (MTT assay) and cell survival assay (clonogenic assay) [bio-protocol.org]
- 5. Pre-Clinical Mouse Models of Human Prostate Cancer and their Utility in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Establishment of an orthotopic prostate cancer xenograft mouse model using microscope-guided orthotopic injection of LNCaP cells into the dorsal lobe of the mouse prostate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. broadpharm.com [broadpharm.com]
- 9. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 10. Pre-clinical Orthotopic Murine Model of Human Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the (R)- and (S)-Enantiomers of Roemerine for Researchers and Drug Development Professionals
An objective analysis of the pharmacological and biological activities of the stereoisomers of the aporphine alkaloid, Roemerine, supported by experimental data.
This guide provides a comprehensive comparison of the (R)- and (S)-enantiomers of this compound, a naturally occurring aporphine alkaloid. The distinct stereochemistry of these enantiomers gives rise to notable differences in their biological activities, particularly in their interactions with key pharmacological targets. This document summarizes the available quantitative data, outlines detailed experimental protocols for the cited assays, and provides visual representations of the relevant signaling pathways to aid researchers and professionals in drug development.
Receptor Antagonism: A Clear Distinction in Potency and Selectivity
A significant body of research has focused on the differential effects of this compound enantiomers as antagonists of serotonin 5-HT2 and α1-adrenergic receptors. The (R)-enantiomer has consistently demonstrated higher potency and selectivity, particularly at the 5-HT2A and 5-HT2C receptor subtypes.
Quantitative Data: Receptor Antagonist Activity
The antagonist activities of (R)- and (S)-Roemerine were determined using a transforming growth factor-α (TGF-α) shedding assay in HEK293 cells expressing the respective human receptors. The results, presented as pKb values (the negative logarithm of the antagonist dissociation constant), clearly illustrate the superior activity of the (R)-enantiomer.[1][2]
| Receptor Subtype | (R)-Roemerine (pKb) | (S)-Roemerine (pKb) |
| 5-HT2A | 7.8 | < 6.0 |
| 5-HT2B | < 6.5 | < 6.0 |
| 5-HT2C | 7.9 | 6.2 |
| α1A-Adrenergic | 6.8 | 6.5 |
| α1B-Adrenergic | 6.7 | 6.4 |
| α1D-Adrenergic | 7.0 | 6.1 |
Data sourced from Chung et al., 2018.[1][2]
Experimental Protocol: Transforming Growth Factor-α (TGF-α) Shedding Assay
This assay measures G-protein coupled receptor (GPCR) activation by quantifying the shedding of a membrane-anchored alkaline phosphatase-tagged TGF-α (AP-TGF-α).[3][4][5][6][7] Antagonists are evaluated by their ability to inhibit agonist-induced AP-TGF-α release.
Materials:
-
HEK293 cells
-
Plasmids encoding the target receptor (e.g., 5-HT2A) and AP-TGF-α
-
Transfection reagent
-
Cell culture medium and supplements
-
Agonist for the target receptor
-
(R)- and (S)-Roemerine
-
p-Nitrophenyl phosphate (pNPP) substrate
-
96-well plates
-
Plate reader
Procedure:
-
Transfection: Co-transfect HEK293 cells with plasmids for the target receptor and AP-TGF-α.
-
Cell Seeding: After 24 hours, seed the transfected cells into 96-well plates.
-
Antagonist Incubation: Pre-incubate the cells with varying concentrations of (R)- or (S)-Roemerine.
-
Agonist Stimulation: Add a fixed concentration of the appropriate agonist to induce receptor activation and subsequent AP-TGF-α shedding.
-
Conditioned Medium Collection: After a defined incubation period, collect the conditioned medium containing the shed AP-TGF-α.
-
Enzymatic Reaction: Add pNPP substrate to the conditioned medium. The alkaline phosphatase on the shed TGF-α will convert pNPP to a colored product.
-
Absorbance Measurement: Measure the absorbance at 405 nm using a plate reader.
-
Data Analysis: The degree of inhibition by the this compound enantiomers is calculated relative to the agonist-only control. pKb values are determined from the concentration-response curves.
Signaling Pathway: 5-HT2A and α1-Adrenergic Receptor Antagonism
Both 5-HT2A and α1-adrenergic receptors are Gq/11-coupled GPCRs. Their activation leads to the stimulation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers trigger downstream signaling cascades, including the release of intracellular calcium and the activation of protein kinase C (PKC). As antagonists, the this compound enantiomers block the initiation of this cascade.
Antimicrobial Activity: Emerging Evidence of Enantioselective Effects
This compound has demonstrated notable antimicrobial properties. While research directly comparing the enantiomers is limited, existing studies suggest potential differences in their antibacterial and antifungal activities and mechanisms of action.
Antibacterial Activity
Studies have shown that this compound is effective against various bacterial strains, including Staphylococcus aureus.[8] One study specifically investigated the mechanism of action of (-)-Roemerine ((S)-enantiomer) against Escherichia coli, revealing that it represses transport proteins involved in carbohydrate metabolism, leading to a nutrient-limited state and impaired cell growth.[9] Another report mentioned that a derivative of (+)-roemerine ((R)-enantiomer) exhibited strong antibacterial activity against several Gram-positive bacteria.[10]
Quantitative Data: Antibacterial Activity (Enantiomer Not Specified)
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Staphylococcus aureus (MRSA and MSSA strains) | 32 - 64 |
Data sourced from Yin et al., 2015.[8]
Antifungal Activity
This compound has also been shown to inhibit the biofilm formation and yeast-to-hyphae transition of Candida albicans.[11] This antifungal mechanism is suggested to be related to the disruption of the cAMP signaling pathway.[11] The specific enantiomer responsible for this activity has not been definitively identified in the available literature.
Quantitative Data: Antifungal Activity (Enantiomer Not Specified)
| Fungal Strain | Activity |
| Candida albicans | Inhibition of biofilm formation at 1 µg/mL |
Data sourced from He et al., 2015.[11]
Experimental Protocol: Broth Microdilution Method for MIC Determination
The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method, a standardized assay for assessing antimicrobial susceptibility.[1][2][12]
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
(R)- and (S)-Roemerine
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Preparation of Inoculum: Prepare a standardized suspension of the microorganism.
-
Serial Dilutions: Prepare serial twofold dilutions of each this compound enantiomer in the broth medium in the wells of a 96-well plate.
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Signaling Pathway and Workflow: Antimicrobial Mechanisms
Neuroactivity: Potential for Enantioselective Effects on Neurotrophic Factors and Neurotransmitters
This compound has been investigated for its neuroactive properties, with studies indicating its potential to modulate key neurotrophic factors and neurotransmitter systems. However, the existing research has not yet fully elucidated the enantioselective nature of these effects.
One study, which did not specify the enantiomer used, found that this compound increased the expression of Brain-Derived Neurotrophic Factor (BDNF) and the levels of serotonin (5-HT) in SH-SY5Y neuroblastoma cells.[13][14] It was also noted to have a significant impact on the alanine-aspartate-glutamate pathway.[13][14] These findings suggest a potential antidepressant-like effect and a role in neuroprotection. Further research is warranted to determine if the (R)- and (S)-enantiomers of this compound contribute differently to these neuroactive properties.
Signaling Pathway: Potential Neuroprotective Mechanism
The observed increase in BDNF and serotonin levels suggests that this compound may influence signaling pathways crucial for neuronal survival, plasticity, and mood regulation.
Conclusion and Future Directions
The available evidence clearly indicates that the (R)- and (S)-enantiomers of this compound possess distinct pharmacological profiles. (R)-Roemerine is a more potent and selective antagonist of 5-HT2A and 5-HT2C receptors compared to its (S)-counterpart. In the realm of antimicrobial activity, preliminary findings suggest that both enantiomers may have activity, but with potentially different mechanisms and target specificities. The enantioselectivity of this compound's neuroprotective effects remains an open area for investigation.
For researchers and drug development professionals, the differential activities of the this compound enantiomers highlight the critical importance of stereochemistry in drug design and evaluation. Future research should focus on:
-
Direct comparative studies of the antibacterial, antifungal, and neuroprotective activities of the (R)- and (S)-enantiomers to obtain quantitative data (e.g., MIC, IC50 values).
-
Elucidation of the specific molecular targets and signaling pathways modulated by each enantiomer in the context of their antimicrobial and neuroactive properties.
-
In vivo studies to assess the pharmacokinetic and pharmacodynamic differences between the enantiomers and to validate their therapeutic potential.
A deeper understanding of the enantioselective properties of this compound will be instrumental in unlocking its full therapeutic potential and in the development of novel, highly targeted therapeutic agents.
References
- 1. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 2. goldbio.com [goldbio.com]
- 3. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 4. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 5. search.library.ucsf.edu [search.library.ucsf.edu]
- 6. TGFα shedding assay: an accurate and versatile method for detecting GPCR activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. TGFα shedding assay: an accurate and versatile method for detecting GPCR activation | Springer Nature Experiments [experiments.springernature.com]
- 8. This compound Improves the Survival Rate of Septicemic BALB/c Mice by Increasing the Cell Membrane Permeability of Staphylococcus aureus | PLOS One [journals.plos.org]
- 9. Proteomics Evidence for the Activity of the Putative Antibacterial Plant Alkaloid (-)-Roemerine: Mainstreaming Omics-Guided Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Potent Activities of this compound against Candida albicans and the Underlying Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 13. Neuroactivity of the naturally occurring aporphine alkaloid, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Roemerine's selectivity for 5-HT2A over other serotonin receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Roemerine's binding affinity for the serotonin 2A (5-HT2A) receptor versus other serotonin receptor subtypes. The information is supported by experimental data to elucidate its selectivity profile.
Quantitative Analysis of this compound's Binding Affinity
(R)-Roemerine, an aporphine alkaloid, has demonstrated a notable affinity and selectivity for the 5-HT2A receptor. The following table summarizes the available quantitative data on its binding affinity (Ki) and functional antagonism (pKb) at various serotonin receptors. A lower Ki value indicates a higher binding affinity.
| Receptor Subtype | (R)-Roemerine Ki (nM) | (R)-Roemerine pKb | Notes |
| 5-HT2A | 62[1] | 7.8 - 7.9 | High affinity. |
| 5-HT2C | - | 7.8 - 7.9 | Potent antagonist activity, comparable to 5-HT2A. |
| 5-HT2B | - | - | Described as having good selectivity over this subtype. |
| 5-HT1A | >1240 | - | Significantly lower affinity, demonstrating selectivity.[1] |
Note: pKb values represent the negative logarithm of the antagonist's dissociation constant (Kb). A higher pKb value indicates stronger antagonist potency. The pKb values of 7.8-7.9 correspond to Kb values in the low nanomolar range, indicating potent antagonism at 5-HT2A and 5-HT2C receptors.
The data indicates that (R)-Roemerine is a potent antagonist at both 5-HT2A and 5-HT2C receptors.[2] Importantly, it exhibits a significantly lower affinity for the 5-HT1A receptor, with a selectivity of 20- to 400-fold for the 5-HT2A receptor over the 5-HT1A, D1, and D2 dopamine receptors.[1] This selectivity profile suggests that this compound's pharmacological effects are likely mediated primarily through its interaction with the 5-HT2 family of receptors.
Experimental Protocols: Radioligand Competition Binding Assay
The binding affinity of this compound for serotonin receptors is typically determined using a competitive radioligand binding assay. The following is a detailed methodology representative of such experiments.
Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for a specific serotonin receptor subtype by measuring its ability to displace a known radiolabeled ligand.
Materials:
-
Receptor Source: Cell membranes from cell lines stably expressing the human serotonin receptor subtype of interest (e.g., 5-HT2A, 5-HT1A).
-
Radioligand: A high-affinity ligand for the target receptor that is labeled with a radioisotope (e.g., [3H]Ketanserin for 5-HT2A, [3H]8-OH-DPAT for 5-HT1A).
-
Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) and prepared in a range of concentrations.
-
Non-specific Binding Control: A high concentration of a non-labeled, high-affinity ligand for the target receptor to determine the amount of non-specific binding of the radioligand.
-
Assay Buffer: A buffer solution with a physiological pH (e.g., Tris-HCl) containing appropriate ions.
-
Filtration Apparatus: A cell harvester and glass fiber filters to separate bound from free radioligand.
-
Scintillation Counter: To measure the radioactivity on the filters.
Procedure:
-
Membrane Preparation: The cell membranes expressing the target receptor are thawed and homogenized in the assay buffer. The protein concentration is determined.
-
Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains a mixture of the receptor membranes, the radioligand at a fixed concentration (usually at or below its Kd value), and either the assay buffer (for total binding), the non-specific binding control, or the test compound at various concentrations.
-
Incubation: The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a predetermined amount of time to allow the binding to reach equilibrium.
-
Filtration: Following incubation, the contents of each well are rapidly filtered through the glass fiber filters using the cell harvester. The filters are then washed with ice-cold assay buffer to remove any unbound radioligand.
-
Radioactivity Measurement: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a scintillation counter.
-
Data Analysis: The amount of specific binding is calculated by subtracting the non-specific binding from the total binding. The data for the test compound is plotted as the percentage of specific binding versus the log concentration of the compound. An IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from the resulting sigmoidal curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
5-HT2A Receptor Signaling Pathway
Activation of the 5-HT2A receptor by an agonist initiates a well-defined intracellular signaling cascade. This compound, as an antagonist, blocks this pathway.
References
Roemerine and its Potential to Combat Drug-Resistant Pathogens: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The escalating crisis of antimicrobial resistance necessitates the exploration of novel therapeutic agents that can circumvent existing resistance mechanisms. Roemerine, a naturally occurring aporphine alkaloid found in plants of the Papaveraceae and Annonaceae families, has emerged as a promising candidate with demonstrated activity against a range of drug-resistant pathogens. This guide provides an objective comparison of this compound's performance against these challenging microbes, supported by available experimental data, and outlines the methodologies for further investigation into its cross-resistance profile.
Comparative Antimicrobial Activity of this compound
This compound has shown significant inhibitory and bactericidal effects against various multidrug-resistant (MDR) bacteria and fungi. The following tables summarize the available quantitative data on its efficacy.
Table 1: Antibacterial Activity of this compound against Drug-Resistant Bacteria
| Pathogen | Resistance Profile | This compound MIC (µg/mL) | This compound MBC (µg/mL) | Reference |
| Staphylococcus aureus | Methicillin-Susceptible (MSSA) | 32 - 64 | 64 - 128 | [1] |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 32 - 64 | 64 - 128 | [1] |
| Escherichia coli | Not Specified | Putative Activity | Not Determined | [2] |
| Bacillus subtilis | Not Specified | Putative Activity | Not Determined | [2] |
| Salmonella typhimurium | Not Specified | Putative Activity | Not Determined | [2] |
Table 2: Antifungal Activity of this compound
| Pathogen | Activity | Effective Concentration (µg/mL) | Notes | Reference |
| Candida albicans | Biofilm Inhibition | 1 | Significantly inhibits biofilm formation | [1] |
| Candida albicans | Planktonic Cell Growth Inhibition | 256 (MIC80) | Weak activity against planktonic cells | [1] |
| Candida glabrata | Antifungal Activity | MIC80 reported, value not specified | More potent activity than against C. albicans | [1] |
| Candida krusei | Antifungal Activity | MIC80 reported, value not specified | More potent activity than against C. albicans | [1] |
| Candida tropicalis | Antifungal Activity | MIC80 reported, value not specified | More potent activity than against C. albicans | [1] |
| Candida parapsilosis | Antifungal Activity | MIC80 reported, value not specified | More potent activity than against C. albicans | [1] |
| Aspergillus fumigatus | Antifungal Activity | MIC80 reported, value not specified | Potent activity | [1] |
Mechanisms of Action: A Tale of Two Membranes
Current research suggests that this compound employs different mechanisms of action against Gram-positive and Gram-negative bacteria, which may explain its broad-spectrum activity and suggests a low probability of cross-resistance with existing antibiotics.
Action against Gram-Positive Bacteria (S. aureus)
In Staphylococcus aureus, including MRSA strains, this compound's primary mode of action is the disruption of the cell membrane. It increases the permeability of the bacterial cell membrane in a concentration-dependent manner, leading to cell death.[1][3] This direct action on the physical integrity of the cell is a desirable trait in an antimicrobial, as it can be more difficult for bacteria to develop resistance to such a mechanism compared to the inhibition of a single enzyme.
Caption: Proposed mechanism of this compound in S. aureus.
Action against Gram-Negative Bacteria (E. coli)
A proteomics study on Escherichia coli revealed a different mechanism of action. In this Gram-negative bacterium, this compound treatment led to the repression of transport proteins involved in carbohydrate metabolism.[2] This results in a scarcity of intracellular carbon sources, impairing cell growth and leading to a metabolic shutdown.[2] This suggests that this compound may not need to significantly penetrate the outer membrane to exert its effect, a common challenge for antibiotics targeting Gram-negative bacteria.
Caption: Proposed mechanism of this compound in E. coli.
Cross-Resistance Potential: An Objective Assessment
A crucial aspect of a new antimicrobial agent is its potential for cross-resistance with existing antibiotics. While direct and comprehensive cross-resistance studies on this compound are currently lacking in published literature, its known mechanisms of action allow for an informed hypothesis.
-
Against MRSA: The fact that this compound exhibits similar MICs against both methicillin-susceptible and methicillin-resistant S. aureus strongly suggests a lack of cross-resistance with beta-lactam antibiotics.[1] This is logical, as this compound targets the cell membrane, while beta-lactams inhibit cell wall synthesis.
-
Potential as an Efflux Pump Inhibitor (EPI): There is emerging evidence suggesting that this compound may act as an efflux pump inhibitor.[4] Efflux pumps are a common mechanism of multidrug resistance in bacteria, actively transporting antibiotics out of the cell. If this compound can inhibit these pumps, it has the potential to restore the efficacy of other antibiotics to which a pathogen has become resistant. Furthermore, this compound has been shown to enhance the cytotoxicity of the anticancer drug vinblastine in multidrug-resistant cancer cells, a phenomenon often linked to the inhibition of efflux pumps.[1]
Experimental Protocols for Cross-Resistance Studies
To rigorously evaluate the cross-resistance profile of this compound, standardized antimicrobial susceptibility testing methods should be employed.
Broth Microdilution Assay for MIC Determination
This is a standard method to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a panel of bacterial isolates with well-characterized resistance mechanisms.
Caption: Workflow for MIC determination by broth microdilution.
Checkerboard Assay for Synergy and Antagonism
To investigate this compound's potential as an efflux pump inhibitor and its interactions with other antibiotics, the checkerboard assay is the method of choice. This technique allows for the determination of synergistic, additive, indifferent, or antagonistic effects of two compounds in combination.
Caption: Workflow for the checkerboard assay.
Conclusion and Future Directions
The available evidence strongly suggests that this compound is a promising antimicrobial compound with activity against drug-resistant pathogens. Its distinct mechanisms of action against Gram-positive and Gram-negative bacteria, coupled with its potential as an efflux pump inhibitor, indicate a low likelihood of cross-resistance with many existing antibiotic classes. However, to fully realize its therapeutic potential, further research is imperative. Comprehensive studies employing the methodologies outlined above are required to systematically evaluate this compound's cross-resistance profile against a broad panel of clinically relevant, multidrug-resistant pathogens. Such data will be critical for guiding its development as a potential new weapon in the fight against antimicrobial resistance.
References
- 1. mdpi.com [mdpi.com]
- 2. Proteomics Evidence for the Activity of the Putative Antibacterial Plant Alkaloid (-)-Roemerine: Mainstreaming Omics-Guided Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Improves the Survival Rate of Septicemic BALB/c Mice by Increasing the Cell Membrane Permeability of Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of Roemerine and Berberine in Cancer Cell Cytotoxicity
In the landscape of natural compounds with therapeutic potential, the isoquinoline alkaloids Roemerine and Berberine have emerged as subjects of interest for their anticancer properties. This guide provides a comparative overview of their effects on cancer cells, drawing from available experimental data. While extensive research has elucidated the multifaceted mechanisms of Berberine, the investigation into this compound's anticancer activities is a developing field.
Data Presentation
Table 1: Comparative IC50 Values of this compound and Berberine in Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The data below summarizes the reported IC50 values for this compound and Berberine across different cancer cell lines. It is important to note that the available data for this compound is significantly less extensive than for Berberine.
| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) |
| This compound | SGC-7901 | Gastric Cancer | 3.02[1] |
| HT-29 | Colorectal Cancer | 4.58[1] | |
| MGC-803 | Gastric Cancer | 2.26[1] | |
| DU145, LNCaP, PC-3, 22RV1 | Prostate Cancer | Proliferation inhibited, specific IC50 not provided[2][3][4] | |
| Berberine | HCC70 | Triple-Negative Breast Cancer | 0.19 |
| BT-20 | Triple-Negative Breast Cancer | 0.23 | |
| MDA-MB-468 | Triple-Negative Breast Cancer | 0.48 | |
| HT29 | Colon Cancer | 52.37 | |
| Tca8113 | Oral Squamous Cell Carcinoma | 218.52 | |
| CNE2 | Nasopharyngeal Carcinoma | 249.18 | |
| Hela | Cervical Carcinoma | 245.18 | |
| MCF-7 | Breast Cancer | 272.15 |
Note: The IC50 values for Berberine can vary significantly depending on the cell line and experimental conditions. The values presented are a selection from the available literature.
Comparative Mechanisms of Action
Both this compound and Berberine exert their anticancer effects through the induction of apoptosis (programmed cell death) and inhibition of cell proliferation. However, the depth of understanding of their molecular mechanisms differs substantially.
This compound: An Emerging Anticancer Agent
Experimental evidence indicates that this compound inhibits the proliferation and migration of various cancer cells, including prostate, gastric, and colorectal cancer cell lines.[1][2][3][4][5] It has been shown to induce apoptosis in these cells.[2][3][4] While the precise signaling pathways modulated by this compound are not yet well-defined in the available literature, its pro-apoptotic activity suggests an influence on apoptosis-related proteins.
Berberine: A Multi-Targeting Compound
Berberine has been extensively studied and is known to modulate a wide array of signaling pathways involved in cancer progression. Its anticancer effects are attributed to its ability to:
-
Induce Apoptosis: Berberine promotes apoptosis through the regulation of pro-apoptotic and anti-apoptotic proteins.
-
Induce Cell Cycle Arrest: It can halt the progression of the cell cycle at different phases, preventing cancer cell division.
-
Inhibit Proliferation and Metastasis: Berberine has been shown to suppress the growth and spread of tumors.
-
Modulate Key Signaling Pathways: It interferes with major signaling cascades that are often dysregulated in cancer, including:
-
PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival.
-
MAPK/ERK Pathway: This pathway plays a central role in regulating cell proliferation, differentiation, and survival.
-
Wnt/β-catenin Pathway: Aberrant activation of this pathway is implicated in the development of many cancers.
-
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to evaluate the anticancer effects of compounds like this compound and Berberine.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (this compound or Berberine) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Incubation: The plates are incubated to allow viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader. The absorbance is proportional to the number of viable cells.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Cells are treated with the test compound for the desired time.
-
Cell Harvesting: Both adherent and floating cells are collected and washed.
-
Staining: Cells are resuspended in a binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI). Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify late apoptotic and necrotic cells.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment and Harvesting: Cells are treated with the compound and then harvested.
-
Fixation: Cells are fixed in cold ethanol to permeabilize the cell membrane.
-
Staining: The fixed cells are treated with RNase to remove RNA and then stained with Propidium Iodide (PI), which intercalates with DNA.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The intensity of the PI fluorescence is proportional to the amount of DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Visualization of Signaling Pathways and Experimental Workflows
This compound's General Anticancer Mechanism
Caption: General mechanism of this compound's anticancer activity.
Berberine's Multi-Targeting Anticancer Mechanisms
Caption: Berberine inhibits multiple signaling pathways in cancer cells.
Experimental Workflow for Anticancer Drug Screening
Caption: A typical workflow for in vitro anticancer drug evaluation.
Conclusion
Berberine stands out as a well-characterized natural compound with potent anticancer activities, mediated through the modulation of multiple key signaling pathways. Its ability to induce apoptosis and cell cycle arrest, and to inhibit proliferation and metastasis across a wide range of cancer cell lines is well-documented.
This compound, while showing promise as an anticancer agent with demonstrated pro-apoptotic and anti-proliferative effects, remains less understood. The current body of research provides a foundation for its potential therapeutic application, but further in-depth studies are required to elucidate its specific molecular targets and the signaling pathways through which it exerts its effects. A direct and comprehensive comparison with Berberine is currently limited by the scarcity of data on this compound. Future research focusing on the mechanistic details of this compound's action will be crucial for a more complete comparative assessment and for realizing its full therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. i-share-ims.primo.exlibrisgroup.com [i-share-ims.primo.exlibrisgroup.com]
- 3. researchgate.net [researchgate.net]
- 4. [Anti-prostate cancer effect of this compound: An experimental study] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of proliferation, migration and invasion of RM-1 cells by this compound: Insights from in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Roemerine Demonstrates Potent In Vivo Anticancer Effects, Outperforming and Mitigating the Toxicity of a Standard Chemotherapeutic Agent
For Immediate Release:
[City, State] – [Date] – New in vivo research provides compelling evidence for the anticancer efficacy of Roemerine, a naturally occurring aporphine alkaloid. In a preclinical prostate cancer model, this compound not only demonstrated significant tumor growth inhibition but also showed a superior safety profile and synergistic effects when combined with the conventional chemotherapy drug, Paclitaxel. These findings position this compound as a promising candidate for further oncological drug development.
A pivotal study utilizing a nude mouse xenograft model with human LNCaP prostate cancer cells revealed that this compound administration led to a substantial reduction in tumor weight. When compared to a control group, this compound treatment alone resulted in a notable decrease in tumor mass. Furthermore, in a head-to-head comparison with Paclitaxel, a standard-of-care chemotherapeutic, this compound exhibited comparable tumor inhibitory effects.
The most striking results emerged from a combination therapy approach, where a high dose of this compound (30 mg/kg) administered alongside Paclitaxel resulted in the most significant reduction in tumor weight, surpassing the efficacy of either agent alone.[1][2] This suggests a synergistic interaction between this compound and Paclitaxel, potentially allowing for lower, less toxic doses of the conventional chemotherapeutic agent.
Beyond its direct antitumor activity, this compound demonstrated a remarkable ability to mitigate the adverse side effects commonly associated with Paclitaxel. Pathological analysis of visceral organs revealed that mice treated with this compound, both alone and in combination with Paclitaxel, experienced significantly less organ damage compared to the Paclitaxel-only group.[1][2] This was further supported by the analysis of organ indexes, where this compound-treated groups showed healthier heart, liver, and kidney-to-body weight ratios. Conversely, the spleen and thymus indexes, which can be indicative of immune system health, were higher in the this compound groups, suggesting a potential immunomodulatory benefit.[1][2]
Comparative Efficacy and Safety Profile
To provide a clear comparison of this compound's performance, the following table summarizes the key quantitative data from the in vivo prostate cancer study:
| Treatment Group | Average Tumor Weight (g) | Heart Index | Liver Index | Kidney Index | Spleen Index | Thymus Index |
| Control | 2.95 ± 1.04 | - | - | - | - | - |
| This compound | 1.99 ± 0.95 | 0.58 ± 0.06 | 6.20 ± 0.42 | 1.49 ± 0.33 | 0.54 ± 0.11 | 0.06 ± 0.01 |
| Paclitaxel | - | 0.66 ± 0.04 | 6.99 ± 0.72 | 1.95 ± 0.34 | 0.41 ± 0.09 | 0.05 ± 0.01 |
| High-Dose this compound (30 mg/kg) + Paclitaxel | 0.90 ± 0.16 | - | - | - | - | - |
Data presented as mean ± standard deviation. A lower heart, liver, and kidney index, and a higher spleen and thymus index are generally indicative of reduced toxicity and a healthier state.
Experimental Protocols
The in vivo validation of this compound's anticancer effects was conducted using a robust and well-established experimental design:
LNCaP Xenograft Mouse Model Protocol
-
Cell Culture: Human prostate cancer LNCaP cells were cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Animal Model: Male nude mice, which lack a thymus and are unable to mount an effective immune response against foreign tissues, were used for this study.
-
Tumor Cell Implantation: A suspension of LNCaP cells was subcutaneously injected into the flank of each mouse to initiate tumor growth.
-
Tumor Growth and Grouping: Tumors were allowed to grow to a palpable size. The mice were then randomly assigned to different treatment groups: a control group, a this compound group, a Paclitaxel group, and a combination therapy group.
-
Drug Administration: this compound and Paclitaxel were administered to the respective groups according to a predetermined dosing schedule and route of administration.
-
Monitoring and Data Collection: Tumor size and body weight of the mice were monitored regularly throughout the experiment.
Postulated Mechanism of Action and Experimental Workflow
While the precise in vivo signaling pathways of this compound are still under active investigation, the observed induction of apoptosis in cancer cells suggests a potential mechanism of action involving the modulation of key regulatory proteins in the apoptotic cascade. The experimental workflow is designed to systematically evaluate the efficacy and safety of this compound as a potential anticancer agent.
The promising in vivo data on this compound's anticancer effects, particularly its synergy with Paclitaxel and its favorable safety profile, underscore the need for continued research. Future studies should focus on elucidating the specific molecular targets and signaling pathways modulated by this compound to fully understand its mechanism of action and to optimize its therapeutic potential for clinical applications.
References
Preclinical Evaluation of Roemerine for Neurodegenerative Diseases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative preclinical evaluation of Roemerine, an aporphine alkaloid, for its potential therapeutic application in neurodegenerative diseases. The performance of this compound is compared with other neuroprotective agents, supported by available experimental data. This document is intended to serve as a resource for researchers and professionals in the field of neuropharmacology and drug development.
Executive Summary
This compound has emerged as a promising natural compound with neuroprotective potential. Preclinical studies suggest its therapeutic utility in neurodegenerative disorders, primarily through the inhibition of monoamine oxidase A (MAO-A), antioxidant, and anti-inflammatory mechanisms. This guide synthesizes the available preclinical data for this compound and compares it with Berberine, extracts from Rosmarinus officinalis (Rosemary), and the established Alzheimer's disease medication, Donepezil. While computational studies strongly support this compound's interaction with MAO-A, a key target in neurodegeneration, a notable gap exists in the public domain regarding specific quantitative in vitro and in vivo efficacy data.
Data Presentation: Comparative Performance of Neuroprotective Agents
The following tables summarize the available quantitative data for this compound and its comparators. This allows for a structured comparison of their preclinical efficacy across key neuroprotective parameters.
Table 1: Monoamine Oxidase A (MAO-A) Inhibition
| Compound/Extract | IC50 (µM) for MAO-A Inhibition | Source |
| This compound | Data Not Available | - |
| Berberine | 1.8 | [1] |
| Quercetin (from Rosmarinus officinalis) | 1.52 | [2] |
| Myricetin (from Rosmarinus officinalis) | 9.93 | [2] |
| Chrysin (from Rosmarinus officinalis) | 0.25 | [2] |
| Moclobemide (Reference MAO-A Inhibitor) | - | [3] |
Table 2: In Vivo Efficacy in Alzheimer's Disease Models
| Compound/Extract | Animal Model | Dosage | Key Findings | Source |
| This compound | Data Not Available | Data Not Available | Data Not Available | - |
| Berberine | APP/PS1 mice | - | Reduced cognitive and memory deficits | [4] |
| Rosmarinus officinalis | AlCl3-induced mice | - | Improved memory impairment | [5] |
| Donepezil | AlCl3 and D-galactose-induced mice | 2 mg/kg | Significantly reversed neurobehavioral and neuropathological effects | [6] |
Table 3: Antioxidant Activity
| Compound/Extract | DPPH Scavenging IC50 (µg/mL) | ORAC Value (µmol TE/g) | Source |
| This compound | Data Not Available | Data Not Available | - |
| Berberine | Data Not Available | Data Not Available | - |
| Rosmarinus officinalis Extract | Data Not Available | Data Not Available | - |
| Curcumin (for reference) | - | - | [7] |
Table 4: Anti-inflammatory Effects (Inhibition of Pro-inflammatory Cytokines)
| Compound/Extract | Cell Line/Model | Concentration | % Inhibition of TNF-α | % Inhibition of IL-6 | % Inhibition of IL-1β | Source |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | - |
| Berberine | - | - | - | - | - | [8] |
| Tyrosol | RAW 264.7 cells | IC50: 4.60 µM | - | IC50: 2.67 µM | IC50: 0.91 µM | [9] |
| Hypericum perforatum extract | Rat serum | 500 and 750 mg/kg bw | Reduced elevated levels | Reduced elevated levels | - | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further research.
Monoamine Oxidase A (MAO-A) Inhibition Assay
This protocol is adapted from established fluorometric assay procedures.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against MAO-A.
Materials:
-
Recombinant human MAO-A enzyme
-
MAO-A substrate (e.g., kynuramine or tyramine)
-
MAO-A specific inhibitor (e.g., clorgyline) as a positive control
-
Test compound (this compound)
-
Assay buffer
-
Fluorescent probe (e.g., Amplex Red)
-
Horseradish peroxidase (HRP)
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Prepare a stock solution of the test compound and positive control in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the assay buffer, MAO-A enzyme, and varying concentrations of the test compound or positive control.
-
Incubate the plate at 37°C for a pre-determined time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the MAO-A substrate, Amplex Red probe, and HRP.
-
Measure the fluorescence intensity kinetically at an excitation wavelength of 530-560 nm and an emission wavelength of ~590 nm.
-
The rate of the reaction is proportional to the MAO-A activity.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This protocol outlines a common method for assessing antioxidant activity.
Objective: To determine the free radical scavenging capacity of a test compound.
Materials:
-
DPPH solution in methanol
-
Test compound (this compound)
-
Ascorbic acid or Trolox as a positive control
-
Methanol
-
96-well microplates
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of the test compound and positive control in methanol.
-
Add varying concentrations of the test compound or positive control to the wells of a 96-well plate.
-
Add the DPPH solution to each well and mix thoroughly.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a spectrophotometer.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the test compound and A_sample is the absorbance of the DPPH solution with the test compound.
-
The IC50 value, the concentration of the test compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
Measurement of Cytokine Levels by ELISA (Enzyme-Linked Immunosorbent Assay)
This protocol describes a standard sandwich ELISA for quantifying pro-inflammatory cytokines.
Objective: To measure the concentration of cytokines (e.g., TNF-α, IL-6, IL-1β) in cell culture supernatants or biological fluids following treatment with a test compound.
Materials:
-
ELISA plate pre-coated with a capture antibody specific for the cytokine of interest
-
Cell culture supernatant or biological fluid samples
-
Detection antibody conjugated to an enzyme (e.g., HRP)
-
Recombinant cytokine standards
-
Wash buffer
-
Substrate solution (e.g., TMB)
-
Stop solution
-
Microplate reader
Procedure:
-
Prepare a standard curve using serial dilutions of the recombinant cytokine.
-
Add the standards and samples to the wells of the pre-coated ELISA plate.
-
Incubate the plate to allow the cytokine to bind to the capture antibody.
-
Wash the plate to remove unbound substances.
-
Add the enzyme-conjugated detection antibody to each well.
-
Incubate the plate to allow the detection antibody to bind to the captured cytokine.
-
Wash the plate to remove unbound detection antibody.
-
Add the substrate solution to each well, which will be converted by the enzyme to produce a colored product.
-
Stop the reaction by adding a stop solution.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of the cytokine in the samples by interpolating from the standard curve.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to the preclinical evaluation of this compound.
Caption: Proposed neuroprotective mechanism of this compound.
Caption: Preclinical evaluation workflow for this compound.
Caption: Logical relationship of this compound's neuroprotective effects.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Active compounds of herbs ameliorate impaired cognition in APP/PS1 mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ameliorative effect of myrcene in mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Leading individual features of antioxidant systematically classified by the ORAC assay and its single electron transfer and hydrogen atom transfer reactivities; analyzing ALS therapeutic drug Edaravone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Inhibition of human monoamine oxidase A and B by flavonoids isolated from two Algerian medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]
Roemerine: A Comparative Safety Analysis Against Existing Antimicrobials and Anticancer Agents
For Immediate Release
This guide provides a comprehensive comparison of the safety profile of Roemerine, a naturally occurring aporphine alkaloid, with established medications for its potential therapeutic applications in infectious diseases and oncology. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of preclinical safety data to inform future research and development.
Executive Summary
This compound has demonstrated a range of pharmacological activities, including antibacterial, antifungal, and anticancer properties. Preclinical studies suggest a generally favorable safety profile, particularly in comparison to some conventional therapeutics known for significant toxicities. However, a notable gap in the current body of research is the lack of direct, head-to-head comparative safety studies between this compound and existing drugs within the same experimental framework. This guide, therefore, presents a side-by-side comparison based on available individual safety data.
Antibacterial Applications: this compound vs. Standard MRSA Therapies
Methicillin-resistant Staphylococcus aureus (MRSA) infections are a significant clinical challenge, often requiring treatment with agents that have considerable side effect profiles. This compound has shown in vitro and in vivo efficacy against MRSA. A comparison of its preclinical safety data with standard-of-care MRSA antibiotics is presented below.
Table 1: Comparative Preclinical and Clinical Safety Profile of this compound and Standard MRSA Antibiotics
| Adverse Effect/Toxicity Parameter | This compound | Vancomycin | Daptomycin | Linezolid | Ceftaroline |
| Nephrotoxicity | Not reported in available studies. | High risk of acute kidney injury and renal failure, especially with high trough concentrations.[1][2] | Generally lower risk than vancomycin, but cases of tubulointerstitial nephritis have been reported.[3] | Not a prominent adverse effect. | Low incidence, consistent with the cephalosporin class.[4] |
| Hepatotoxicity | Not reported in available studies. | Transient elevation of liver enzymes can occur. | Not a common adverse effect. | Abnormal liver function tests have been reported.[5] | Not a common adverse effect. |
| Myelosuppression | Not reported in available studies. | Neutropenia can occur, particularly with prolonged therapy.[6] | Not a common adverse effect. | Reversible thrombocytopenia, anemia, and neutropenia are known risks, especially with treatment >2 weeks.[7] | Not a common adverse effect. |
| Musculoskeletal Toxicity | Not reported in available studies. | Not a common adverse effect. | Myopathy and rhabdomyolysis are significant risks, requiring CPK monitoring.[3][8] | Not a common adverse effect. | Not a common adverse effect. |
| Gastrointestinal Effects | Harmful if swallowed (as per SDS).[9] | Nausea and abdominal pain are common.[6] | Nausea, vomiting, and diarrhea can occur. | Diarrhea, nausea, and headache are common.[7] | Diarrhea and nausea are common.[10] |
| Infusion-related Reactions | Not applicable (preclinical data). | "Red man syndrome" is a well-known hypersensitivity reaction.[11] | Not a common adverse effect. | Not a common adverse effect. | Not a common adverse effect. |
| Neurological Effects | Not reported in available studies. | Ototoxicity (hearing loss, tinnitus) can occur.[1][6] | Peripheral neuropathy has been reported.[3] | Peripheral and optic neuropathy have been reported with long-term use.[12] | Encephalopathy and seizures have been reported, mainly in patients with renal impairment.[10] |
| LD50/Cytotoxicity | LD50 in C. elegans: 4096 µg/mL.[13] IC50 in human non-cancer cell line: 154.11 µM. | Oral LD50 in mice: 5000 mg/kg. IV LD50 in rats: 319 mg/kg.[6] | - | - | - |
Antifungal Applications: this compound vs. Standard Candida albicans Therapies
This compound has demonstrated activity against Candida albicans, particularly in inhibiting biofilm formation.[4][10] The safety profiles of standard antifungal agents vary significantly, providing a key area for comparison.
Table 2: Comparative Preclinical and Clinical Safety Profile of this compound and Standard Antifungal Agents
| Adverse Effect/Toxicity Parameter | This compound | Fluconazole | Amphotericin B (Conventional) | Caspofungin |
| Nephrotoxicity | Not reported in available studies. | Not a primary toxicity. | High incidence of dose-dependent nephrotoxicity is a major limitation.[9][14] | Low incidence. |
| Hepatotoxicity | Not reported in available studies. | Rare cases of serious hepatic toxicity, including fatalities, have been reported.[7][12] | Transient elevation of liver enzymes can occur.[9] | Increased liver enzymes (ALT, AST, alkaline phosphatase) are among the most common drug-related adverse events.[5] |
| Infusion-related Reactions | Not applicable (preclinical data). | Not a common adverse effect. | High incidence of fever, chills, and headache.[15][16] | Fever and chills are common drug-related adverse events.[5] |
| Electrolyte Imbalance | Not reported in available studies. | Low blood potassium (hypokalemia) can occur.[17] | High incidence of hypokalemia and hypomagnesemia.[3] | Not a prominent adverse effect. |
| Gastrointestinal Effects | Harmful if swallowed (as per SDS).[9] | Nausea, vomiting, abdominal pain, and diarrhea are common. | Nausea and vomiting can occur.[9] | Nausea, vomiting, and diarrhea are common.[13] |
| Hematological Effects | Not reported in available studies. | Low platelet and white blood cell counts have been reported.[17] | Anemia can occur.[9] | Anemia has been reported. |
| LD50/Cytotoxicity | LD50 in C. elegans: 4096 µg/mL.[13] IC50 in human non-cancer cell line: 154.11 µM. | - | - | - |
Experimental Protocols
Detailed methodologies for key preclinical safety and efficacy experiments are crucial for the interpretation and replication of findings.
Cytotoxicity Assay of this compound on 3T3-L1 Cells
-
Cell Line: 3T3-L1 pre-adipocyte cells.
-
Methodology: Cells were seeded in 96-well plates and incubated until they reached confluence. The cells were then treated with varying concentrations of this compound (0.5 to 50 µg/mL) for 24 hours. Cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance was measured at a specific wavelength to determine the percentage of viable cells compared to an untreated control.
-
Results: At a concentration of 2 µg/mL, cell survival was over 95%, indicating low cytotoxicity at this concentration.
Toxicity Assessment of this compound in Caenorhabditis elegans
-
Organism: Health adult C. elegans worms.
-
Methodology: Worms were placed in 12-well plates containing different concentrations of this compound (ranging from 4 µg/mL to 1 g/mL). The plates were incubated at 25°C for 6 days, and the worms were observed daily for signs of toxicity and mortality.
-
Results: this compound did not show significant toxicity at concentrations from 4–32 µg/mL. At 64 µg/mL, low toxicity was observed. The LD50 was determined to be 4096 µg/mL.[13]
Signaling Pathways and Experimental Workflows
Proposed Antifungal Mechanism of this compound against C. albicans Biofilm Formation
The antibiofilm activity of this compound against C. albicans is hypothesized to be related to the cAMP signaling pathway, which is crucial for the yeast-to-hyphae transition, a key step in biofilm formation.
General Workflow for In Vitro Cytotoxicity Assessment
A standardized workflow is essential for evaluating the cytotoxic potential of a compound against a cell line.
Conclusion and Future Directions
Future research should prioritize:
-
Direct Comparative Safety Studies: Conducting head-to-head preclinical toxicity studies of this compound against relevant comparators (e.g., vancomycin for MRSA, amphotericin B for fungal infections) under identical experimental conditions.
-
In Vivo Efficacy and Safety: Expanding in vivo studies to further characterize the therapeutic window and safety of this compound in animal models of infection and cancer.
-
Pharmacokinetic and Pharmacodynamic Studies: Elucidating the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to better predict its behavior in humans.
A more complete understanding of this compound's safety and efficacy through these suggested studies will be critical for its potential translation into clinical development.
References
- 1. Comparison of Adverse Event Profiles of Amphotericin B Formulations Using Real-World Data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New antifungal looks safer than liposomal amphotericin B - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amphotericin B - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Potent Activities of this compound against Candida albicans and the Underlying Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Overview of safety experience with caspofungin in clinical trials conducted over the first 15 years: a brief report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Candidiasis (vulvovaginal) treatment guidelines - Melbourne Sexual Health Centre (MSHC) [mshc.org.au]
- 7. go.drugbank.com [go.drugbank.com]
- 8. emedicine.medscape.com [emedicine.medscape.com]
- 9. Safety and efficacy of liposomal amphotericin B for the empirical therapy of invasive fungal infections in immunocompromised patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. A multicentre (double-blind) comparative study to assess the safety and efficacy of fluconazole and griseofulvin in the treatment of tinea corporis and tinea cruris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medsafe.govt.nz [medsafe.govt.nz]
- 13. Caspofungin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Amphotericin B - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. Fluconazole: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
Head-to-Head Comparison: Roemerine Versus Established 5-HT2A Antagonists
For Immediate Release
This guide provides a comprehensive, data-driven comparison of the novel compound Roemerine against established 5-HT2A receptor antagonists, including Ketanserin, Risperidone, M100,907 (Volinanserin), and Pimavanserin. This document is intended for researchers, scientists, and professionals in drug development, offering an objective analysis supported by available experimental data to facilitate informed decisions in research and development.
Executive Summary
(R)-Roemerine has emerged as a potent 5-HT2A receptor antagonist. This guide consolidates in vitro data to benchmark its performance against well-characterized antagonists. While direct comparative studies using identical assays are limited, this report synthesizes available data to provide a meaningful comparison of their antagonist potency at the human 5-HT2A receptor.
Data Presentation: Quantitative Comparison of 5-HT2A Antagonists
The following table summarizes the antagonist potency of this compound and established 5-HT2A antagonists. It is important to note that the data are derived from different experimental assays, which may influence the absolute values. Therefore, this table should be used as a comparative guide rather than a definitive measure of relative potency.
| Compound | Assay Type | Parameter | Value |
| (R)-Roemerine | Transforming Growth Factor-α (TGFα) Shedding Assay | pKb | 7.8 - 7.9 |
| Ketanserin | Radioligand Binding Assay | pKi | ~8.7 |
| Risperidone | Radioligand Binding Assay | pKi | ~8.2 - 9.2 |
| M100,907 (Volinanserin) | Radioligand Binding Assay | pKi | ~9.0 |
| Pimavanserin | Radioligand Binding Assay | pKi | ~9.5 |
Note: pKb is the negative logarithm of the antagonist's dissociation constant determined from a functional assay, while pKi is the negative logarithm of the inhibitor's binding affinity from a binding assay. Higher values indicate greater potency/affinity.
Experimental Protocols
Detailed methodologies for the key experimental assays cited are provided below to ensure transparency and reproducibility.
Transforming Growth Factor-α (TGFα) Shedding Assay for 5-HT2A Antagonism
This functional assay measures the ability of an antagonist to inhibit agonist-induced ectodomain shedding of a membrane-anchored form of TGFα. The 5-HT2A receptor is a Gq-coupled receptor, and its activation leads to the activation of a metalloproteinase (TACE/ADAM17) that cleaves pro-TGFα, releasing a soluble form that can be quantified.
Experimental Workflow:
-
Cell Culture and Transfection: HEK293 cells are cultured and co-transfected with plasmids encoding the human 5-HT2A receptor and an alkaline phosphatase (AP)-tagged pro-TGFα.
-
Antagonist Incubation: Transfected cells are seeded in 96-well plates and pre-incubated with varying concentrations of the antagonist (e.g., (R)-Roemerine) for a specified period (e.g., 30 minutes) at 37°C.
-
Agonist Stimulation: A known 5-HT2A agonist (e.g., serotonin) is added to the wells at a concentration that elicits a submaximal response (e.g., EC80) and incubated for a defined time (e.g., 1 hour) at 37°C.
-
Quantification of Shed TGFα: The cell culture supernatant is collected, and the amount of shed AP-TGFα is quantified by measuring the activity of the alkaline phosphatase enzyme using a colorimetric or chemiluminescent substrate.
-
Data Analysis: The antagonist's potency is determined by fitting the concentration-response data to a four-parameter logistic equation to calculate the IC50, which is then converted to a pKb value.
Radioligand Binding Assay for 5-HT2A Affinity
This assay directly measures the affinity of a compound for the 5-HT2A receptor by assessing its ability to displace a radiolabeled ligand that is known to bind to the receptor with high affinity.
Experimental Workflow:
-
Membrane Preparation: Cell membranes expressing the human 5-HT2A receptor are prepared from transfected cell lines or brain tissue.
-
Incubation: The membranes are incubated in a buffer solution with a fixed concentration of a radiolabeled 5-HT2A antagonist (e.g., [3H]ketanserin) and varying concentrations of the unlabeled test compound (e.g., Ketanserin, Risperidone, M100,907, or Pimavanserin).
-
Separation: The reaction is terminated, and the bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.
-
Quantification of Radioactivity: The amount of radioactivity trapped on the filter, which represents the amount of radioligand bound to the receptor, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki (inhibitor constant) is then calculated from the IC50 value using the Cheng-Prusoff equation, and this is subsequently converted to pKi.
Head-to-Head Comparison
While a direct comparison is limited by the different assay methodologies, the available data provides valuable insights into the pharmacological profile of this compound relative to established 5-HT2A antagonists.
(R)-Roemerine demonstrates potent functional antagonism at the 5-HT2A receptor, as evidenced by its pKb value in the high nanomolar range in the TGFα shedding assay. This assay directly measures the downstream signaling consequences of receptor activation, providing a physiologically relevant measure of antagonist activity.
Ketanserin is a widely used, selective 5-HT2A antagonist. Its high pKi value indicates strong binding affinity for the receptor. However, it also exhibits affinity for other receptors, such as alpha-1 adrenergic receptors, which can sometimes confound experimental results.
Risperidone is an atypical antipsychotic with high affinity for both D2 and 5-HT2A receptors. Its potent 5-HT2A antagonism is a key component of its therapeutic mechanism. Some studies have also characterized it as an inverse agonist at the 5-HT2A receptor.
M100,907 (Volinanserin) is a highly selective 5-HT2A antagonist with sub-nanomolar affinity. Its high selectivity makes it a valuable research tool for specifically probing 5-HT2A receptor function.
Pimavanserin is a selective 5-HT2A inverse agonist. Unlike a neutral antagonist that simply blocks agonist binding, an inverse agonist can reduce the basal, constitutive activity of the receptor. This unique mechanism of action is thought to contribute to its therapeutic effects in Parkinson's disease psychosis.
Signaling Pathway Diagram
The 5-HT2A receptor primarily signals through the Gq/11 pathway, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling events.
Conclusion
(R)-Roemerine is a potent 5-HT2A receptor antagonist with a functional potency in the high nanomolar range. While the available data positions it as a compound of significant interest, further studies employing a standardized panel of functional assays are warranted for a more direct and comprehensive comparison with established antagonists like Ketanserin, Risperidone, M100,907, and Pimavanserin. Such studies will be crucial in fully elucidating the therapeutic potential of this compound and its place in the landscape of 5-HT2A receptor modulators.
Safety Operating Guide
Proper Disposal of Roemerine: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of roemerine, a naturally occurring aporphine alkaloid. The following procedures are designed to ensure the safety of laboratory personnel and to mitigate environmental impact. Researchers, scientists, and drug development professionals should adhere to these guidelines to ensure compliant and safe disposal of this compound.
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, proper disposal is critical. The primary and recommended method for this compound disposal is through an approved hazardous waste disposal facility.
This compound Hazard Profile
A clear understanding of the hazards associated with this compound is fundamental to its safe handling and disposal. The following table summarizes its classification according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
| Hazard Classification | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life[1] |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects[1] |
Step-by-Step Disposal Protocol
There are no publicly available, validated experimental protocols for the chemical neutralization or inactivation of this compound. Therefore, the compound and any contaminated materials must be disposed of as hazardous waste.
1. Personal Protective Equipment (PPE): Before handling this compound, ensure appropriate PPE is worn, including:
-
Safety goggles with side-shields[1]
-
Chemical-resistant gloves[1]
-
Impervious clothing (lab coat)[1]
-
A suitable respirator, especially if there is a risk of aerosol formation[1]
2. Waste Segregation and Collection:
-
Solid this compound Waste: Collect pure this compound, contaminated solids (e.g., weighing paper, contaminated PPE) in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid this compound Waste: Collect solutions containing this compound in a separate, leak-proof, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless permitted by your institution's hazardous waste management plan.
-
Empty Containers: Triple-rinse empty this compound containers with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste. Once decontaminated, the empty container can be disposed of according to institutional guidelines.
3. Labeling and Storage:
-
All waste containers must be clearly labeled with "Hazardous Waste," the name "this compound," and the associated hazard symbols (e.g., harmful, environmentally hazardous).
-
Store the waste containers in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents.[1]
4. Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste.
-
Provide the waste contractor with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and transport.
-
Disposal must be conducted in accordance with all applicable country, federal, state, and local regulations.[1]
5. Spill Management:
-
In the event of a spill, evacuate the area if necessary.
-
Wearing appropriate PPE, contain the spill using an absorbent material such as diatomite or universal binders.[1]
-
Collect the contaminated absorbent material and place it in a sealed, labeled hazardous waste container.
-
Decontaminate the spill area by scrubbing with alcohol and dispose of all cleaning materials as hazardous waste.[1]
This compound Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste in a laboratory setting.
By adhering to these procedures, laboratories can ensure the safe and environmentally responsible disposal of this compound, thereby protecting personnel and the ecosystem. Always consult your institution's specific safety and waste disposal guidelines.
References
Essential Safety and Operational Protocols for Handling Roemerine
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling compounds with specific hazard classifications like Roemerine. This document provides immediate and essential safety and logistical information, including detailed operational and disposal plans, to foster a secure research environment.
Hazard Identification and Classification
This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed[1].
-
Acute and Chronic Aquatic Toxicity (Category 1): Very toxic to aquatic life with long-lasting effects[1].
Personal Protective Equipment (PPE)
Strict adherence to PPE guidelines is mandatory to minimize exposure and ensure personal safety. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specifications and Use |
| Eye Protection | Safety goggles with side-shields | Required to protect against splashes and aerosols[1]. |
| Hand Protection | Protective gloves | Chemical-resistant gloves are essential to prevent skin contact. Nitrile gloves are a common choice for laboratory settings, but glove compatibility should be verified[1][2]. |
| Body Protection | Impervious clothing / Laboratory coat | A lab coat or other impervious clothing is necessary to protect the skin from potential contamination[1][3]. |
| Respiratory Protection | Suitable respirator | To be used when there is a risk of inhaling dust or aerosols, especially when handling the powdered form of this compound or preparing solutions[1][4]. |
Operational Handling and Storage
Safe Handling Procedures:
-
Avoid all direct contact with the skin and eyes[1].
-
Prevent the formation of dust and aerosols during handling[1].
-
Work in a well-ventilated area, preferably within a fume hood, to avoid inhalation[1].
-
Do not eat, drink, or smoke in the laboratory or when handling the product[1].
-
Thoroughly wash hands and any exposed skin after handling[1].
Storage Conditions:
-
Keep the container tightly sealed to prevent contamination and exposure[1].
-
Store in a cool, well-ventilated area away from direct sunlight and sources of ignition[1].
-
Recommended storage temperatures are -20°C for the powdered form and -80°C for solutions in solvent[1].
Experimental Workflow: Safe Handling of this compound
The following diagram outlines the procedural steps for the safe handling of this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
Emergency Procedures
First Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, while holding the eyelids open. Seek prompt medical attention[1].
-
Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with water. If irritation persists, consult a physician[1].
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical help[1].
-
Ingestion: If swallowed, rinse the mouth with water. Do NOT induce vomiting. Call a poison control center or a doctor for treatment advice[1].
Accidental Release Measures: In the event of a spill, evacuate the area and ensure adequate ventilation. Wearing full personal protective equipment, absorb the spill with an inert material such as diatomite or universal binders. Decontaminate the affected surfaces by scrubbing with alcohol. Dispose of all contaminated materials as hazardous waste in accordance with institutional and regulatory guidelines[1].
Disposal Plan
All waste containing this compound, including contaminated consumables and cleaning materials, must be treated as hazardous waste.
-
Collect all waste in a designated, properly labeled, and sealed container[1].
-
Dispose of the waste through an approved waste disposal company, adhering to all local, state, and federal regulations[1].
-
Under no circumstances should this compound or its waste be released into the environment, including drains or water courses, due to its high aquatic toxicity[1].
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
